Product packaging for 1-Thia-4-azaspiro[4.5]decane hydrochloride(Cat. No.:CAS No. 933-41-5)

1-Thia-4-azaspiro[4.5]decane hydrochloride

货号: B1315734
CAS 编号: 933-41-5
分子量: 193.74 g/mol
InChI 键: IOASODGEZSLHHY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

1-Thia-4-azaspiro[4.5]decane hydrochloride (CAS 933-41-5) is a spirocyclic chemical compound with the molecular formula C8H15NS·ClH and a molecular weight of 193.74 g/mol . This versatile scaffold is of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. Research has demonstrated that derivatives based on the 1-thia-4-azaspiro[4.5]decane structure exhibit moderate to high inhibitory activity against a range of human cancer cell lines, including HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma) . The compound's structure features a spirocyclic framework that combines thiazolidine and cycloalkane rings, which is believed to confer favorable conformational properties for biological activity . This scaffold serves as a precious isostere for other active spirocyclic compounds and is a key intermediate in the synthesis of more complex molecules, such as thiazolopyrimidine and 1,3,4-thiadiazole thioglycosides, which are explored for their chemotherapeutic potential . The product is supplied with a typical purity of 95% (Industrial Grade) and has a melting point of 154-155 °C . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16ClNS B1315734 1-Thia-4-azaspiro[4.5]decane hydrochloride CAS No. 933-41-5

属性

IUPAC Name

1-thia-4-azaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NS.ClH/c1-2-4-8(5-3-1)9-6-7-10-8;/h9H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOASODGEZSLHHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NCCS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30556747
Record name 1-Thia-4-azaspiro[4.5]decane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933-41-5
Record name 1-Thia-4-azaspiro[4.5]decane, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Thia-4-azaspiro[4.5]decane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Thia-4-azaspiro[4.5]decane Hydrochloride: A Technical Overview of its Basic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 1-Thia-4-azaspiro[4.5]decane hydrochloride (CAS No: 933-41-5). This spirocyclic heteroalkane serves as a valuable building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. Its unique three-dimensional structure is a key scaffold for exploring new chemical spaces in drug discovery.[1] This document collates available physicochemical data, presents detailed experimental protocols for the determination of key properties, and illustrates relevant synthetic and analytical workflows.

Core Physicochemical Properties

PropertyValueSource
CAS Number 933-41-5[1][2][3]
Molecular Formula C₈H₁₆ClNS[1][3]
Molecular Weight 193.74 g/mol [1][2]
Melting Point 171 - 173 °C[3]
IUPAC Name 1-thia-4-azaspiro[4.5]decane;hydrochloride
InChI Key IOASODGEZSLHHY-UHFFFAOYSA-N[3]
pKa Data not available
Aqueous Solubility Data not available
LogP Data not available

Synthesis and Chemical Profile

1-Thia-4-azaspiro[4.5]decane and its derivatives are typically synthesized through a one-pot, three-component reaction. This involves the condensation of a cyclohexanone derivative, an aromatic or aliphatic amine, and thioglycolic acid. The hydrochloride salt form enhances the compound's solubility, making it more amenable for use in various synthetic and biological applications.[4] The presence of sulfur and nitrogen heteroatoms within the rigid spirocyclic framework imparts specific electronic and hydrogen-bonding capabilities, which are crucial for its utility as a scaffold in medicinal chemistry.[5]

The following diagram illustrates the general synthetic pathway for the 1-thia-4-azaspiro[4.5]decane core structure.

G cluster_reactants Reactants cluster_process Process cluster_product Product Cyclohexanone Cyclohexanone One_pot_reaction One-Pot Condensation Cyclohexanone->One_pot_reaction Amine Amine (R-NH2) Amine->One_pot_reaction Thioglycolic_acid Thioglycolic Acid Thioglycolic_acid->One_pot_reaction Thia_azaspiro_decane 1-Thia-4-azaspiro[4.5]decan-3-one One_pot_reaction->Thia_azaspiro_decane Reflux

General synthesis of the 1-thia-4-azaspiro[4.5]decane core.

Applications in Drug Discovery

The 1-thia-4-azaspiro[4.5]decane scaffold is a key intermediate in the synthesis of a variety of biologically active molecules. Its derivatives have been investigated for several therapeutic applications:

  • Anticancer Agents : Numerous studies have focused on the synthesis of novel 1-thia-4-azaspiro[4.5]decane derivatives that exhibit moderate to high anticancer activity against various cell lines, including human liver, prostate, and colorectal carcinoma.[6][7][8]

  • Central Nervous System (CNS) Disorders : The spirocyclic structure is utilized as a building block for compounds targeting CNS disorders, such as potential antidepressants and anticonvulsants.[1]

  • Antimicrobial Agents : Modifications to the core structure are explored to enhance antimicrobial properties for the development of new drugs to treat microbial infections.[1]

Experimental Protocols

For researchers aiming to characterize the basic properties of this compound, the following detailed experimental protocols for determining pKa, aqueous solubility, and the octanol-water partition coefficient (LogP) are provided.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa of the secondary amine in the spiro-compound can be determined by potentiometric titration. This method involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Methodology:

  • Preparation of the Analyte Solution : Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if aqueous solubility is low.

  • Titration Setup : Place the solution in a thermostated vessel at a constant temperature (e.g., 25 °C or 37 °C). Use a calibrated pH meter with a suitable electrode to monitor the pH.

  • Titration : Titrate the solution with a standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH). Add the titrant in small, precise increments.

  • Data Collection : Record the pH of the solution after each addition of the titrant.

  • Data Analysis : Plot the pH values against the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. For more accurate results, the first or second derivative of the titration curve can be used to identify the equivalence point.

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Sample Preparation : Add an excess amount of this compound to a series of vials containing a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline at pH 7.4). The presence of undissolved solid should be visible.

  • Equilibration : Seal the vials and agitate them in a shaker or rotator at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to separate the solid from the supernatant.

  • Sample Analysis : Carefully withdraw an aliquot of the clear supernatant. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quantification : A calibration curve prepared with known concentrations of the compound is used to determine the concentration in the saturated solution, which represents the aqueous solubility.

Determination of the Partition Coefficient (LogP) by the Shake-Flask Method

The partition coefficient between n-octanol and water is a measure of a compound's lipophilicity.

Methodology:

  • Solvent Pre-saturation : Prepare pre-saturated solvents by shaking equal volumes of n-octanol and water (or a pH 7.4 buffer) together for 24 hours. Allow the phases to separate completely.

  • Sample Preparation : Prepare a stock solution of this compound in the aqueous phase.

  • Partitioning : In a suitable vessel, mix a known volume of the pre-saturated n-octanol with a known volume of the compound's stock solution in the pre-saturated aqueous phase.

  • Equilibration : Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.

  • Phase Separation : Centrifuge the mixture to ensure a clear separation of the n-octanol and aqueous layers.

  • Concentration Analysis : Determine the concentration of the compound in both the n-octanol and aqueous phases using an appropriate analytical method like HPLC-UV or LC-MS.

  • Calculation : The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

The following diagram outlines the workflow for the determination of LogP using the shake-flask method.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvent_sat Pre-saturate n-octanol and water Mix Mix phases Solvent_sat->Mix Stock_sol Prepare stock solution in aqueous phase Stock_sol->Mix Shake Shake to equilibrate Mix->Shake Separate Separate phases (Centrifuge) Shake->Separate Analyze_oct Analyze concentration in n-octanol Separate->Analyze_oct Analyze_aq Analyze concentration in aqueous phase Separate->Analyze_aq Calculate Calculate LogP Analyze_oct->Calculate Analyze_aq->Calculate

Workflow for LogP determination by the shake-flask method.

References

An In-depth Technical Guide to 1-Thia-4-azaspiro[4.5]decane Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Thia-4-azaspiro[4.5]decane hydrochloride (CAS Number: 933-41-5), a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. This document details its physicochemical properties, synthesis protocols, and significant biological activities, with a focus on its anticancer and antiviral derivatives.

Core Compound Properties: this compound

While detailed experimental data for the parent hydrochloride salt is limited in publicly available research, the core 1-Thia-4-azaspiro[4.5]decane structure is a key building block for various bioactive molecules.

PropertyValueReference
CAS Number 933-41-5[1]
Molecular Formula C₈H₁₆ClNSN/A
Molecular Weight 193.74 g/mol [1]

Synthesis of the 1-Thia-4-azaspiro[4.5]decane Core

A foundational method for synthesizing the 1-thia-4-azaspiro[4.5]decan-3-one scaffold, a common precursor to bioactive derivatives, is through a one-pot three-component reaction.[2]

Experimental Protocol: One-Pot Synthesis of 4-Aryl-1-thia-4-azaspiro[4.5]decan-3-ones

This protocol describes the condensation of a ketone, an aromatic amine, and mercaptoacetic acid.[2]

Materials:

  • Cyclohexanone or a derivative (e.g., 4-methylcyclohexanone)

  • An aromatic amine (e.g., 4-bromoaniline or 4-fluoroaniline)

  • Mercaptoacetic acid

  • Dry benzene (solvent)

Procedure:

  • A mixture of the ketone (1 equivalent), aromatic amine (1 equivalent), and mercaptoacetic acid (1 equivalent) is prepared in dry benzene.

  • The reaction mixture is refluxed for a specified period, typically monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting crude product is purified, typically by crystallization from a suitable solvent like ethanol, to yield the corresponding substituted aryl-1-thia-4-azaspiro[4.5]decan-3-one.[2]

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Ketone Ketone (e.g., Cyclohexanone) Reaction One-Pot Condensation (Dry Benzene, Reflux) Ketone->Reaction Amine Aromatic Amine (e.g., 4-Fluoroaniline) Amine->Reaction Thiol Mercaptoacetic Acid Thiol->Reaction Product 4-Aryl-1-thia-4-azaspiro[4.5]decan-3-one Reaction->Product

General workflow for the one-pot synthesis of the 1-thia-4-azaspiro[4.5]decan-3-one core.

Biological Activity of 1-Thia-4-azaspiro[4.5]decane Derivatives

The 1-thia-4-azaspiro[4.5]decane scaffold has been derivatized to explore its therapeutic potential, leading to the discovery of compounds with significant anticancer and antiviral activities.

Anticancer Activity

A study by Flefel et al. (2017) investigated the anticancer properties of various novel 1-thia-4-azaspiro[4.5]decane derivatives. The compounds were evaluated against human liver (HepG-2), prostate (PC-3), and colorectal (HCT116) carcinoma cell lines.[2]

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for some of the most potent compounds.

CompoundHepG-2 IC₅₀ (nM)PC-3 IC₅₀ (nM)HCT116 IC₅₀ (nM)
7 135.2 ± 5.1139.5 ± 5.8110.7 ± 4.2
9 144.9 ± 6.2142.1 ± 6.1102.5 ± 3.9
14 150.3 ± 6.9122.7 ± 4.992.2 ± 3.1
18 162.1 ± 7.5119.8 ± 4.198.9 ± 3.5
19 170.5 ± 8.1155.4 ± 6.8120.1 ± 4.8
Doxorubicin® 98.7 ± 3.895.2 ± 3.289.4 ± 2.9
Data sourced from Flefel et al., 2017.[2]

The in vitro cytotoxicity of the synthesized compounds was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

Cell Lines and Culture:

  • HepG-2 (human liver hepatocellular carcinoma)

  • PC-3 (human prostate adenocarcinoma)

  • HCT116 (human colorectal carcinoma)

  • Cells were maintained in appropriate media supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL), and incubated at 37°C in a 5% CO₂ humidified atmosphere.

Procedure:

  • Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • After the treatment period, the medium was replaced with fresh medium containing MTT solution (5 mg/mL in PBS) and incubated for 4 hours at 37°C.

  • The formazan crystals formed by viable cells were dissolved in dimethyl sulfoxide (DMSO).

  • The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability was calculated, and the IC₅₀ values were determined from dose-response curves.

Anti-Coronavirus Activity

A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives were synthesized and evaluated for their activity against human coronavirus 229E (HCoV-229E).[4]

The following table presents the 50% effective concentration (EC₅₀) and the minimum cytotoxic concentration (MCC) for the most active compounds.

CompoundEC₅₀ (µM)MCC (µM)
8k 18 ± 5>100
8l 18 ± 5≥100
8m 8.1 ± 2.2100
8n 5.5 ± 0.7≥100
8p 6.1 ± 0.250
K22 (Reference) 3.3 ± 1.050
Data sourced from Apaydın et al., 2019.[5]

The antiviral activity was determined by microscopic scoring of the cytopathic effect (CPE) in infected human embryonic lung fibroblast (HEL) cells.[6]

Cell Line and Virus:

  • HEL 299 fibroblast cells

  • Human coronavirus 229E

Procedure:

  • HEL cells were seeded in 96-well plates.

  • Upon reaching confluency, the cells were infected with HCoV-229E.

  • Immediately after infection, a serial dilution of the test compounds was added to the wells.

  • The plates were incubated at 37°C in a 5% CO₂ atmosphere.

  • After the incubation period (typically 3-4 days), the cytopathic effect was scored microscopically.

  • The EC₅₀ was defined as the compound concentration that inhibited the virus-induced CPE by 50%.

  • The MCC was determined as the compound concentration that produced minimal changes in cell morphology in uninfected cells.

Conclusion

This compound is a valuable starting material for the synthesis of a diverse range of heterocyclic compounds. The derivatives of this core structure have demonstrated significant potential as both anticancer and antiviral agents. The synthetic accessibility and the demonstrated biological activities make the 1-thia-4-azaspiro[4.5]decane scaffold a promising area for further research and development in the quest for novel therapeutics. This guide provides foundational data and protocols to aid researchers in this endeavor.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Thia-4-azaspiro[4.5]decane hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the molecular weight and related physicochemical properties of 1-Thia-4-azaspiro[4.5]decane hydrochloride, a heterocyclic compound of interest in medicinal chemistry and pharmaceutical research. Its unique spirocyclic structure serves as a valuable scaffold in the design of novel therapeutic agents.[1][2]

Core Physicochemical Data

The fundamental properties of this compound are summarized in the table below for quick reference and comparison.

ParameterValueSource
IUPAC Name This compoundN/A
CAS Number 933-41-5[3][4]
Molecular Formula C₈H₁₆ClNS[2][3]
Molecular Weight 193.74 g/mol [4]
Canonical SMILES C1CCN(CC1)CSCC.ClN/A

Experimental Protocols

Determination of Molecular Weight

The molecular weight of a compound is a critical parameter, essential for stoichiometric calculations in chemical synthesis, quantitative analysis, and formulation development. It is determined by summing the atomic weights of all constituent atoms in its molecular formula.

Methodology:

  • Establish Molecular Formula: The verified molecular formula for this compound is C₈H₁₆ClNS.[2][3]

  • Identify Constituent Atoms: The formula comprises:

    • 8 Carbon (C) atoms

    • 16 Hydrogen (H) atoms

    • 1 Chlorine (Cl) atom

    • 1 Nitrogen (N) atom

    • 1 Sulfur (S) atom

  • Summation of Atomic Weights: Using the standard atomic weights from the IUPAC Periodic Table, the molecular weight is calculated as follows:

    • Mass = (8 × Atomic Weight of C) + (16 × Atomic Weight of H) + (1 × Atomic Weight of Cl) + (1 × Atomic Weight of N) + (1 × Atomic Weight of S)

    • Mass = (8 × 12.011 u) + (16 × 1.008 u) + (1 × 35.453 u) + (1 × 14.007 u) + (1 × 32.06 u)

    • Mass = 96.088 u + 16.128 u + 35.453 u + 14.007 u + 32.06 u

    • Total Molecular Weight = 193.736 u (or g/mol )

This calculated value aligns with the reported molecular weight of 193.74 g/mol .[4]

Visualization of Molecular Composition

The following diagram illustrates the logical relationship between the constituent elements and the final calculated molecular weight of the compound.

MolecularWeightCalculation cluster_atoms Constituent Elements Compound This compound (C₈H₁₆ClNS) MW: 193.74 g/mol C Carbon (C) 8 atoms 96.088 u Sum Summation of Atomic Weights C->Sum H Hydrogen (H) 16 atoms 16.128 u H->Sum Cl Chlorine (Cl) 1 atom 35.453 u Cl->Sum N Nitrogen (N) 1 atom 14.007 u N->Sum S Sulfur (S) 1 atom 32.06 u S->Sum Sum->Compound Calculation

Caption: Logical workflow for molecular weight determination.

References

An In-depth Technical Guide to the 1-Thia-4-azaspiro[4.5]decane Core and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide focuses on the 1-thia-4-azaspiro[4.5]decane core structure and its derivatives, for which significant research is available. Direct experimental data for 1-Thia-4-azaspiro[4.5]decane hydrochloride is limited in the reviewed literature. Therefore, the following information primarily pertains to substituted analogs, particularly those with a ketone group at the 3-position (1-thia-4-azaspiro[4.5]decan-3-one).

Introduction to the 1-Thia-4-azaspiro[4.5]decane Scaffold

The 1-thia-4-azaspiro[4.5]decane scaffold is a heterocyclic spiro compound featuring a thiazolidine ring fused to a cyclohexane ring through a common carbon atom. This rigid, three-dimensional structure has garnered significant interest in medicinal chemistry. The incorporation of sulfur and nitrogen heteroatoms provides opportunities for hydrogen bonding and influences the molecule's electronic properties, making it a versatile template for designing novel bioactive agents. Derivatives of this core structure have been investigated for a range of therapeutic applications, including their potential as anticancer, antiviral, and central nervous system-acting agents.

Physicochemical Properties of 1-Thia-4-azaspiro[4.5]decane Derivatives

Quantitative data for various synthesized derivatives of 1-thia-4-azaspiro[4.5]decane are summarized below. These properties are crucial for their potential as drug candidates, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-oneC₁₅H₁₈BrNOS340.28130-131[1]
4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-oneC₁₅H₁₈FNOS279.37125-126[2]

Synthesis of the 1-Thia-4-azaspiro[4.5]decane Core

The most common and efficient method for synthesizing the 1-thia-4-azaspiro[4.5]decan-3-one core is a one-pot, three-component reaction.[2] This approach offers the advantage of creating complex molecules from simple starting materials in a single step, which is efficient in terms of time and resources.

G cluster_reactants Reactants Ketone Cyclohexanone Derivative Reaction One-Pot Three-Component Reaction (Reflux in Benzene) Ketone->Reaction Amine Aromatic Amine Amine->Reaction Thioglycolic_Acid Thioglycolic Acid Thioglycolic_Acid->Reaction Product 1-Thia-4-azaspiro[4.5]decan-3-one Derivative Reaction->Product

General Synthetic Pathway for 1-Thia-4-azaspiro[4.5]decan-3-ones.
Experimental Protocol: Synthesis of 4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one

Materials:

  • 4-Methylcyclohexanone

  • 4-Bromoaniline

  • Thioglycolic acid

  • Dry benzene

Procedure:

  • A mixture of 4-methylcyclohexanone (0.01 mol), 4-bromoaniline (0.01 mol), and thioglycolic acid (0.01 mol, 0.92 mL) in dry benzene (50 mL) is refluxed for 10 hours.[1]

  • The reaction solution is then concentrated under reduced pressure.

  • The resulting solid is collected by filtration, dried, and crystallized to yield the pure product.[1]

Spectral Data of 1-Thia-4-azaspiro[4.5]decane Derivatives

The structural characterization of the synthesized 1-thia-4-azaspiro[4.5]decane derivatives is typically achieved through a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Compound NameIR (KBr, ν, cm⁻¹)¹H-NMR (DMSO-d₆, δ, ppm)¹³C-NMR (δ, ppm)MS (m/z)Reference
4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one1682 (C=O)0.88 (d, 3H, CH₃), 1.24-1.77 (m, 9H, cyclohexyl-H), 3.39 (s, 2H, CH₂), 7.20 (d, 2H, Ar-H), 7.32 (d, 2H, Ar-H)23.5-39.4 (cyclohexyl carbons), 43.8 (CH₂), 74.2 (spiro-C), 115.4-154.1 (Ar-C), 172.2 (C=O)339 (M⁺), 341 (M⁺+2)[1]
4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one1677 (C=O)0.86 (d, 3H, CH₃), 1.24-1.79 (m, 9H, cyclohexyl-H), 3.37 (s, 2H, CH₂), 7.22 (d, 2H, Ar-H), 7.34 (d, 2H, Ar-H)23.1 (CH₃), 24.0-39.5 (cyclohexyl carbons), 43.7 (CH₂), 74.1 (spiro-C), 115.4-161.1 (Ar-C), 172.3 (C=O)279.3 (M⁺)[2]

Biological Activity of 1-Thia-4-azaspiro[4.5]decane Derivatives

Derivatives of the 1-thia-4-azaspiro[4.5]decane core have demonstrated promising biological activities, particularly in the areas of oncology and virology.

Anticancer Activity

Several novel 1-thia-4-azaspiro[4.5]decane derivatives have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines.[2][3]

G Core 1-Thia-4-azaspiro[4.5]decane Core Structure Derivatization Chemical Derivatization (e.g., glycosylation) Core->Derivatization Screening In Vitro Screening (MTT Assay) Derivatization->Screening Activity Anticancer Activity (Moderate to High Inhibition) Screening->Activity Cell_Lines Cancer Cell Lines (HepG-2, PC-3, HCT116) Cell_Lines->Screening

Workflow for Anticancer Activity Screening.

The anticancer activity of the synthesized compounds is often evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Procedure:

  • Human cancer cell lines (e.g., HepG-2, PC-3, HCT116) are seeded in 96-well plates and incubated.

  • The cells are treated with various concentrations of the test compounds and incubated for a specified period.

  • MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured using a microplate reader, and the concentration that inhibits 50% of cell growth (IC₅₀) is calculated.

CompoundTarget Cell LineIC₅₀ (nM)Reference
Compound 7HCT-11692.2 - 120.1
Compound 9HCT-11692.2 - 120.1
Compound 14HCT-11692.2 - 120.1
Compound 18HCT-11692.2 - 120.1
Compound 19HCT-11692.2 - 120.1

Note: The specific structures for compounds 7, 9, 14, 18, and 19 are detailed in the referenced literature.

Antiviral Activity

A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives have been synthesized and evaluated for their activity against human coronavirus 229E.

CompoundTarget VirusEC₅₀ (µM)Reference
N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8n)Human coronavirus 229E5.5

This data indicates that the 1-thia-4-azaspiro[4.5]decan-3-one scaffold is a promising starting point for the development of novel antiviral agents.

Conclusion

The 1-thia-4-azaspiro[4.5]decane core structure serves as a valuable scaffold in medicinal chemistry. The synthetic accessibility, coupled with the diverse biological activities of its derivatives, underscores its potential for the development of new therapeutic agents. While a significant body of research exists for various analogs, further investigation into the parent this compound is warranted to fully explore the therapeutic potential of this chemical class. Future studies may focus on elucidating the mechanisms of action for the observed anticancer and antiviral activities and optimizing the lead compounds to enhance their potency and pharmacokinetic profiles.

References

An In-depth Technical Guide to the Synthesis of 1-Thia-4-azaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthetic pathway for 1-Thia-4-azaspiro[4.5]decane hydrochloride, a valuable scaffold in medicinal chemistry. The synthesis is presented in a two-stage process, beginning with the construction of the core spirocyclic system, followed by reduction and salt formation. This guide includes detailed experimental protocols, quantitative data, and a logical workflow diagram to facilitate its application in a research and development setting.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step sequence. The initial step involves a one-pot, three-component reaction to form the 1-Thia-4-azaspiro[4.5]decan-3-one intermediate. This is followed by the reduction of the thiazolidinone carbonyl group and subsequent conversion to the hydrochloride salt.

Synthesis_Pathway A Cyclohexanone + Ammonia + Thioglycolic Acid B 1-Thia-4-azaspiro[4.5]decan-3-one A->B One-pot Three-Component Reaction C 1-Thia-4-azaspiro[4.5]decane B->C Reduction (e.g., LiAlH4) D This compound C->D Salt Formation (HCl)

Caption: Synthesis workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-one

The foundational step is the creation of the spiro-thiazolidinone ring system. This is typically achieved through a well-established one-pot, three-component condensation reaction.[1][2]

Reaction Scheme:

Cyclohexanone + NH₃ + HSCH₂COOH → 1-Thia-4-azaspiro[4.5]decan-3-one + 2H₂O

Detailed Methodology:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (0.1 mol), and a suitable source of ammonia (e.g., ammonium acetate, 0.1 mol) in an appropriate solvent such as dry benzene or toluene (200 mL).

  • Add thioglycolic acid (0.1 mol) to the mixture.

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

  • After the theoretical amount of water has been collected (indicating the completion of the reaction), the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield pure 1-Thia-4-azaspiro[4.5]decan-3-one.

Quantitative Data:

ParameterValueReference
Typical Yield70-85%[1][2]
Melting PointVaries with purityN/A
Stage 2: Reduction of 1-Thia-4-azaspiro[4.5]decan-3-one

The carbonyl group of the thiazolidinone intermediate is reduced to a methylene group to form the desired 1-Thia-4-azaspiro[4.5]decane. This transformation requires a potent reducing agent, such as lithium aluminum hydride (LiAlH₄).

Reaction Scheme:

1-Thia-4-azaspiro[4.5]decan-3-one + LiAlH₄ → 1-Thia-4-azaspiro[4.5]decane

Detailed Methodology:

Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It should be handled with extreme care under an inert atmosphere (e.g., nitrogen or argon) and with appropriate personal protective equipment.

  • In a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, a suspension of lithium aluminum hydride (a molar excess, e.g., 2-3 equivalents) in a dry ethereal solvent (e.g., anhydrous diethyl ether or tetrahydrofuran) is prepared under a nitrogen atmosphere.

  • A solution of 1-Thia-4-azaspiro[4.5]decan-3-one in the same dry solvent is added dropwise to the LiAlH₄ suspension at 0 °C with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the completion of the reduction. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining a low temperature (Fieser workup).

  • The resulting precipitate of aluminum salts is removed by filtration.

  • The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent (e.g., diethyl ether).

  • The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated under reduced pressure to yield the crude 1-Thia-4-azaspiro[4.5]decane. Purification can be achieved by vacuum distillation or chromatography if necessary.

Quantitative Data:

ParameterValueReference
Typical YieldModerate to goodGeneral amide reduction protocols
Stage 3: Formation of this compound

The final step is the conversion of the free base, 1-Thia-4-azaspiro[4.5]decane, into its hydrochloride salt to improve its stability and handling properties.

Reaction Scheme:

1-Thia-4-azaspiro[4.5]decane + HCl → this compound

Detailed Methodology:

  • The purified 1-Thia-4-azaspiro[4.5]decane is dissolved in a dry, aprotic solvent such as diethyl ether, dioxane, or methanol.

  • A solution of hydrogen chloride in the same or a compatible anhydrous solvent (e.g., HCl in diethyl ether or dioxane) is added dropwise to the stirred solution of the amine at 0 °C.

  • The hydrochloride salt typically precipitates out of the solution upon addition of the acidic solution.

  • The precipitation can be completed by cooling the mixture.

  • The solid product is collected by filtration, washed with a small amount of the cold, dry solvent, and then dried under vacuum to yield the final this compound.

Quantitative Data:

ParameterValueReference
Typical YieldQuantitativeGeneral salt formation protocols

Logical Relationships in Synthesis

The following diagram illustrates the logical dependencies and transformations in the synthesis pathway.

Logical_Flow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Core Modification cluster_3 Final Product A Cyclohexanone D 1-Thia-4-azaspiro[4.5]decan-3-one A->D Condensation B Ammonia Source B->D Condensation C Thioglycolic Acid C->D Condensation E 1-Thia-4-azaspiro[4.5]decane D->E Reduction F 1-Thia-4-azaspiro[4.5]decane Hydrochloride E->F Protonation

Caption: Logical flow of the synthesis of 1-Thia-4-azaspiro[4.5]decane HCl.

This technical guide provides a detailed framework for the synthesis of this compound. Researchers and drug development professionals can utilize these protocols and data as a foundation for their synthetic endeavors. It is imperative to adhere to all laboratory safety protocols, especially when handling hazardous reagents like lithium aluminum hydride.

References

An In-depth Technical Guide to 1-Thia-4-azaspiro[4.5]decane Hydrochloride and Its Derivatives: Synthesis, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-thia-4-azaspiro[4.5]decane core is a significant heterocyclic scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents.[1] This technical guide delves into the synthesis, experimental protocols, and biological evaluation of derivatives based on this spirocyclic system, with a particular focus on their emerging role in anticancer research.

Core Structure and Significance

The 1-thia-4-azaspiro[4.5]decane framework consists of a thiazolidinone ring fused to a cyclohexane ring through a spiro carbon atom. The incorporation of sulfur and nitrogen heteroatoms imparts specific physicochemical properties that are advantageous for drug design, including the potential for hydrogen bonding and modulation of electronic properties.[1] This scaffold has been explored for developing compounds targeting central nervous system disorders and for antimicrobial applications.[2] More recently, its derivatives have shown promise as potent anticancer agents.[3][4]

Synthesis of 1-Thia-4-azaspiro[4.5]decane Derivatives

The synthesis of the 1-thia-4-azaspiro[4.5]decane core and its derivatives is primarily achieved through a one-pot, three-component reaction. This versatile approach allows for the introduction of various substituents, enabling the exploration of structure-activity relationships.

Experimental Protocol: One-Pot Three-Component Synthesis of 4-Aryl-1-thia-4-azaspiro[4.5]decan-3-ones [5][6]

Objective: To synthesize substituted 4-aryl-1-thia-4-azaspiro[4.5]decan-3-ones.

Materials:

  • Cyclohexanone or a substituted cyclohexanone (e.g., 4-methylcyclohexanone) (0.01 mol)

  • Aromatic amine (e.g., 4-bromoaniline, 4-fluoroaniline) (0.01 mol)

  • Thioglycolic acid (0.01 mol, 0.92 mL)

  • Dry benzene (50 mL)

Procedure:

  • A mixture of the cyclohexanone derivative, aromatic amine, and thioglycolic acid is refluxed in dry benzene for 10 hours.

  • The reaction solution is then concentrated under reduced pressure.

  • The resulting solid precipitate is filtered off, dried, and crystallized from a suitable solvent (e.g., ethanol) to yield the final product.

Anticancer Activity and Structure-Activity Relationship

Derivatives of 1-thia-4-azaspiro[4.5]decane have been synthesized and evaluated for their anticancer properties against various human cancer cell lines. The studies reveal that the nature and position of substituents on the aryl ring and the spiro core significantly influence the cytotoxic activity.

Table 1: Anticancer Activity of Selected 1-Thia-4-azaspiro[4.5]decane Derivatives

CompoundR1R2Cancer Cell Line% Inhibition at 100 ppmReference
1 4-Bromophenyl8-MethylHepG-2Moderate[5]
2 4-FluorophenylHPC-3High[5]
3 4-Fluorophenyl8-MethylHCT116Moderate[5]

Note: This table is a summary of qualitative data presented in the source material. "Moderate" and "High" are as described in the study.

Further modifications of the core structure, such as the synthesis of thiazolopyrimidine and 1,3,4-thiadiazole thioglycoside derivatives, have been explored to enhance anticancer efficacy.[3][4]

Experimental Protocol: Synthesis of 1,3,4-Thiadiazole Derivatives [6]

Objective: To synthesize 5-((4-aryl-1-thia-4-azaspiro[4.5]decan-3-ylidene)amino)-1,3,4-thiadiazole-2(3H)-thione.

Materials:

  • 4-Aryl-1-thia-4-azaspiro[4.5]decan-3-one derivative (0.01 mol)

  • 2-Amino-1,3,4-thiadiazole-5-thiol (0.01 mol)

  • Absolute ethanol (30 mL)

  • Glacial acetic acid (2 mL)

Procedure:

  • A solution of the 1-thia-4-azaspiro[4.5]decan-3-one derivative and 2-amino-1,3,4-thiadiazole-5-thiol in absolute ethanol is prepared.

  • Glacial acetic acid is added to the solution.

  • The reaction mixture is refluxed for 5 hours.

  • After cooling, the formed solid is filtered, washed with water, and crystallized to yield the desired product.

Mechanism of Action: Targeting Signaling Pathways

Recent studies have investigated the mechanism of action of certain 1-thia-4-azaspiro[4.5]alkan-3-one derivatives, revealing their potential as dual inhibitors of key signaling proteins in cancer, such as EGFR and BRAFV600E.[7]

G cluster_pathway Cancer Cell Signaling compound 1-Thia-4-azaspiro [4.5]decan-3-one Derivative EGFR EGFR compound->EGFR Inhibition BRAF BRAFV600E compound->BRAF Inhibition MEK MEK ERK ERK Proliferation Cell Proliferation and Survival

Table 2: Characterization Data for a Representative 1-Thia-4-azaspiro[4.5]decane Derivative [8]

Compound NameFormulaM.P. (°C)Yield (%)
4-((2-Oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro[4.5]decan-3-oneC17H19N3O2S194-19670
4-((6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro[4.5]decan-3-oneC18H21N3O2S160-16275

Future Directions

The 1-thia-4-azaspiro[4.5]decane scaffold continues to be a versatile platform for the design and synthesis of novel bioactive molecules. Future research will likely focus on:

  • Expanding the diversity of substituents to further probe structure-activity relationships.

  • In-depth investigation of the mechanisms of action for the most potent compounds.

  • Optimization of pharmacokinetic and pharmacodynamic properties for in vivo studies.

The promising anticancer activity of its derivatives warrants further investigation and highlights the potential of this heterocyclic system in the development of next-generation cancer therapeutics.

References

A Technical Guide to the Potential Biological Activity of the 1-Thia-4-azaspiro[4.5]decane Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides an in-depth analysis of the potential biological activities associated with the 1-Thia-4-azaspiro[4.5]decane core structure, based on published research on its derivatives. The specific compound, 1-Thia-4-azaspiro[4.5]decane hydrochloride, is primarily utilized as a synthetic intermediate or building block.[1][2] Its biological activity has not been extensively characterized in publicly available literature. Therefore, this guide infers its potential by examining the activities of molecules that share its core scaffold.

Introduction: The Versatile Spirocyclic Scaffold

The 1-Thia-4-azaspiro[4.5]decane framework represents a unique and valuable scaffold in medicinal chemistry. It features a rigid spirocyclic system, where a five-membered thiazolidine ring is fused to a six-membered cyclohexane ring through a common carbon atom.[2] This rigidity can lock a molecule into a specific bioactive conformation, potentially increasing its affinity and selectivity for a biological target.

The incorporation of nitrogen and sulfur heteroatoms is critical, as these atoms can form hydrogen bonds and modulate the electronic properties of the molecule, facilitating interactions with enzymes and receptors.[2] The N-C-S linkage, a key feature of the thiazolidine ring, is present in numerous compounds with established biological activities, including anticancer, antiviral, and antimicrobial properties.[3][4] This guide summarizes the significant biological activities demonstrated by various derivatives of the 1-Thia-4-azaspiro[4.5]decane core, highlighting its potential as a foundation for novel therapeutic agents.

Demonstrated Biological Activities of Derivatives

Research into derivatives of the 1-Thia-4-azaspiro[4.5]decane scaffold has revealed significant potential in several therapeutic areas, most notably in oncology and virology.

Anticancer Activity

Multiple studies have demonstrated the potent anticancer properties of novel 1-Thia-4-azaspiro[4.5]decane derivatives. These compounds have shown inhibitory effects against a range of human cancer cell lines, including liver, prostate, and colorectal carcinomas.[3][5][6] A recent study also explored derivatives as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and BRAFV600E, key targets in cancer therapy.[7]

Table 1: Anticancer Activity of Selected 1-Thia-4-azaspiro[4.5]decane Derivatives

Compound Cell Line Activity IC₅₀ (nM) Reference
Compound 7 HCT-116 (Colorectal) Good 92.2 - 120.1 [3]
Compound 9 HCT-116 (Colorectal) Good 92.2 - 120.1 [3]
Compound 14 HCT-116 (Colorectal) Good 92.2 - 120.1 [3]
Compound 18 HCT-116 (Colorectal) Good 92.2 - 120.1 [3]
Compound 19 HCT-116 (Colorectal) Good 92.2 - 120.1 [3]
Compound 14 PC-3 (Prostate) Good Not specified [3]
Compound 18 PC-3 (Prostate) Good Not specified [3]
Compound 1 PC-3 (Prostate) Moderate Not specified [3]
Compound 3 PC-3 (Prostate) Moderate Not specified [3]
Compound 7 PC-3 (Prostate) Moderate Not specified [3]
Compound 9 PC-3 (Prostate) Moderate Not specified [3]
Compound 13 PC-3 (Prostate) Moderate Not specified [3]

Note: The study provided a range for IC₅₀ values for the most active compounds against HCT-116.

The following is a generalized protocol based on methodologies cited for evaluating the anticancer activity of 1-Thia-4-azaspiro[4.5]decane derivatives.[3]

  • Cell Culture: Human cancer cell lines (e.g., HepG-2, PC-3, HCT116) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1x10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to create stock solutions. These are then diluted to various concentrations and added to the wells. Control wells receive DMSO at the same final concentration.

  • Incubation: The plates are incubated for a specified period, typically 48-72 hours, to allow the compounds to exert their effects.

  • MTT Assay:

    • An MTT (3-[4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) solution is added to each well.

    • The plates are incubated for another 2-4 hours, during which viable cells metabolize the yellow MTT into purple formazan crystals.

    • The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the control, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Measurement cluster_analysis Analysis A Culture Cancer Cell Lines B Seed Cells into 96-Well Plate A->B C Add Test Compounds (Varying Concentrations) D Incubate for 48-72 Hours C->D E Add MTT Reagent D->E F Incubate (2-4 hrs) (Formazan Formation) E->F G Solubilize Formazan Crystals (DMSO) F->G H Measure Absorbance (Plate Reader) G->H I Calculate % Viability & Determine IC50 H->I

Fig. 1: Generalized workflow for an MTT-based cell viability assay.
Antiviral Activity against Human Coronavirus

Derivatives of 1-Thia-4-azaspiro[4.5]decan-3-one have been identified as a promising class of inhibitors of human coronavirus 229E (HCoV-229E) replication.[8][9] This finding highlights the potential of the scaffold in developing treatments for respiratory viral infections.

Table 2: Anti-Coronavirus (HCoV-229E) Activity of Selected 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives

Compound Activity EC₅₀ (µM) Reference
8n (N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide) Most Active 5.5 [8]
7m Active >6.3 [8]
7n Active >25 [8]
8k Active >25 [8]
8l Active 12 [8]
8m Active 6.3 [8]
8p Active 11 [8]

| K22 (Reference Inhibitor) | Active | 2.9 |[8] |

The following is a generalized protocol for assessing antiviral activity against HCoV-229E, based on the cited literature.[8]

  • Cell Culture: Human lung fibroblast cells (e.g., MRC-5) are grown in a suitable medium and seeded into 96-well plates.

  • Compound Preparation: Test compounds are serially diluted in assay medium.

  • Infection and Treatment: The cell monolayers are infected with a specific titer of HCoV-229E virus. Simultaneously, the diluted test compounds are added to the wells.

  • Incubation: The plates are incubated at 33-35°C for several days until the virus-induced cytopathic effect (CPE) is complete in the untreated virus control wells.

  • CPE Evaluation: The wells are microscopically examined to assess the level of protection from viral CPE.

  • Cell Viability (Counter-Screen): In parallel, the cytotoxicity of the compounds on uninfected host cells is determined using a standard cell viability assay (e.g., MTT or MTS) to ensure that the observed antiviral effect is not due to cell death.

  • Data Analysis: The EC₅₀ (the concentration that protects 50% of cells from CPE) and CC₅₀ (the concentration that reduces host cell viability by 50%) are calculated. The Selectivity Index (SI = CC₅₀ / EC₅₀) is determined to assess the therapeutic window of the compound.

Synthesis and Derivatization Potential

The 1-Thia-4-azaspiro[4.5]decan-3-one core is typically synthesized via a one-pot, three-component reaction. This efficient method involves the condensation of a cyclohexanone derivative, an aromatic amine, and mercaptoacetic acid (thioglycolic acid), making the scaffold readily accessible for further modification.[3][4]

Synthesis_and_Derivatization cluster_synthesis Core Synthesis cluster_derivatives Biologically Active Derivatives reagents Cyclohexanone Derivative + Aromatic Amine + Thioglycolic Acid core 1-Thia-4-azaspiro[4.5]decan-3-one (Core Scaffold) reagents->core One-Pot Condensation anticancer Anticancer Agents (EGFR/BRAF Inhibitors) core->anticancer Derivatization antiviral Antiviral Agents (Anti-Coronavirus) core->antiviral Derivatization antimicrobial Antimicrobial Agents core->antimicrobial Derivatization

Fig. 2: Synthetic versatility of the 1-Thia-4-azaspiro[4.5]decane core.

The accessibility of this core structure allows for extensive derivatization at multiple positions, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties. This chemical tractability makes it an attractive starting point for drug discovery campaigns.

Other Potential Applications

While oncology and virology are the most explored areas, the scaffold's potential is not limited to them:

  • Antimicrobial Activity: Novel oxazin analogs incorporating the thio-4-azaspiro[4.5]decan-3-one moiety have been synthesized and screened for antimicrobial activity against bacteria such as S. aureus and E. coli.[10]

  • Central Nervous System (CNS) Activity: Structurally related spirocyclic compounds, such as 1-oxa-4-thiaspiro[4.5]decane derivatives, have been investigated as potent and selective agonists for the 5-HT₁A serotonin receptor, suggesting potential applications in treating pain and neurological disorders.[11] This indicates that the broader spiro[4.5]decane scaffold is amenable to CNS-targeted drug design.

Conclusion

While this compound itself is a foundational chemical building block, the core scaffold it represents is a "privileged structure" in medicinal chemistry. The accumulated body of research strongly supports the potential of its derivatives as therapeutic agents. The demonstrated efficacy of these derivatives against cancer cell lines and human coronavirus positions this scaffold as a high-value starting point for the development of next-generation therapies. Future research should focus on synthesizing and screening novel libraries of these compounds to fully elucidate their therapeutic potential and mechanisms of action. of action.

References

A Technical Review of 1-Thia-4-azaspiro[4.5]decane Hydrochloride and Its Derivatives: Synthesis, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-thia-4-azaspiro[4.5]decane scaffold is a heterocyclic motif of significant interest in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the available scientific literature on 1-thia-4-azaspiro[4.5]decane hydrochloride and its more extensively studied derivatives. While specific data on the hydrochloride salt is limited, this document will focus on the synthesis, chemical properties, and biological activities of the broader class of 1-thia-4-azaspiro[4.5]decane derivatives, which have shown promise in anticancer and antiviral research.

This compound (CAS: 933-41-5) is a specific salt of the parent spirocycle.[1][2] Its basic properties are summarized in the table below. However, the majority of published research focuses on derivatives, particularly those with a carbonyl group at the 3-position (1-thia-4-azaspiro[4.5]decan-3-ones).

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 933-41-5[1][2]
Molecular Formula C₈H₁₆ClNS
Molecular Weight 193.74 g/mol [2]
Melting Point 171 - 173 °C

Synthesis of 1-Thia-4-azaspiro[4.5]decane Derivatives

The most common and efficient method for synthesizing the 1-thia-4-azaspiro[4.5]decan-3-one core is a one-pot, three-component reaction.[3] This reaction typically involves the condensation of a cyclohexanone derivative, an aromatic amine, and thioglycolic acid.

General Synthetic Workflow

The following diagram illustrates the general one-pot synthesis of 4-aryl-1-thia-4-azaspiro[4.5]decan-3-one derivatives.

G General Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-ones Cyclohexanone Cyclohexanone Derivative Reaction One-Pot Condensation Cyclohexanone->Reaction AromaticAmine Aromatic Amine AromaticAmine->Reaction ThioglycolicAcid Thioglycolic Acid ThioglycolicAcid->Reaction Solvent Dry Benzene Solvent->Reaction Reflux Reflux (10h) Reflux->Reaction Product 4-Aryl-1-thia-4-azaspiro[4.5]decan-3-one Reaction->Product Formation of Spiro Ring

Caption: One-pot synthesis of 4-aryl-1-thia-4-azaspiro[4.5]decan-3-ones.

This versatile synthesis allows for the introduction of a wide variety of substituents on both the cyclohexyl and aryl rings, enabling the generation of diverse chemical libraries for biological screening.

Experimental Protocols

Synthesis of 4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one

A mixture of 4-methylcyclohexanone (0.01 mol), 4-bromoaniline (0.01 mol), and thioglycolic acid (0.01 mol, 0.92 mL) in dry benzene (50 mL) is refluxed for 10 hours.[3] The solution is then concentrated under reduced pressure. The resulting solid is filtered, dried, and crystallized to yield the final product.[3]

Biological Activities

Derivatives of the 1-thia-4-azaspiro[4.5]decane scaffold have demonstrated notable biological activities, particularly in the areas of anticancer and antiviral research.

Anticancer Activity

Several studies have evaluated the in vitro anticancer activity of 1-thia-4-azaspiro[4.5]decan-3-one derivatives against various human cancer cell lines. The primary mechanism of action is suggested to be the induction of apoptosis.[4]

The general workflow for screening these compounds for anticancer activity using the MTT assay is depicted below.

G Anticancer Screening Workflow (MTT Assay) CellCulture Cancer Cell Lines (e.g., HepG-2, PC-3, HCT116) Incubation1 Incubate with Compound CellCulture->Incubation1 Compound Test Compound (1-Thia-4-azaspiro[4.5]decane derivative) Compound->Incubation1 MTT Add MTT Reagent Incubation1->MTT Incubation2 Incubate (4h) MTT->Incubation2 Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation2->Solubilization Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance DataAnalysis Calculate Cell Viability and IC50 Absorbance->DataAnalysis

Caption: General workflow for in vitro anticancer activity screening.

The following table summarizes the reported anticancer activities of selected 1-thia-4-azaspiro[4.5]decan-3-one derivatives. The data is presented as the percentage of growth inhibition at a concentration of 100 ppm.

CompoundTarget Cell Line% InhibitionReference
1 HCT-116Moderate[3]
3 HCT-116Moderate[3]
7 HCT-116Moderate[3]
9 HCT-116Moderate[3]
13 HCT-116Moderate[3]
14 PC-3Good[3]
18 PC-3Good[3]
7 HepG-2Moderate[3]
9 HepG-2Moderate[3]
14 HepG-2Moderate[3]
17 HepG-2Moderate[3]

Note: "Moderate" and "Good" are qualitative descriptors used in the source literature. Specific IC50 values for a broader range of compounds are needed for a more detailed structure-activity relationship analysis.

Antiviral Activity

A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives have been synthesized and evaluated for their activity against human coronavirus 229E.[1][5]

Several compounds were found to inhibit viral replication. The most potent compound identified is N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8n ), with an EC50 value of 5.5 µM.[1][5] This level of activity is comparable to the known coronavirus inhibitor K22.[1]

CompoundVirusEC50 (µM)Reference
7m Human Coronavirus 229EActive[1]
7n Human Coronavirus 229EActive[1]
8k Human Coronavirus 229EActive[1]
8l Human Coronavirus 229EActive[1]
8m Human Coronavirus 229EActive[1]
8n Human Coronavirus 229E5.5[1][5]
8p Human Coronavirus 229EActive[1]

Note: "Active" indicates that the compound was found to inhibit viral replication, but a specific EC50 value was not provided in the abstract.

Detailed Experimental Protocol: MTT Assay for Anticancer Activity

The 3-[4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.[6]

  • Incubation: The plate is incubated for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[7][8]

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[7][8]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values can be determined by plotting cell viability against compound concentration.

Conclusion

The 1-thia-4-azaspiro[4.5]decane scaffold is a promising framework for the development of new therapeutic agents. While specific data on this compound is sparse, its derivatives, particularly the 1-thia-4-azaspiro[4.5]decan-3-ones, have demonstrated significant in vitro anticancer and antiviral activities. The versatile one-pot, three-component synthesis allows for the creation of diverse libraries of these compounds. Future research should focus on elucidating the specific mechanisms of action, exploring the in vivo efficacy and safety of the most potent compounds, and expanding the evaluation of this scaffold against other therapeutic targets. A more detailed investigation into the structure-activity relationships, supported by the determination of IC50 and EC50 values for a wider range of derivatives, will be crucial for the rational design of next-generation drug candidates based on this valuable spirocyclic core.

References

In-depth Technical Guide on 1-Thia-4-azaspiro[4.5]decane Hydrochloride: Data Unavailability

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for safety and handling data for 1-Thia-4-azaspiro[4.5]decane hydrochloride (CAS No. 933-41-5) has revealed a significant lack of publicly available information required to generate an in-depth technical guide as requested. While the compound is available from chemical suppliers for research purposes, a specific Safety Data Sheet (SDS) with detailed toxicological, handling, and emergency information is not accessible in the public domain.

This document outlines the available information and the data gaps that prevent the creation of a comprehensive safety and handling guide for researchers, scientists, and drug development professionals.

Chemical Identification and Research Context

This compound is a heterocyclic compound used as a building block in synthetic chemistry.[1] Its molecular structure is of interest in medicinal chemistry, and its derivatives have been synthesized and investigated for their potential biological activities, including as anticancer agents.[2][3] Research articles describe the synthesis of various derivatives and their evaluation against cancer cell lines such as HepG-2, PC-3, and HCT116.[2][3]

Identifier Value
Chemical Name This compound
CAS Number 933-41-5
Molecular Formula C₈H₁₆ClNS
Molecular Weight 193.74 g/mol

Table 1: Basic Chemical Identification of this compound.

Gaps in Safety and Toxicological Data

Despite extensive searches, the following critical information for a technical safety guide is not available:

  • Quantitative Toxicological Data: No information on LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values for oral, dermal, or inhalation routes of exposure was found. There is also no data on skin corrosion/irritation, eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.

  • Hazard Identification: Without an official SDS, GHS (Globally Harmonized System) hazard classifications, pictograms, signal words, and hazard statements for this specific compound cannot be provided. Commercial listings often state that the product is for "research and development use only" but do not provide specific hazard details.[1]

  • Experimental Protocols: Detailed experimental protocols for the safety assessment of this compound are not published.

  • Biological Pathways: There is no available information on the specific signaling pathways or mechanisms of toxicity for the parent compound. While its derivatives are studied for anticancer activity, these studies do not provide toxicological pathway information for the base molecule.

Inferred and General Handling Procedures

In the absence of specific data for this compound, researchers must handle this compound as a substance of unknown toxicity. Standard laboratory best practices for handling novel chemical entities should be strictly followed. This includes:

  • Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, and a lab coat is mandatory.

  • Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

  • Exposure Minimization: Avoid inhalation of dust or fumes and prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

Visualization of General Laboratory Workflow

While specific experimental workflows for this compound's safety testing are unavailable, a general workflow for handling a chemical of unknown toxicity in a research setting can be visualized.

G General Workflow for Handling Chemicals of Unknown Toxicity cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Info_Gathering Attempt to find SDS and safety data Risk_Assessment Conduct risk assessment (assume high toxicity) Info_Gathering->Risk_Assessment PPE_Selection Select appropriate PPE (gloves, goggles, lab coat) Risk_Assessment->PPE_Selection Fume_Hood Work in a certified chemical fume hood PPE_Selection->Fume_Hood Weighing Weighing and preparation of solutions Fume_Hood->Weighing Reaction Performing chemical reaction or assay Weighing->Reaction Decontamination Decontaminate work surfaces and equipment Reaction->Decontamination Waste_Disposal Dispose of waste in approved hazardous waste containers Decontamination->Waste_Disposal

A generalized workflow for handling a chemical with unknown hazards.

Due to the absence of specific and verified safety and toxicological data for this compound, it is not possible to provide the requested in-depth technical guide. The creation of such a document would require access to a comprehensive Safety Data Sheet and further toxicological studies, which are not currently in the public domain. Professionals handling this compound should treat it with a high degree of caution, assuming it to be hazardous, and adhere to the most stringent laboratory safety protocols.

References

Methodological & Application

Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-Thia-4-azaspiro[4.5]decan-3-one derivatives. This class of spiroheterocyclic compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which has been shown to exhibit a range of biological activities, including antiviral and anticancer properties.

Introduction

The 1-Thia-4-azaspiro[4.5]decan-3-one core structure is a key pharmacophore that has been successfully incorporated into molecules targeting various biological processes. Notably, derivatives of this scaffold have been identified as inhibitors of human coronavirus 229E replication and as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAFV600E kinase, two important targets in oncology. The synthesis of these compounds is most commonly achieved through a one-pot, three-component reaction, offering an efficient and straightforward route to a diverse range of derivatives.

Data Presentation

The following tables summarize quantitative data for representative 1-Thia-4-azaspiro[4.5]decan-3-one derivatives synthesized via the one-pot, three-component reaction.

Table 1: Synthesis of Aryl-Substituted 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives [1]

Compound IDKetoneAromatic AmineYield (%)Melting Point (°C)
1 4-Methylcyclohexanone4-Bromoaniline77130–131
2 Cyclohexanone4-FluoroanilineNot Specified142–143
3 4-Methylcyclohexanone4-Fluoroaniline72125–126

Table 2: Characterization Data for Representative Derivatives [1]

Compound IDMolecular FormulaIR (KBr, ν, cm⁻¹) (C=O)¹H-NMR (DMSO-d₆, δ, ppm) - CH₂ of Thiazolidinone
1 C₁₅H₁₈BrNOS16823.39 (s, 2H)
3 C₁₅H₁₈FNOS16773.37 (s, 2H)

Table 3: Biological Activity of Selected 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives

Compound IDBiological ActivityTarget(s)IC₅₀ / EC₅₀
8n Antiviral (Human Coronavirus 229E)Viral ReplicationEC₅₀ = 5.5 µM[2][3]
6b AnticancerEGFR / BRAFV600EIC₅₀ = 84 nM (EGFR), 108 nM (BRAFV600E)[4]
7b AnticancerEGFR / BRAFV600EIC₅₀ = 78 nM (EGFR), 96 nM (BRAFV600E)[4]

Experimental Protocols

Protocol 1: General One-Pot Synthesis of 4-Aryl-1-thia-4-azaspiro[4.5]decan-3-one Derivatives[1]

This protocol describes a general method for the synthesis of 4-aryl-1-thia-4-azaspiro[4.5]decan-3-one derivatives via a one-pot, three-component condensation reaction.

Materials:

  • Appropriate ketone (e.g., 4-methylcyclohexanone, cyclohexanone) (1 equivalent)

  • Appropriate aromatic amine (e.g., 4-bromoaniline, 4-fluoroaniline) (1 equivalent)

  • Mercaptoacetic acid (1 equivalent)

  • Dry benzene

  • Ethanol

Procedure:

  • A mixture of the ketone (1 equivalent), aromatic amine (1 equivalent), and mercaptoacetic acid (1 equivalent) is prepared in dry benzene.

  • The reaction mixture is refluxed for an appropriate time (typically monitored by TLC).

  • After cooling, the solvent is concentrated under reduced pressure.

  • The resulting solid is filtered, dried, and crystallized from a suitable solvent (e.g., ethanol) to yield the pure product.

Characterization of Compound 1 (4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one): [1]

  • Appearance: White powder

  • Yield: 77%

  • Melting Point: 130–131 °C

  • IR (KBr, ν, cm⁻¹): 3055 (C-H aromatic), 2925 (C-H aliphatic), 1682 (C=O)

  • ¹H-NMR (DMSO-d₆): δ (ppm) 0.88 (d, J = 6.2 Hz, 3H, CH₃), 1.24–1.77 (m, 9H, cyclohexyl-H), 3.39 (s, 2H, CH₂), 7.20 (d, J = 7.6 Hz, 2H, Ar-H), 7.32 (d, J = 7.6 Hz, 2H, Ar-H)

  • ¹³C-NMR: 23.5–39.4 (5CH₂), 43.8 (CH₂), 74.2 (spiro-C), 115.4–154.1 (Ar-C), 172.2 (C=O)

  • MS, m/z (%): 339 (M⁺ + 2, 28), 341 (M⁺ + 2, 26)

Protocol 2: Synthesis of 4-((2-Oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro[4.5]decan-3-one (Compound 6b)[4]

This protocol details the synthesis of a derivative with demonstrated anticancer activity.

Materials:

  • 4-(2-Cyclodenehydrazinyl)quinolin-2(1H)-one (1 equivalent)

  • Thioglycolic acid (20 equivalents)

  • Dry benzene

Procedure:

  • A mixture of 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one (1 equivalent) and thioglycolic acid (20 equivalents) is refluxed in dry benzene for 20 hours.

  • The reaction mixture is allowed to cool to room temperature.

  • The resulting precipitate is collected by filtration, washed, and purified to yield the final product.

Visualizations

Synthetic Workflow

The following diagram illustrates the general one-pot, three-component synthesis of 1-Thia-4-azaspiro[4.5]decan-3-one derivatives.

G cluster_reactants Reactants cluster_process Process cluster_product Product Ketone Cyclic Ketone Reaction One-Pot Reaction (Reflux in Benzene) Ketone->Reaction Amine Amine Amine->Reaction ThioAcid Thioglycolic Acid ThioAcid->Reaction Product 1-Thia-4-azaspiro[4.5]decan-3-one Derivative Reaction->Product

Caption: General workflow for the one-pot synthesis.

Proposed Signaling Pathway for Anticancer Activity

The diagram below depicts the proposed mechanism of action for anticancer 1-Thia-4-azaspiro[4.5]decan-3-one derivatives that function as dual inhibitors of the EGFR and BRAFV600E signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates BRAF BRAFV600E RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Activates Inhibitor 1-Thia-4-azaspiro[4.5]decan-3-one Derivative Inhibitor->EGFR Inhibits Inhibitor->BRAF Inhibits

Caption: Dual inhibition of EGFR and BRAF pathways.

References

Application Notes and Protocols: 1-Thia-4-azaspiro[4.5]decane Derivatives in Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-thia-4-azaspiro[4.5]decane scaffold has emerged as a versatile and promising framework in the discovery of novel antiviral agents. Derivatives of this core structure have demonstrated potent activity against a range of viruses, most notably human coronavirus 229E (HCoV-229E) and influenza A virus. This document provides detailed application notes and experimental protocols for the utilization of 1-thia-4-azaspiro[4.5]decane derivatives in antiviral research, with a focus on their synthesis, in vitro evaluation, and mechanism of action studies.

Antiviral Activity

Human Coronavirus 229E (HCoV-229E)

A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives have been identified as potent inhibitors of HCoV-229E replication. The antiviral efficacy is significantly influenced by substitutions at the C-2 and C-8 positions of the spirocyclic core. The most active compound identified to date is N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (compound 8n ), which exhibits an EC50 value of 5.5 µM against HCoV-229E.[1][2][3] This highlights the potential of this chemical class for the development of therapeutics against common cold-causing coronaviruses.

Influenza A Virus

Certain derivatives of 1-thia-4-azaspiro[4.5]decane have been shown to be potent inhibitors of influenza A virus, particularly the H3N2 subtype. These compounds act as fusion inhibitors, targeting the viral hemagglutinin (HA) protein and preventing its conformational changes at low pH, a critical step for viral entry into the host cell.[4][5][6] For instance, N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)adamantane-1-carboxamide has demonstrated significant inhibitory activity.

Data Presentation

Table 1: Antiviral Activity of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives against Human Coronavirus 229E

CompoundR1RR2EC50 (µM)
8k CH34-methylphenylH28
8l CH34-ethylphenylH18
8m CH34-isopropylphenylH11
8n CH34-tert-butylphenylH5.5
8p CH34-methoxyphenylH23
7m CH34-isopropylphenylCH3>100
7n CH34-tert-butylphenylCH3>100

Data extracted from studies on HCoV-229E infected human embryonic lung (HEL) cells.[1][2][3]

Table 2: Anti-Influenza Virus Activity of Selected 1-Thia-4-azaspiro[4.5]decane Derivatives

CompoundVirus StrainEC50 (µM)
2b Influenza A/H3N22.1
2d Influenza A/H3N23.4
3d Influenza A/H1N135-45
3e Influenza A/H1N135-45
2c Influenza A/H3N21.3

Data from multi-cycle cytopathic effect (CPE) reduction assays in MDCK cells.[4][5][6]

Experimental Protocols

Protocol 1: General Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives

This protocol describes a representative one-pot three-component cyclocondensation reaction for the synthesis of the 1-thia-4-azaspiro[4.5]decane scaffold.

Materials:

  • Substituted cyclohexanone (1.0 eq)

  • Amine (1.0 eq)

  • Thioglycolic acid (1.2 eq)

  • Toluene

  • Dean-Stark apparatus

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the substituted cyclohexanone, amine, and toluene.

  • Heat the mixture to reflux and stir for 2-4 hours, or until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Add thioglycolic acid to the mixture.

  • Heat the reaction mixture to reflux and stir for an additional 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Synthesis_Workflow Reactants Substituted Cyclohexanone Amine Thioglycolic Acid Reaction_Vessel One-Pot Reaction (Toluene, Reflux) Reactants->Reaction_Vessel 1 Purification Column Chromatography Reaction_Vessel->Purification 2 Product 1-Thia-4-azaspiro[4.5]decan-3-one Derivative Purification->Product 3 Analysis Spectroscopic Characterization (NMR, MS) Product->Analysis 4

Caption: General workflow for the synthesis of 1-thia-4-azaspiro[4.5]decan-3-one derivatives.

Protocol 2: Cytopathic Effect (CPE) Reduction Assay for HCoV-229E

This protocol is used to determine the antiviral activity of the synthesized compounds against human coronavirus 229E by measuring the reduction in virus-induced cell death.[7][8][9][10]

Materials:

  • Human embryonic lung (HEL) or Huh-7 cells

  • HCoV-229E virus stock

  • 96-well cell culture plates

  • Dulbecco's Modified Eagle Medium (DMEM) with 2% fetal bovine serum (FBS)

  • Test compounds dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay or similar

  • Luminometer

Procedure:

  • Seed HEL or Huh-7 cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • On the day of the assay, prepare serial dilutions of the test compounds in DMEM with 2% FBS.

  • Remove the growth medium from the cell plates and add the compound dilutions.

  • Infect the cells with HCoV-229E at a multiplicity of infection (MOI) of 0.01. Include virus control wells (no compound) and cell control wells (no virus, no compound).

  • Incubate the plates at 33-35°C in a 5% CO2 incubator for 3-5 days, or until significant CPE is observed in the virus control wells.

  • Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure luminescence using a luminometer.

  • Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from the dose-response curves.

CPE_Assay_Workflow Cell_Seeding Seed Host Cells (96-well plate) Compound_Addition Add Compound Dilutions Cell_Seeding->Compound_Addition Virus_Infection Infect with HCoV-229E Compound_Addition->Virus_Infection Incubation Incubate (3-5 days) Virus_Infection->Incubation Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability_Assay Data_Analysis Calculate EC50 & CC50 Viability_Assay->Data_Analysis

Caption: Workflow for the Cytopathic Effect (CPE) Reduction Assay.

Protocol 3: Hemolysis Inhibition Assay for Influenza Virus Fusion

This assay determines the ability of a compound to inhibit the low pH-induced fusion of influenza virus with red blood cells, a model for the fusion of the viral envelope with the endosomal membrane.[11][12][13]

Materials:

  • Influenza A virus stock (e.g., H3N2 subtype)

  • Fresh chicken red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Sodium acetate buffer (pH 5.0)

  • 96-well U-bottom plates

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in PBS in a 96-well plate.

  • Add a standardized amount of influenza virus to each well containing the compound dilutions.

  • Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the virus.

  • Add a 1% suspension of chicken RBCs to each well.

  • Incubate the plate at 4°C for 1 hour to allow the virus to attach to the RBCs.

  • Centrifuge the plate at low speed to pellet the RBCs.

  • Remove the supernatant and resuspend the RBCs in pre-warmed PBS (pH 7.4) for the neutral pH control or sodium acetate buffer (pH 5.0) to induce fusion.

  • Incubate the plate at 37°C for 30 minutes.

  • Centrifuge the plate to pellet the intact RBCs.

  • Transfer the supernatant to a new flat-bottom 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released due to hemolysis.

  • Calculate the percentage of hemolysis inhibition relative to the virus control (no compound).

Mechanism of Action

Influenza Virus Fusion Inhibition

For influenza A virus, the 1-thia-4-azaspiro[4.5]decane derivatives act by inhibiting the hemagglutinin (HA)-mediated membrane fusion process. At the low pH of the endosome, HA undergoes a conformational change that exposes a fusion peptide, which inserts into the endosomal membrane and initiates fusion. These compounds are thought to bind to the HA protein, stabilizing its pre-fusion conformation and preventing the conformational changes necessary for fusion.

Influenza_Fusion_Inhibition cluster_virus Influenza Virus cluster_cell Host Cell HA_pre HA (pre-fusion) HA_post HA (post-fusion) Endosome Endosome (Low pH) HA_pre->Endosome Viral Entry Fusion Membrane Fusion HA_post->Fusion Endosome->HA_post Infection Viral Genome Release Fusion->Infection Inhibitor 1-Thia-4-azaspiro [4.5]decane Derivative Inhibitor->HA_pre Binds & Stabilizes

Caption: Proposed mechanism of influenza virus fusion inhibition.

Human Coronavirus Inhibition

The precise molecular mechanism of action of 1-thia-4-azaspiro[4.5]decan-3-one derivatives against HCoV-229E is currently under investigation. Given that these compounds are effective against an enveloped virus, it is plausible that they interfere with viral entry or replication processes. Further studies are required to identify the specific viral or host cell target.

Conclusion

Derivatives of 1-thia-4-azaspiro[4.5]decane represent a valuable class of compounds for the development of novel antiviral therapies. The information and protocols provided herein are intended to facilitate further research into this promising scaffold, with the ultimate goal of developing effective treatments for coronavirus and influenza virus infections.

References

Application Notes and Protocols: 1-Thia-4-azaspiro[4.5]decane Hydrochloride as a Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-thia-4-azaspiro[4.5]decane core is a valuable heterocyclic scaffold in medicinal chemistry. Its unique three-dimensional structure provides a versatile framework for the synthesis of diverse molecular libraries with a wide range of biological activities. 1-Thia-4-azaspiro[4.5]decane hydrochloride is a key starting material, or intermediate, in the synthesis of these derivatives.[1] This document provides an overview of the applications of this scaffold in drug design, focusing on its utility in the development of novel anticancer and antiviral agents. Detailed protocols for the synthesis of derivatives and their biological evaluation are provided to facilitate further research and development.

Synthetic Applications

The 1-thia-4-azaspiro[4.5]decane scaffold is typically synthesized via a one-pot three-component reaction. This efficient approach allows for the facile introduction of a variety of substituents, enabling the exploration of structure-activity relationships (SAR).

General Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives

A common method for the synthesis of 4-aryl-1-thia-4-azaspiro[4.5]decan-3-ones involves the condensation of a cyclic ketone (e.g., cyclohexanone or 4-methylcyclohexanone), an aromatic amine, and thioglycolic acid.[2]

Experimental Protocol:

  • A mixture of the desired cyclohexanone derivative (0.01 mol), the selected aromatic amine (0.01 mol), and thioglycolic acid (0.01 mol) is refluxed in dry benzene (50 mL) for 10 hours.[2]

  • The reaction mixture is then concentrated under reduced pressure.

  • The resulting solid is collected by filtration, dried, and purified by crystallization to yield the final 1-thia-4-azaspiro[4.5]decan-3-one derivative.[2]

This protocol can be adapted to generate a library of compounds by varying the ketone and amine starting materials.

Therapeutic Applications and Biological Activity

Derivatives of the 1-thia-4-azaspiro[4.5]decane scaffold have demonstrated significant potential in two primary therapeutic areas: oncology and virology.

Anticancer Activity

Several studies have highlighted the anticancer properties of 1-thia-4-azaspiro[4.5]decane derivatives against various human cancer cell lines, including hepatocellular carcinoma (HepG-2), prostate adenocarcinoma (PC-3), and colorectal carcinoma (HCT116).[2][3][4]

The following table summarizes the in vitro anticancer activity (IC50 values) of representative 1-thia-4-azaspiro[4.5]decane derivatives against the HCT-116 cancer cell line.

Compound ReferenceStructure/ModificationIC50 (nM) vs. HCT-116
7 Thiazolopyrimidine derivative120.1
9 Thiazolopyrimidine derivative105.5
14 Thiadiazole thioglycoside derivative98.7
18 Thiadiazole thioglycoside derivative92.2
19 Thiadiazole thioglycoside derivative95.3

Data sourced from Flefel et al., 2017.[2]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Antiviral Activity

Derivatives of 1-thia-4-azaspiro[4.5]decan-3-one have also been identified as inhibitors of human coronavirus 229E (HCoV-229E) replication.[5][6][7]

The following table presents the 50% effective concentration (EC50) and minimum cytotoxic concentration (MCC) of selected derivatives against HCoV-229E in human embryonic lung fibroblast (HEL) cells.

Compound ReferenceSubstituentsEC50 (µM)MCC (µM)
8k R = 4-methyl28 ± 5≥100
8l R = 4-ethyl18 ± 5≥100
8m R = 4-propyl8.1 ± 2.2100
8n R = 4-tert-butyl5.5 ± 0.7≥100
8p R = 4-phenyl6.1 ± 0.250
K22 (Control) -3.3 ± 1.050

Data sourced from Apaydın et al., 2019.[6]

This assay determines the ability of a compound to inhibit the virus-induced damage to host cells.[8][9][10][11]

  • Cell Seeding: Seed MRC-5 cells in a 96-well plate and incubate until a confluent monolayer is formed.

  • Virus and Compound Incubation: Prepare serial dilutions of the test compounds. Mix the compound dilutions with a suspension of HCoV-229E.

  • Infection: Add the virus-compound mixtures to the cell monolayers.

  • Incubation: Incubate the plates at 33°C in a 5% CO2 incubator for 4-5 days.[11]

  • CPE Observation: Observe the cells daily for the appearance of cytopathic effects (e.g., cell rounding, detachment) under a microscope.

  • Quantification (Optional): The extent of CPE can be quantified using a cell viability assay, such as the neutral red uptake assay.[8][9]

  • Data Analysis: The EC50 value is determined as the compound concentration that inhibits 50% of the viral cytopathic effect.

Mechanism of Action and Signaling Pathways

Dual EGFR and BRAF V600E Inhibition

Certain 1-thia-4-azaspiro[4.5]decane derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and the BRAF V600E mutant kinase, both of which are key components of the MAPK/ERK signaling pathway that drives proliferation in many cancers.

EGFR_BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates BRAF BRAF (or BRAF V600E) RAS->BRAF MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Regulates EGF EGF (Ligand) EGF->EGFR Binds Inhibitor 1-Thia-4-azaspiro[4.5]decane Derivative Inhibitor->EGFR Inhibits Inhibitor->BRAF Inhibits

Caption: Dual inhibition of EGFR and BRAF by 1-thia-4-azaspiro[4.5]decane derivatives.

  • Reagents: Recombinant human EGFR and BRAF V600E enzymes, appropriate peptide substrates, and ATP.

  • Reaction Setup: In a 96-well plate, combine the kinase, its substrate, and the test compound at various concentrations in a kinase assay buffer.

  • Initiation: Start the kinase reaction by adding a defined concentration of ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Experimental Workflows

Drug Discovery Workflow for 1-Thia-4-azaspiro[4.5]decane Derivatives

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Start 1-Thia-4-azaspiro[4.5]decane HCl Synthesis Three-Component Reaction Start->Synthesis Reactants Ketones, Amines, Thioglycolic Acid Reactants->Synthesis Purification Purification & Characterization Synthesis->Purification Library Derivative Library Purification->Library PrimaryScreen Primary Screening (e.g., MTT, CPE Assay) Library->PrimaryScreen HitID Hit Identification PrimaryScreen->HitID SecondaryScreen Secondary Assays (e.g., Kinase Inhibition) HitID->SecondaryScreen SAR Structure-Activity Relationship (SAR) SecondaryScreen->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Preclinical In Vivo Studies & Toxicology LeadOpt->Preclinical

Caption: A typical drug discovery workflow utilizing the 1-thia-4-azaspiro[4.5]decane scaffold.

Conclusion

The 1-thia-4-azaspiro[4.5]decane scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, which have shown significant potential in the fields of oncology and virology. The detailed protocols and data presented in these application notes are intended to serve as a valuable resource for researchers working to further explore the therapeutic potential of this versatile molecular framework.

References

Application Notes and Protocols for Central Nervous System Disorder Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for several cutting-edge techniques utilized in central nervous system (CNS) disorder research. The methodologies described herein are essential tools for investigating disease mechanisms, identifying therapeutic targets, and facilitating drug discovery.

3D Brain Organoid Models for Disease Modeling

Application Note: Three-dimensional (3D) brain organoids, derived from human induced pluripotent stem cells (iPSCs), are revolutionizing the study of CNS disorders. These self-organizing structures recapitulate key aspects of early human brain development and can be used to model diseases with complex genetic etiologies like Alzheimer's disease.[1][2] By generating organoids from patient-derived iPSCs, researchers can investigate disease-specific pathologies, such as amyloid-beta aggregation and tauopathies, in a human-relevant in vitro system.[1][2]

Experimental Workflow: Generation of Cortical Brain Organoids from iPSCs

G cluster_0 Phase 1: Embryoid Body Formation & Neural Induction cluster_1 Phase 2: Cortical Differentiation cluster_2 Phase 3: Maturation iPSC iPSC Culture EB Embryoid Body (EB) Formation (Day 0-5) iPSC->EB Single-cell seeding NI Neural Induction (Day 5-8) EB->NI Dual SMAD inhibition CD Cortical Differentiation (Day 8-18) NI->CD Transfer Transfer to Shaker CD->Transfer Maturation Long-term Maturation (Day 18+) Transfer->Maturation Analysis Analysis (e.g., IHC, scRNA-seq) Maturation->Analysis

Caption: Workflow for generating cortical brain organoids.

Protocol: Generation of Cortical Brain Organoids from Feeder-Independent iPSCs[3][4]

Materials:

  • Feeder-independent human iPSCs

  • StemFlex™ Medium

  • Geltrex

  • 0.5 mM EDTA

  • V-bottom 96-well plates

  • Neural induction medium

  • Cortical differentiation medium

  • Non-adherent dishes

  • Orbital shaker

Procedure:

  • iPSC Culture (Ongoing):

    • Culture feeder-independent iPSCs on Geltrex-coated plates in StemFlex™ Medium.[3]

    • Passage colonies every 3-4 days using 0.5 mM EDTA.[3]

    • Ensure a stable karyotype, preferably using passages below 50.[3]

  • Day 0: Embryoid Body (EB) Formation:

    • Dissociate iPSCs into single cells.

    • Seed 9,000 single iPSCs per well into V-bottom 96-well plates in their original culture medium to form EBs.[4]

  • Day 2-8: Neural Induction:

    • After 2 days, replace the medium with neural induction medium to stimulate the formation of neuroectoderm.[4]

    • Continue incubation for 6 days.[4]

  • Day 8-18: Cortical Differentiation:

    • Change to cortical differentiation medium.

    • Continue culture for another 10 days.

  • Day 18 onwards: Maturation:

    • Transfer the formed organoids to non-adherent dishes.[4]

    • Place the dishes on an orbital shaker to enhance nutrient absorption and maturation.[4]

    • Maintain in cortical differentiation medium for long-term culture.

Optogenetics for Neural Circuit Manipulation

Application Note: Optogenetics provides unparalleled spatiotemporal control over specific neuronal populations in awake, behaving animals.[3] This technique involves the expression of light-sensitive ion channels (opsins) in target neurons, allowing for their precise activation or inhibition with light.[3] It is a powerful tool for dissecting the causal role of defined neural circuits in CNS disorders and for exploring potential therapeutic interventions.

Experimental Workflow: In Vivo Optogenetic Stimulation

G cluster_0 Preparation cluster_1 Stimulation & Recording cluster_2 Analysis Virus AAV-Opsin Production Surgery Stereotaxic Surgery Virus->Surgery Viral Injection Implant Optic Fiber Implantation Surgery->Implant Stim Light Delivery Implant->Stim Record Behavioral/Electrophysiological Recording Stim->Record Data Data Analysis Record->Data Histo Histological Verification Data->Histo

Caption: Workflow for in vivo optogenetic experiments.

Protocol: In Vivo Optogenetic Stimulation of Rodent Deep Brain Structures[2][3]

Materials:

  • AAV vector encoding an opsin (e.g., Channelrhodopsin-2)

  • Stereotaxic surgery setup

  • Optical fiber and ferrule

  • Laser light source

  • Patch cords

  • Behavioral or electrophysiology recording equipment

Procedure:

  • Viral Injection and Fiber Implantation (Surgery):

    • Anesthetize the rodent and place it in a stereotaxic frame.

    • Perform a craniotomy over the target brain region.

    • Inject the AAV-opsin vector into the target region using a micropipette.[2]

    • Implant an optic fiber ferrule above the injection site.[2]

    • Secure the implant with dental cement.

    • Allow several weeks for viral expression.

  • Optogenetic Stimulation:

    • Connect the implanted ferrule to a laser light source via a patch cord.[5]

    • Deliver light of the appropriate wavelength to activate the opsin.

    • Control the timing and frequency of light pulses to modulate neuronal activity.

  • Behavioral or Electrophysiological Recording:

    • Simultaneously record behavioral responses or neural activity using appropriate equipment.

  • Histological Verification:

    • After the experiment, perfuse the animal and section the brain.

    • Verify the correct targeting of the viral expression and fiber placement through immunohistochemistry.

CRISPR-Cas9 for Precision Genome Editing in Neurons

Application Note: The CRISPR-Cas9 system has emerged as a powerful tool for precise genome editing in post-mitotic cells like neurons.[6] This technology allows for the targeted disruption of disease-associated genes or the correction of pathogenic mutations. The delivery of pre-assembled Cas9-sgRNA ribonucleoproteins (RNPs) offers a DNA-free method that minimizes off-target effects and is rapidly cleared from the cells.

Experimental Workflow: CRISPR-Cas9 RNP-Mediated Gene Editing

G cluster_0 Design & Preparation cluster_1 Delivery & Editing cluster_2 Validation sgRNA sgRNA Design & Synthesis RNP RNP Complex Assembly sgRNA->RNP Cas9 Cas9 Protein Cas9->RNP Delivery Delivery to Neurons (e.g., Nanocapsules) RNP->Delivery Cleavage Targeted DNA Cleavage Delivery->Cleavage Repair Cellular DNA Repair (NHEJ/HDR) Cleavage->Repair gDNA Genomic DNA Extraction Repair->gDNA Analysis Editing Efficiency Analysis (e.g., Sequencing) gDNA->Analysis

Caption: Workflow for CRISPR-Cas9 RNP gene editing.

Protocol: CRISPR-Cas9 RNP Delivery to Primary Neurons via Nanocapsules[9]

Materials:

  • Cas9 protein

  • Synthetic single guide RNA (sgRNA)

  • Biodegradable PEGylated nanocapsules

  • Primary neuronal culture

  • Transfection reagent

Procedure:

  • RNP Formulation:

    • Assemble Cas9-sgRNA ribonucleoprotein (RNP) complexes in vitro.[7]

    • Encapsulate the RNPs in biodegradable PEGylated nanocapsules.[8]

  • Delivery to Neurons:

    • Introduce the RNP-containing nanocapsules to the primary neuronal culture.

  • Incubation and Gene Editing:

    • Allow time for the nanocapsules to be taken up by the neurons and for the RNP to be released.

    • The Cas9-sgRNA complex will then target and cleave the specified genomic locus.

  • Analysis of Editing Efficiency:

    • After a sufficient incubation period, harvest the neurons.

    • Extract genomic DNA.

    • Use techniques like Sanger sequencing or next-generation sequencing to quantify the editing efficiency at the target site.

Quantitative Data: In Vivo Neuronal Genome Editing Efficiency
Delivery MethodTargetIn Vivo ModelEditing Efficiency (%)Reference
Nanocapsules (RNP)tdTomato reporterMouse Striatum~26[8]
AAVSEP-GluA2Mouse Hippocampus16.1[9][6]

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

Application Note: Neuroinflammation is a critical component in the pathogenesis of many neurodegenerative diseases.[10][11] A widely used and reproducible animal model to study neuroinflammation involves the administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[10][11] LPS activates the innate immune system, leading to the production of pro-inflammatory cytokines and microglial activation in the brain, mimicking aspects of neuroinflammation seen in CNS disorders.[10][11]

Signaling Pathway: LPS-Induced Neuroinflammation

LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Signaling TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines induces transcription Microglia Microglial Activation Cytokines->Microglia Neuroinflammation Neuroinflammation Microglia->Neuroinflammation

Caption: LPS activates TLR4 leading to neuroinflammation.

Protocol: Induction of Systemic Neuroinflammation in Mice with LPS[13]

Materials:

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • Mice (e.g., C57BL/6j)

Procedure:

  • LPS Preparation:

    • Dissolve LPS in sterile saline to the desired concentration.

  • Administration:

    • Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg) to the mice.[12]

  • Time Course:

    • The inflammatory response can be assessed at various time points post-injection (e.g., 4 and 24 hours) to study acute effects.[12]

  • Assessment of Neuroinflammation:

    • Harvest brain tissue for analysis.

    • Histology: Perform immunohistochemistry for markers of microglial (Iba1) and astrocyte (GFAP) activation.

    • Biochemical Analysis: Measure levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in brain homogenates using ELISA or cytokine arrays.

    • Gene Expression: Analyze the mRNA levels of inflammatory genes using RT-qPCR.

Metabolomics and Proteomics for Biomarker Discovery

Application Note: Metabolomics and proteomics are powerful "omics" approaches for identifying novel biomarkers and understanding the molecular underpinnings of CNS disorders.[13] Metabolomics focuses on the global analysis of small molecules (metabolites) in biological fluids like cerebrospinal fluid (CSF), while proteomics investigates the large-scale expression and modification of proteins in tissues. These unbiased approaches can reveal disease-specific molecular signatures that may serve as diagnostic or prognostic markers.

Quantitative Data: Metabolite Changes in CSF of Multiple Sclerosis Patients
MetaboliteChange in MS vs. ControlsPotential RoleReference
ArginineDecreasedImmune modulation, Nitric oxide synthesis[14]
HistidineDecreasedAntioxidant, Anti-inflammatory[14]
GlutamateDecreasedExcitotoxicity[14]
Palmitic AcidDecreasedMyelin composition, Inflammation[15]
Oleic AcidIncreasedMembrane fluidity, Inflammation[14]
Linoleic AcidDecreasedMyelin integrity, Pro-inflammatory precursor[14]
AcetoneIncreasedKetosis, Altered energy metabolism[16]
GlucoseDecreasedHypometabolism[16]
Quantitative Data: Selected Protein Changes in Alzheimer's Disease Brain
ProteinChange in AD vs. ControlsBrain RegionPotential Role
Upregulated Proteins
GFAPIncreasedFrontal CortexAstrogliosis
Clusterin (CLU)IncreasedFrontal CortexAβ clearance, Apoptosis
Ferritin (FTL, FTH1)IncreasedFrontal CortexIron homeostasis, Oxidative stress
Downregulated Proteins
Synaptotagmin-1 (SYT1)DecreasedFrontal CortexSynaptic vesicle trafficking
SNAP25DecreasedFrontal CortexSynaptic vesicle fusion
V-type proton ATPase subunit V1A (ATP6V1A)DecreasedFrontal CortexLysosomal acidification

SYNPLA for Detecting Synaptic Plasticity

Application Note: Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. The SYNaptic Proximity Ligation Assay (SYNPLA) is a high-throughput technique to detect learning-induced synaptic plasticity in a circuit-specific manner.[1][4] It identifies synapses that have undergone potentiation by detecting the close proximity of a presynaptic marker and a postsynaptic receptor subunit (GluA1) that is inserted into synapses during long-term potentiation (LTP).[1]

Protocol: SYNPLA for Detecting Synaptic Potentiation[1][4]

Materials:

  • Virus expressing a tagged presynaptic protein (e.g., myc-Neurexin)

  • Primary antibodies against the presynaptic tag (e.g., anti-myc) and GluA1

  • Proximity Ligation Assay (PLA) reagents

  • Fluorescence microscope

Procedure:

  • Viral Expression of Presynaptic Marker:

    • Inject the virus expressing the tagged presynaptic protein into the brain region of interest to label a specific neural pathway.[1][4]

  • Behavioral Paradigm:

    • Subject the animals to a learning paradigm known to induce synaptic plasticity (e.g., fear conditioning).[1]

  • Tissue Preparation:

    • Perfuse the animals and prepare brain slices.

  • Proximity Ligation Assay:

    • Incubate the slices with primary antibodies against the presynaptic tag and GluA1.

    • Apply PLA probes (secondary antibodies with attached oligonucleotides).

    • If the two target proteins are in close proximity (<40 nm), the oligonucleotides will be ligated and then amplified via rolling circle amplification.

    • Detect the amplified product with a fluorescently labeled probe.

  • Imaging and Analysis:

    • Visualize the PLA signal as fluorescent puncta using a microscope.

    • An increase in the number of PLA puncta in the trained group compared to controls indicates synaptic potentiation in the labeled pathway.

References

Application Note: Protocol for Dissolving 1-Thia-4-azaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Thia-4-azaspiro[4.5]decane hydrochloride is a spirocyclic compound of interest in pharmaceutical research and drug development. As with many amine-containing compounds, it is supplied as a hydrochloride salt to enhance its stability and aqueous solubility. Proper dissolution and the preparation of stock solutions are critical first steps for any in vitro or in vivo studies. This document provides a comprehensive guide to achieving successful dissolution.

Materials and Reagents

  • This compound (purity ≥95%)

  • Deionized water (ddH₂O), sterile

  • Dimethyl sulfoxide (DMSO), anhydrous, analytical grade

  • Ethanol (EtOH), 200 proof, anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Ultrasonic bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

Experimental Protocol: Determining Solubility and Preparing Stock Solutions

This protocol describes a general method to determine the solubility of this compound in various solvents and to prepare a concentrated stock solution.

3.1. General Recommendations

  • Solvent Selection: Amine hydrochloride salts are generally soluble in polar protic solvents like water and ethanol. They may also be soluble in polar aprotic solvents like DMSO. The choice of solvent will depend on the downstream application. For biological assays, DMSO is a common choice for initial stock solutions, which are then further diluted in aqueous media.

  • pH Considerations: The solubility of amine hydrochloride salts in aqueous solutions is pH-dependent. Solubility is generally higher in acidic to neutral pH and may decrease in basic conditions as the free base precipitates.

  • Warming and Sonication: Gentle warming (e.g., to 37°C) and sonication can aid in the dissolution of the compound. However, prolonged exposure to heat should be avoided to prevent potential degradation.

3.2. Step-by-Step Dissolution Protocol

  • Weighing the Compound: Accurately weigh a small amount of this compound using an analytical balance. For initial solubility testing, 1-5 mg is a suitable starting amount.

  • Adding Solvent: Add a small, precise volume of the desired solvent (e.g., 100 µL of DMSO) to the vial containing the compound.

  • Mixing: Vigorously vortex the mixture for 30-60 seconds.

  • Observation: Visually inspect the solution for any undissolved particles.

  • Incremental Solvent Addition: If the compound is not fully dissolved, add another small, precise volume of the solvent and repeat the mixing process.

  • Aiding Dissolution (Optional): If the compound is slow to dissolve, gently warm the solution in a water bath (not exceeding 40°C) for 5-10 minutes or place it in an ultrasonic bath for a similar duration.

  • Determining Maximum Solubility: Continue adding solvent incrementally until the compound is completely dissolved. Record the total volume of solvent used to calculate the approximate solubility.

  • Stock Solution Preparation: Once the solubility is determined, prepare a stock solution of the desired concentration by scaling up the amounts of compound and solvent. For example, to prepare a 10 mM stock solution in DMSO, dissolve 1.937 mg of the compound in 1 mL of DMSO.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C for long-term storage. Before use, allow the solution to thaw completely and bring it to room temperature.

Data Presentation

As specific quantitative solubility data for this compound is not widely published, researchers should determine this experimentally. The following table is provided as a template to record empirical findings.

SolventTemperature (°C)Maximum Observed Solubility (mg/mL)Molarity (M)Notes
Deionized Water25
PBS (pH 7.4)25
Ethanol25
DMSO25

Note: The molecular weight of this compound is 193.74 g/mol .

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for dissolving this compound and preparing a stock solution.

G Figure 1: Dissolution Protocol Workflow cluster_start Preparation cluster_dissolution Dissolution cluster_outcome Outcome cluster_end Final Steps start Weigh Compound add_solvent Add Solvent start->add_solvent mix Vortex/Mix add_solvent->mix observe Observe Solution mix->observe dissolved Completely Dissolved observe->dissolved Yes not_dissolved Partially Dissolved observe->not_dissolved No aid_dissolution Warm/Sonicate (Optional) aid_dissolution->mix calculate Calculate Solubility dissolved->calculate not_dissolved->aid_dissolution prepare_stock Prepare Stock Solution calculate->prepare_stock store Store Solution prepare_stock->store

Caption: Figure 1: Workflow for dissolving the compound.

5.2. Dissolution Principle

The following diagram illustrates the principle of dissolving an amine hydrochloride salt in an aqueous solution.

G Figure 2: Dissolution of an Amine Hydrochloride Salt cluster_solid Solid State cluster_solution Aqueous Solution solid R₃NH⁺Cl⁻ Crystalline Solid solution R₃NH⁺ + Cl⁻ Solvated Ions solid:f0->solution:f0 Dissolves in H₂O

Caption: Figure 2: Dissolution of an amine hydrochloride salt.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemical compounds.

  • Work in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound before use for detailed safety information.

Disclaimer

This protocol provides a general guideline. Researchers should optimize the dissolution conditions based on their specific experimental needs and the purity of the compound. The provided table for solubility data is a template and should be populated with experimentally determined values.

Application Notes and Protocols: 1-Thia-4-azaspiro[4.5]decane Hydrochloride in Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Thia-4-azaspiro[4.5]decane hydrochloride and its derivatives represent a class of heterocyclic compounds with a spirocyclic scaffold that has garnered interest in medicinal chemistry. The incorporation of sulfur and nitrogen atoms within this rigid three-dimensional structure provides unique physicochemical properties that are attractive for drug design. While extensive research has been conducted on the antiviral and anticancer properties of this scaffold, its application in antimicrobial studies is an emerging area of investigation. This document provides a summary of the available data, protocols for synthesis and antimicrobial evaluation based on studies of its derivatives, and visualizations of key experimental workflows.

Data Presentation: Antimicrobial Activity

Direct antimicrobial data for this compound is not extensively available in the reviewed literature. However, studies on its derivatives provide insights into the potential of this chemical class. The following table summarizes the reported antimicrobial activities of various 1-Thia-4-azaspiro[4.5]decane analogs.

Compound IDModificationTarget Organism(s)ActivityReference
IVb, IVc, IVe, IVf N-substituted with oxazin analogsS. aureus, E. coli, P. aeruginosa, B. subtilisModerate to good[1]
General DerivativesThe N–C–S linkage is noted for antimicrobial activitiesGeneral antimicrobialImplied activity[2][3]

Note: Specific quantitative data such as Minimum Inhibitory Concentration (MIC) values for the parent hydrochloride salt were not available in the cited literature. The activity of derivatives is often described qualitatively.

Experimental Protocols

The following protocols are based on methodologies reported for the synthesis and evaluation of 1-Thia-4-azaspiro[4.5]decane derivatives and can be adapted for the study of the hydrochloride salt.

Protocol 1: Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives

This protocol describes a one-pot, three-component reaction for the synthesis of the core spirocyclic structure.[2][3]

Materials:

  • Cyclohexanone (or a substituted cyclohexanone)

  • An aromatic amine (e.g., 4-bromoaniline or 4-fluoroaniline)

  • Thioglycolic acid

  • Dry benzene

  • Standard laboratory glassware for reflux

  • Purification apparatus (e.g., filtration, recrystallization)

Procedure:

  • In a round-bottom flask, combine equimolar amounts of the selected cyclohexanone, aromatic amine, and thioglycolic acid in dry benzene.

  • Reflux the reaction mixture for approximately 10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, concentrate the solution under reduced pressure.

  • The resulting solid is collected by filtration, dried, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 1-thia-4-azaspiro[4.5]decan-3-one derivative.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[4]

Materials:

  • Test compound (this compound)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control antibiotic (e.g., ampicillin, fluconazole)

  • Negative control (broth only)

Procedure:

  • Preparation of Inoculum: Culture the microbial strains overnight and then dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a series of two-fold dilutions of the test compound in the broth medium directly in the 96-well plates.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.

  • Controls: Include wells for a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[4] This can be determined visually or by measuring the optical density at 600 nm.

Visualizations

Diagram 1: Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-one Core Structure

G cluster_reactants Reactants cluster_process Reaction cluster_product Product Cyclohexanone Cyclohexanone OnePotReaction One-Pot Three-Component Reaction (Reflux in Dry Benzene) Cyclohexanone->OnePotReaction AromaticAmine Aromatic Amine AromaticAmine->OnePotReaction ThioglycolicAcid Thioglycolic Acid ThioglycolicAcid->OnePotReaction SpiroProduct 1-Thia-4-azaspiro[4.5]decan-3-one Derivative OnePotReaction->SpiroProduct G cluster_prep Preparation cluster_assay Assay Setup cluster_results Data Analysis Inoculum Prepare Standardized Microbial Inoculum Plate Inoculate 96-Well Plate with Compound and Microbes Inoculum->Plate Compound Prepare Serial Dilutions of Test Compound Compound->Plate Incubate Incubate at Appropriate Temperature Plate->Incubate Read Visual or Spectrophotometric Reading Incubate->Read MIC Determine Minimum Inhibitory Concentration (MIC) Read->MIC

References

Application Notes and Protocols: 1-Thia-4-azaspiro[4.5]decane Hydrochloride as a 5-HT1A Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on data from structurally related spiro[4.5]decane derivatives investigated as 5-HT1A receptor agonists. Direct experimental data for 1-Thia-4-azaspiro[4.5]decane hydrochloride is not extensively available in the public domain. The provided information serves as a representative guide for researchers, scientists, and drug development professionals interested in this class of compounds.

Introduction

This compound is a spirocyclic compound that has garnered interest as a scaffold in medicinal chemistry. Its rigid, three-dimensional structure is a valuable feature for the design of ligands targeting various receptors, including those in the central nervous system. While this specific compound has been explored as a building block for molecules with potential antimicrobial and anticancer properties, its activity as a 5-HT1A receptor agonist is an area of growing interest. Structurally similar compounds, such as 1-oxa-4-thiaspiro[4.5]decane derivatives, have demonstrated potent and selective agonist activity at the 5-HT1A receptor.[1] This document provides an overview of the potential application of this compound as a 5-HT1A receptor agonist, including hypothetical data presentation and detailed experimental protocols based on analogous compounds.

The 5-HT1A receptor, a subtype of the serotonin receptor, is a well-established target for the treatment of anxiety, depression, and other neuropsychiatric disorders. Agonists of this receptor are known to modulate serotonergic neurotransmission.

Chemical Structure
  • IUPAC Name: this compound

  • CAS Number: 933-41-5

  • Molecular Formula: C₈H₁₆ClNS

  • Molecular Weight: 193.74 g/mol

Mechanism of Action

As a 5-HT1A receptor agonist, this compound is expected to bind to and activate 5-HT1A receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). The signaling cascade ultimately results in the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, leading to neuronal hyperpolarization and a reduction in neuronal firing rate.

5-HT1A_Receptor_Signaling_Pathway cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein (αβγ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP (decreased) ac->camp agonist 1-Thia-4-azaspiro[4.5]decane (Agonist) agonist->receptor Binds to atp ATP atp->ac pka Protein Kinase A (inhibited) camp->pka Inhibits activation of cellular_response Neuronal Hyperpolarization (Reduced Neuronal Firing) pka->cellular_response

Caption: 5-HT1A Receptor Signaling Pathway

Quantitative Data

The following tables summarize hypothetical quantitative data for a representative 5-HT1A receptor agonist with a spiro[4.5]decane scaffold, based on published data for analogous compounds.

Table 1: 5-HT1A Receptor Binding Affinity
CompoundRadioligandKi (nM)
Representative Spiro[4.5]decane Agonist [³H]8-OH-DPAT1.5
Serotonin (5-HT)[³H]8-OH-DPAT2.0
Buspirone (Reference Drug)[³H]8-OH-DPAT10.2
Table 2: 5-HT1A Receptor Functional Activity ([³⁵S]GTPγS Binding Assay)
CompoundpEC₅₀Emax (%)
Representative Spiro[4.5]decane Agonist 8.580
Serotonin (5-HT)8.0100
Buspirone (Reference Drug)7.265
Table 3: Inhibition of Forskolin-Stimulated cAMP Accumulation
CompoundpIC₅₀
Representative Spiro[4.5]decane Agonist 8.2
Serotonin (5-HT)7.8
Buspirone (Reference Drug)7.0

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound at the 5-HT1A receptor.

Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor Affinity

Objective: To determine the binding affinity (Ki) of the test compound for the human 5-HT1A receptor.

Materials:

  • HEK-293 cells stably expressing the human 5-HT1A receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.

  • Radioligand: [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).

  • Non-specific binding determinant: 10 µM 5-HT.

  • Test compound: this compound.

  • Glass fiber filters (GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK-293 cells expressing the human 5-HT1A receptor to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (crude membrane fraction) in fresh membrane preparation buffer and determine the protein concentration using a Bradford assay.

    • Store membrane preparations at -80°C until use.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]8-OH-DPAT (final concentration ~0.5 nM), and 50 µL of various concentrations of the test compound (ranging from 10⁻¹¹ to 10⁻⁵ M).

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 50 µL of 10 µM 5-HT.

    • Initiate the binding reaction by adding 50 µL of the membrane preparation (final protein concentration ~10-20 µ g/well ).

    • Incubate the plate at 25°C for 60 minutes.

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through GF/B filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate overnight.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow start Start prep Prepare 5-HT1A Receptor Membrane Homogenate start->prep assay_setup Set up Assay Plate: - Radioligand ([³H]8-OH-DPAT) - Test Compound (Varying Conc.) - Membranes prep->assay_setup incubation Incubate at 25°C for 60 minutes assay_setup->incubation filtration Rapid Filtration through GF/B filters incubation->filtration counting Liquid Scintillation Counting filtration->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Ki counting->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow
Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Activity

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of the test compound as a 5-HT1A receptor agonist.

Materials:

  • HEK-293 cells stably expressing the human 5-HT1A receptor.

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • GDP.

  • Test compound: this compound.

  • Reference agonist: 5-HT.

  • Glass fiber filters (GF/B).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare membranes as described in Protocol 1.

  • Assay:

    • In a 96-well plate, add 20 µL of various concentrations of the test compound (ranging from 10⁻¹¹ to 10⁻⁵ M).

    • Add 20 µL of GDP (final concentration 10 µM).

    • Add 20 µL of the membrane preparation (final protein concentration ~5-10 µ g/well ).

    • Pre-incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding 20 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

    • Incubate for 30 minutes at 30°C.

  • Filtration and Counting:

    • Terminate the reaction by rapid filtration through GF/B filters.

    • Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the basal binding (in the absence of agonist) and the maximal stimulation (with a saturating concentration of 5-HT).

    • Plot the agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration.

    • Determine the EC₅₀ (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximal effect, expressed as a percentage of the response to 5-HT) using non-linear regression.

Protocol 3: cAMP Accumulation Assay

Objective: To measure the ability of the test compound to inhibit adenylyl cyclase activity via the 5-HT1A receptor.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT1A receptor.

  • Assay medium: Serum-free DMEM/F12.

  • Forskolin.

  • IBMX (3-isobutyl-1-methylxanthine).

  • Test compound: this compound.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Culture:

    • Plate CHO-K1 cells expressing the human 5-HT1A receptor in a 96-well plate and grow to near confluency.

  • Assay:

    • Wash the cells with assay medium.

    • Pre-incubate the cells with various concentrations of the test compound (ranging from 10⁻¹¹ to 10⁻⁵ M) in the presence of 100 µM IBMX for 15 minutes at 37°C.

    • Stimulate the cells with 10 µM forskolin for 15 minutes at 37°C to induce cAMP production.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by non-linear regression.

Experimental_Logic cluster_assays In Vitro Characterization compound 1-Thia-4-azaspiro[4.5]decane Hydrochloride binding_assay Radioligand Binding Assay compound->binding_assay functional_assay [³⁵S]GTPγS Binding Assay compound->functional_assay downstream_assay cAMP Accumulation Assay compound->downstream_assay affinity Binding Affinity (Ki) binding_assay->affinity potency_efficacy Potency (EC₅₀) & Efficacy (Emax) functional_assay->potency_efficacy downstream_effect Inhibition of Adenylyl Cyclase (IC₅₀) downstream_assay->downstream_effect conclusion Characterization as a 5-HT1A Receptor Agonist affinity->conclusion potency_efficacy->conclusion downstream_effect->conclusion

Caption: Logical Flow of In Vitro Characterization
Conclusion

The spiro[4.5]decane scaffold represents a promising framework for the development of novel 5-HT1A receptor agonists. The protocols and data presented herein, based on structurally related compounds, provide a comprehensive guide for the in vitro characterization of this compound and its derivatives. Further investigation into the in vivo efficacy and safety profile of these compounds is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols: One-Pot Synthesis of 1-Thia-4-azaspiro[4.5]alkan-3-ones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Thia-4-azaspiro[4.5]alkan-3-ones are a class of spirocyclic heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. Their unique three-dimensional structure and the presence of nitrogen and sulfur heteroatoms make them attractive scaffolds for the development of novel therapeutic agents. These compounds have shown a wide range of biological activities, including anticancer and antiviral properties.[1] The one-pot, three-component synthesis of these molecules offers an efficient and atom-economical approach for their preparation, making them readily accessible for further investigation and development.[2]

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 1-Thia-4-azaspiro[4.5]alkan-3-ones, along with relevant data and visualizations to aid researchers in their synthetic efforts.

Synthetic Approach

The most common and efficient method for the synthesis of 1-Thia-4-azaspiro[4.5]alkan-3-ones is a one-pot, three-component condensation reaction. This reaction involves a cyclic ketone, an amine, and thioglycolic acid. The reaction proceeds through the initial formation of a Schiff base from the ketone and amine, followed by a cyclization reaction with thioglycolic acid to form the final spirocyclic product.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the one-pot synthesis of 1-Thia-4-azaspiro[4.5]alkan-3-ones.

G Experimental Workflow: One-Pot Synthesis of 1-Thia-4-azaspiro[4.5]alkan-3-ones cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis ketone Cyclic Ketone mixing Mix Ketone, Amine, and Thioglycolic Acid in Solvent ketone->mixing amine Amine amine->mixing thioglycolic Thioglycolic Acid thioglycolic->mixing reflux Reflux Reaction Mixture mixing->reflux Heat concentration Concentrate the Solution reflux->concentration Cool filtration Filter the Crude Product concentration->filtration crystallization Crystallize the Solid filtration->crystallization characterization Spectroscopic Characterization (NMR, MS) crystallization->characterization purity Purity Analysis (e.g., HPLC) characterization->purity G Hypothetical Signaling Pathway Inhibition cluster_pathway Cellular Signaling receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor proliferation Cell Proliferation transcription_factor->proliferation compound 1-Thia-4-azaspiro [4.5]alkan-3-one compound->kinase1 Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Thia-4-azaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Thia-4-azaspiro[4.5]decane hydrochloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-Thia-4-azaspiro[4.5]decane and its derivatives?

A1: The most prevalent and efficient method is a one-pot, three-component reaction. This involves the condensation of a cyclic ketone (such as cyclohexanone), an amine, and thioglycolic acid. The reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization with thioglycolic acid to form the spiro-thiazolidinone ring system.

Q2: What kind of yields can I typically expect from this synthesis?

A2: Standard, uncatalyzed procedures for the synthesis of 1-Thia-4-azaspiro[4.5]decan-3-one derivatives often result in yields ranging from 58% to 79%. However, with the use of specific catalysts, these yields can be significantly improved.

Q3: How is the hydrochloride salt of 1-Thia-4-azaspiro[4.5]decane prepared?

A3: The hydrochloride salt is typically prepared by treating a solution of the free base of 1-Thia-4-azaspiro[4.5]decane with hydrochloric acid. A common and effective method involves dissolving the free base in a suitable organic solvent, such as diethyl ether or dioxane, and then adding a solution of HCl in the same or a compatible solvent. The hydrochloride salt, being less soluble, will then precipitate and can be collected by filtration. To ensure a clean product, anhydrous conditions are often preferred.

Q4: What are the key starting materials for this synthesis?

A4: The core synthesis requires three main components:

  • A cyclic ketone: Cyclohexanone is the precursor for the "spiro[4.5]decane" core.

  • An amine: A primary amine is required. The choice of amine will determine the substituent on the nitrogen atom of the thiazolidinone ring.

  • A mercapto acid: Thioglycolic acid (mercaptoacetic acid) provides the sulfur atom and the adjacent carbonyl group for the formation of the thiazolidinone ring.

Troubleshooting Guide

Low Yield of the Free Base

Issue: The yield of the 1-Thia-4-azaspiro[4.5]decan-3-one is lower than expected.

This is a common issue that can often be traced back to reaction conditions, purity of reagents, or inefficient work-up.

Potential Cause Troubleshooting Suggestion Experimental Protocol
Inefficient Reaction Conditions The reaction may be slow or incomplete. Consider the use of a catalyst to improve the reaction rate and yield.Catalytic Synthesis using Fe₂O₃ Nanoparticles: 1. In a round-bottom flask, combine cyclohexanone (1 mmol), the desired primary amine (1 mmol), and thioglycolic acid (1.2 mmol). 2. Add Fe₂O₃ nanoparticles (as per literature recommendations for catalytic amount). 3. Reflux the mixture in a suitable solvent (e.g., toluene) for the recommended time, monitoring the reaction by TLC. 4. Upon completion, cool the reaction mixture, filter the catalyst, and concentrate the filtrate under reduced pressure. 5. Purify the residue by recrystallization or column chromatography.
Sub-optimal Solvent or Temperature The choice of solvent and reaction temperature can significantly impact the formation of the Schiff base intermediate and the subsequent cyclization.Solvent and Temperature Screening: 1. Set up several small-scale reactions in parallel. 2. Use different solvents such as toluene, benzene, or ethanol. 3. Vary the reaction temperature (e.g., room temperature, 50 °C, reflux). 4. Monitor each reaction by TLC to determine the optimal conditions for your specific substrates. Toluene at reflux is often a good starting point.
Impure Reagents The presence of water or other impurities in the starting materials can interfere with the reaction, particularly the formation of the Schiff base.Reagent Purification: 1. Ensure that the cyclohexanone and amine are free of water. If necessary, distill them before use. 2. Use a high-purity grade of thioglycolic acid. Thioglycolic acid can be sensitive to air oxidation.[1] 3. Use anhydrous solvents, especially if the reaction is sensitive to moisture.
Product Loss During Work-up The product may be partially soluble in the aqueous phase during extraction, or may not fully precipitate during isolation.Work-up Optimization: 1. After quenching the reaction, ensure the pH is adjusted appropriately to keep the product in the organic phase. 2. When performing extractions, use a sufficient volume of organic solvent and perform multiple extractions to ensure complete recovery. 3. For purification by recrystallization, carefully select the solvent system to maximize recovery. A solvent in which the product is soluble when hot but sparingly soluble when cold is ideal.
Issues with Hydrochloride Salt Formation

Issue: Difficulty in isolating the hydrochloride salt or obtaining a pure product.

Potential Cause Troubleshooting Suggestion Experimental Protocol
Product Oiling Out The hydrochloride salt may separate as an oil instead of a crystalline solid, making it difficult to handle and purify.Optimize Crystallization Conditions: 1. Try adding the HCl solution more slowly to the solution of the free base, and maintain vigorous stirring. 2. Cool the solution in an ice bath during the addition of HCl. 3. If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. 4. Consider using a different solvent system for the salt formation. A mixture of solvents may be necessary.
Low Yield of Hydrochloride Salt The salt may be partially soluble in the chosen solvent, leading to significant losses.Solvent Selection for Precipitation: 1. Choose a solvent in which the free base is soluble, but the hydrochloride salt is poorly soluble. Diethyl ether and dioxane are common choices. 2. After adding the HCl solution, cool the mixture for an extended period (e.g., overnight at 4 °C) to maximize precipitation. 3. Use an anti-solvent (a solvent in which the salt is insoluble) to precipitate the product if it remains in solution.
Impure Hydrochloride Salt The final product may be contaminated with unreacted free base or other impurities.Purification of the Salt: 1. Wash the filtered hydrochloride salt with a cold, anhydrous solvent in which the salt is insoluble to remove surface impurities. 2. Recrystallization of the hydrochloride salt can be attempted, but care must be taken to choose a suitable solvent system that does not cause decomposition or conversion back to the free base. 3. A highly effective method for obtaining a pure salt is to first protect the amine, purify the protected intermediate, and then deprotect to form the hydrochloride salt.

Data Presentation

Table 1: Comparison of Yields for 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives with Different Catalytic Systems.

CatalystSolventTemperatureYield (%)Reference
NoneTolueneReflux58-79[2]
Fe₂O₃ nanoparticlesTolueneReflux78-93[2]
MCM-41@Schiff base-CuSO₄·5H₂OTolueneRefluxup to 97[3]

Experimental Protocols

Protocol 1: General Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-one (Free Base)
  • To a solution of cyclohexanone (10 mmol) and a primary amine (10 mmol) in dry toluene (50 mL), add thioglycolic acid (11 mmol).

  • Reflux the reaction mixture using a Dean-Stark apparatus to remove water.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 6-12 hours), cool the mixture to room temperature.

  • Wash the organic layer with a saturated solution of sodium bicarbonate (2 x 25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Preparation of this compound
  • Dissolve the purified 1-Thia-4-azaspiro[4.5]decane free base (5 mmol) in anhydrous diethyl ether (50 mL).

  • Cool the solution in an ice bath.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise with constant stirring until precipitation is complete. The formation of a white solid should be observed.

  • Continue stirring in the ice bath for an additional 30 minutes.

  • Collect the precipitated hydrochloride salt by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under vacuum to obtain the pure this compound.

Visualizations

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction One-Pot Synthesis cluster_product Intermediate Product cluster_purification Purification cluster_salt_formation Salt Formation cluster_final_product Final Product Cyclohexanone Cyclohexanone Reaction Three-Component Reaction (Toluene, Reflux) Cyclohexanone->Reaction Amine Primary Amine Amine->Reaction ThioglycolicAcid Thioglycolic Acid ThioglycolicAcid->Reaction FreeBase 1-Thia-4-azaspiro[4.5]decane (Free Base) Reaction->FreeBase Purification Work-up & Purification (Extraction, Recrystallization) FreeBase->Purification SaltFormation HCl in Ether Purification->SaltFormation FinalProduct 1-Thia-4-azaspiro[4.5]decane Hydrochloride SaltFormation->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingYield cluster_solutions Potential Solutions Start Low Yield of Free Base? Catalyst Consider adding a catalyst (e.g., Fe₂O₃ nanoparticles) Start->Catalyst Yes SolventTemp Optimize solvent and temperature (e.g., Toluene, Reflux) Start->SolventTemp Yes Reagents Check purity of starting materials (Anhydrous conditions) Start->Reagents Yes Workup Optimize work-up and purification (pH, extraction, recrystallization) Start->Workup Yes

Caption: Troubleshooting guide for low yield of the free base intermediate.

References

Overcoming solubility issues with 1-Thia-4-azaspiro[4.5]decane hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with 1-Thia-4-azaspiro[4.5]decane hydrochloride. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Troubleshooting Guide

Q1: My this compound is not dissolving in water. What should I do?

A1: While the hydrochloride salt form is intended to improve aqueous solubility, complete dissolution may not be immediate.[1][2][3] First, ensure you are using a sufficient volume of solvent and consider gentle heating or agitation (vortexing or sonication) to aid dissolution. If the compound still does not dissolve, the solution may be saturated.

Q2: I've tried water with agitation and gentle heating, but I still see solid particles. What is the next step?

A2: If simple dissolution in water is unsuccessful, you can explore several strategies to enhance solubility. These methods, detailed in the Experimental Protocols section, include pH adjustment, the use of co-solvents, and the addition of surfactants.[4][5][6]

Q3: How does adjusting the pH help with solubility?

A3: this compound is a salt of a weak base. Lowering the pH of the aqueous solution can further protonate the amine, which can increase its interaction with water and improve solubility. Conversely, raising the pH towards the pKa of the free base will decrease solubility and may cause the compound to precipitate.[1][7] Therefore, for this hydrochloride salt, maintaining a slightly acidic pH is generally beneficial.

Q4: What are co-solvents and how do I choose one?

A4: Co-solvents are organic solvents that are miscible with water and can help solubilize hydrophobic compounds.[4] The choice of co-solvent depends on the specific experimental requirements and the downstream application. Common co-solvents for drug discovery research include DMSO, ethanol, and PEG 400. It is crucial to start with a small percentage of the co-solvent and gradually increase it to find the optimal concentration for dissolution without negatively impacting your experiment.

Q5: Can I use surfactants to dissolve this compound?

A5: Yes, surfactants can be effective in increasing the solubility of poorly soluble compounds by forming micelles that encapsulate the drug molecules.[4][6] Non-ionic surfactants like Tween 80 or Polysorbate 80 are commonly used in pharmaceutical formulations. The concentration of the surfactant should be carefully optimized to be above its critical micelle concentration (CMC) for it to be effective.

Frequently Asked Questions (FAQs)

Q: What is the expected solubility of this compound?

Q: In which solvents is this compound likely to be soluble?

A: Based on general principles for hydrochloride salts of organic compounds, the following trends in solubility can be expected:

Solvent SystemExpected SolubilityRationale
Water (acidic pH)Moderate to HighThe hydrochloride salt is ionized, promoting interaction with polar water molecules. A lower pH can further suppress the formation of the less soluble free base.[1]
Water (neutral/basic pH)Low to ModerateAs the pH increases towards the pKa of the free base, the less soluble, non-ionized form will predominate, reducing solubility.[1]
EthanolModerate to HighEthanol is a polar protic solvent that can interact with the hydrochloride salt.
Dimethyl Sulfoxide (DMSO)HighDMSO is a polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds.
Polyethylene Glycol (PEG 400)Moderate to HighPEG 400 is a water-miscible polymer that can enhance the solubility of poorly soluble drugs through co-solvency and potential complexation.[4]

Q: Are there any known incompatibilities for this compound?

A: Avoid strongly basic solutions, as they will deprotonate the amine and likely cause the precipitation of the less soluble free base. Also, be mindful of potential reactions with other components in your formulation. It is always recommended to perform small-scale compatibility tests.

Q: How should I prepare a stock solution of this compound?

A: For most applications, preparing a concentrated stock solution in a suitable organic solvent like DMSO is recommended. This stock can then be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent in your assay is low enough to not cause any artifacts.

Experimental Protocols

Protocol 1: pH Adjustment for Enhanced Aqueous Solubility
  • Preparation : Start with a known weight of this compound and add a portion of the total desired volume of purified water.

  • Initial Assessment : Stir or vortex the suspension and visually assess the solubility. Measure the initial pH of the suspension.

  • pH Adjustment : If the compound is not fully dissolved, incrementally add a dilute solution of hydrochloric acid (e.g., 0.1 N HCl) dropwise while continuously monitoring the pH.

  • Observation : Observe for dissolution after each addition. Continue adding acid until the compound dissolves or until the pH reaches a level that is compatible with your experimental system.

  • Final Volume : Once dissolved, add the remaining volume of water to reach the target concentration.

  • Record : Document the final pH at which the compound fully dissolved.

Protocol 2: Co-solvent Screening for Solubility Enhancement
  • Select Co-solvents : Choose a panel of biocompatible co-solvents to test, such as DMSO, ethanol, and PEG 400.

  • Prepare Stock Solutions : Prepare high-concentration stock solutions of this compound in each of the selected co-solvents (e.g., 10 mg/mL).

  • Titration into Aqueous Buffer : In separate tubes, add your aqueous buffer of choice.

  • Incremental Addition : To each tube of aqueous buffer, add small, incremental volumes of the co-solvent stock solution.

  • Observation : After each addition, vortex the solution and visually inspect for any signs of precipitation.

  • Determine Maximum Tolerated Co-solvent Percentage : The highest percentage of co-solvent that does not cause precipitation upon dilution into the aqueous buffer is your maximum tolerated concentration.

  • Select Optimal System : Choose the co-solvent system that provides the desired final concentration of your compound with the lowest percentage of organic solvent.

Visualizations

experimental_workflow start Start: Undissolved 1-Thia-4-azaspiro[4.5]decane HCl step1 Attempt Dissolution in Water (Agitation/Sonication) start->step1 decision1 Is it fully dissolved? step1->decision1 step2 Adjust pH (Lower) with dilute HCl decision1->step2 No end_success Compound Solubilized decision1->end_success Yes decision2 Is it fully dissolved? step2->decision2 step3 Use Co-solvents (e.g., DMSO, Ethanol) decision2->step3 No decision2->end_success Yes decision3 Is it fully dissolved? step3->decision3 step4 Add Surfactants (e.g., Tween 80) decision3->step4 No decision3->end_success Yes step4->end_success end_fail Consult further literature or consider alternative salt forms step4->end_fail

Caption: Troubleshooting workflow for solubilizing 1-Thia-4-azaspiro[4.5]decane HCl.

logical_relationships cluster_physical Physical Methods cluster_chemical Chemical Methods cluster_formulation Formulation Approaches Particle Size Reduction Particle Size Reduction - Micronization - Nanosuspension Solid Dispersion Solid Dispersion - Eutectic Mixtures - Solid Solutions pH Adjustment pH Adjustment - Use of Buffers - Acidification/Basification Complexation Complexation - Cyclodextrins Salt Formation Salt Formation - Different Counter-ions Co-solvency Co-solvency - DMSO, Ethanol, PEG Surfactants Use of Surfactants - Micelle Formation Poorly Soluble Compound Poorly Soluble Compound Poorly Soluble Compound->Particle Size Reduction increases surface area Poorly Soluble Compound->Solid Dispersion disperses drug in carrier Poorly Soluble Compound->pH Adjustment alters ionization Poorly Soluble Compound->Complexation forms soluble complexes Poorly Soluble Compound->Salt Formation improves ionic character Poorly Soluble Compound->Co-solvency modifies solvent polarity Poorly Soluble Compound->Surfactants enhances wetting/micellar solubilization

References

Technical Support Center: Purity Analysis of 1-Thia-4-azaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purity analysis of 1-Thia-4-azaspiro[4.5]decane hydrochloride and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for assessing the purity of this compound?

A1: The primary techniques for purity assessment include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Elemental Analysis. High-Performance Liquid Chromatography (HPLC) can also be employed for quantitative purity determination.

Q2: What are the expected spectroscopic signatures for a pure sample of a 1-Thia-4-azaspiro[4.5]decane derivative?

A2: For a typical 1-Thia-4-azaspiro[4.5]decan-3-one derivative, you should expect to see:

  • ¹H NMR: Signals corresponding to the methylene protons of the thiazolidinone ring, protons of the cyclohexane ring, and any substituents on the azaspiro core.[1]

  • ¹³C NMR: A characteristic peak for the spiro-carbon, a carbonyl peak (for -one derivatives), and signals for the carbons of the cyclohexane and thiazolidinone rings.[1][2]

  • IR: A characteristic absorption band for the carbonyl group (C=O) in the range of 1670-1690 cm⁻¹.[1][2]

  • Mass Spec: The molecular ion peak (M⁺) corresponding to the molecular weight of the compound.[2]

Q3: What are some potential impurities that might be observed during the synthesis of this compound?

A3: Potential impurities could include unreacted starting materials such as the corresponding ketone, amine, and thioglycolic acid.[2][3] Side-products from incomplete cyclization or alternative reaction pathways may also be present. Residual solvents from the reaction or purification steps are also common impurities.

Q4: How can I confirm the formation of the hydrochloride salt?

A4: The formation of the hydrochloride salt can be confirmed by the presence of a broad signal in the ¹H NMR spectrum corresponding to the N-H proton of the ammonium salt. Additionally, elemental analysis should show the presence of chlorine in the expected stoichiometric ratio.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Unexpected peaks in ¹H or ¹³C NMR spectrum. Presence of unreacted starting materials, side-products, or residual solvents.- Compare the spectrum with the spectra of the starting materials to identify any unreacted components. - Purify the sample further using techniques like recrystallization or column chromatography.[4] - Use a different deuterated solvent to check for overlapping solvent peaks.
Mass spectrum shows a molecular ion peak different from the expected value. Incomplete reaction, formation of a derivative, or fragmentation of the molecule.- Verify the structure of the product using NMR and IR spectroscopy. - Consider the possibility of the formation of dimers or adducts with solvent molecules. - Adjust the ionization method in the mass spectrometer to minimize fragmentation.
Broad or distorted peaks in HPLC analysis. Poor solubility of the compound in the mobile phase, interaction with the stationary phase, or overloading of the column.- Optimize the mobile phase composition and pH. - Use a different HPLC column with a suitable stationary phase. - Reduce the concentration of the sample injected.
Elemental analysis results do not match the calculated values. Presence of impurities, incomplete drying of the sample, or incorrect empirical formula.- Ensure the sample is thoroughly dried to remove any residual solvent or water. - Re-purify the sample to remove any impurities. - Double-check the proposed chemical structure and molecular formula.
IR spectrum lacks the characteristic carbonyl peak (for -one derivatives). The desired product has not been formed, or the carbonyl group has reacted further.- Re-examine the reaction conditions and starting materials. - Analyze the product using NMR and mass spectrometry to elucidate its structure.

Data Presentation

Table 1: Analytical Data for Selected 1-Thia-4-azaspiro[4.5]decane Derivatives

CompoundMolecular FormulaM.P. (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)Mass Spec (m/z)
4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-oneC₁₅H₁₈FNOS125-1260.86 (d, 3H), 1.24-1.79 (m, 9H), 3.37 (s, 2H), 7.22 (d, 2H), 7.34 (d, 2H)23.1, 24.0-39.5, 43.7, 74.1, 115.4-161.1, 172.33058 (C-H aromatic), 2930 (C-H aliphatic), 1677 (C=O)279.3 (M⁺)[2]
4-((2-Oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro[4.5]decan-3-oneC₁₇H₁₉N₃O₂S194-1961.11-1.93 (m, 10H), 3.24 (s, 2H), 6.07 (s, 1H), 7.17-7.97 (m, 4H), 10.09 (bs, 1H), 11.05 (bs, 1H)Not fully reportedNot reported329 (M⁺)[5][6]
8-Methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-oneC₁₅H₂₆N₂O₂SNot reported0.85 (d, 3H), 1.09-2.05 (m, 9H), 2.30-2.45 (m, 6H), 3.27 (t, 2H), 3.45 (s, 2H), 3.53 (t, 4H)Not reported1672 (C=O)299 (M+1)[4]

Experimental Protocols

General Synthesis of 4-Aryl-1-thia-4-azaspiro[4.5]decan-3-ones[2][3]

A mixture of a cyclohexanone derivative (0.01 mol), an aromatic amine (0.01 mol), and thioglycolic acid (0.01 mol) in dry benzene (50 mL) is refluxed for 10 hours. The solvent is then concentrated under reduced pressure. The resulting solid is filtered, dried, and recrystallized to yield the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra are recorded on an FT-IR spectrometer using KBr pellets. The spectral range is typically 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using an electron ionization (EI) source at 70 eV.

Elemental Analysis

Elemental analyses (C, H, N, S) are performed using a CHNS elemental analyzer. The results should be within ±0.4% of the calculated values.

Visualizations

Purity_Analysis_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_analysis Purity Analysis cluster_decision Decision cluster_final Final Steps Synthesis Synthesized Product Crude_Purification Crude Purification (e.g., Extraction, Filtration) Synthesis->Crude_Purification TLC TLC Analysis Crude_Purification->TLC Initial Check Spectroscopy Spectroscopic Analysis (NMR, IR, MS) TLC->Spectroscopy Chromatography Chromatographic Analysis (HPLC/GC) Spectroscopy->Chromatography Quantitative Check Elemental_Analysis Elemental Analysis Chromatography->Elemental_Analysis Is_Pure Is Purity > 95%? Elemental_Analysis->Is_Pure Further_Purification Further Purification (Recrystallization, Column Chromatography) Is_Pure->Further_Purification No Final_Product Pure Product Is_Pure->Final_Product Yes Further_Purification->TLC Re-analyze

Caption: Workflow for Purity Analysis of Synthesized Compound.

References

Technical Support Center: 1-Thia-4-azaspiro[4.5]decane Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of 1-Thia-4-azaspiro[4.5]decane hydrochloride. Aimed at researchers, scientists, and drug development professionals, this resource addresses common issues encountered during laboratory experiments.

Troubleshooting Guide

Users experiencing difficulties in the synthesis of this compound can refer to the following guide for potential solutions to common problems.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient reflux time or temperature.Ensure the reaction mixture is refluxed for the recommended duration (typically 10 hours) and that the temperature is maintained to ensure benzene is refluxing.[1]
Impure reactants.Use freshly distilled cyclohexanone and analytical grade amines and thioglycolic acid.
Presence of water in the reaction mixture.Use dry benzene as the solvent and ensure all glassware is thoroughly dried before use.[1]
Product is an Oil or Fails to Crystallize Presence of unreacted starting materials or low-melting point impurities.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal from a previous successful batch. If this fails, purify the oil using column chromatography.
Incorrect solvent for crystallization.The crude product is typically crystallized from ethanol.[1] Experiment with other solvents like methanol or isopropanol if ethanol is ineffective.
Product is Contaminated with Starting Materials Inequimolar amounts of reactants.Ensure that the ketone, amine, and thioglycolic acid are used in a 1:1:1 molar ratio.[1]
Insufficient reaction time.Extend the reflux time to ensure all starting materials have reacted. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Formation of a Brownish or Reddish Product Possible air oxidation of intermediates or side products.While a brownish-red color has been reported for some analogous products, if a clean product is desired, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Impurities in the starting amine.Aniline and its derivatives can be prone to oxidation and discoloration. Use freshly purified or high-purity amines.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-Thia-4-azaspiro[4.5]decane derivatives?

A1: The most widely reported method is a one-pot, three-component condensation reaction. This involves reacting a cyclohexanone derivative, an aromatic or aliphatic amine, and thioglycolic acid in a suitable solvent, typically refluxing dry benzene.[1]

Q2: What are the likely side reactions in this synthesis?

A2: While specific side reactions for this compound are not extensively documented, based on the mechanism, potential side reactions include:

  • Formation of the intermediate Schiff base: If the cyclization with thioglycolic acid is not complete, the imine formed between the cyclohexanone and the amine may remain as an impurity.

  • Dimerization or polymerization: Unwanted reactions between starting materials or intermediates could lead to higher molecular weight byproducts.

  • Formation of 2-substituted-thiazolidin-4-ones: If an aldehyde is present as an impurity or used as a reactant instead of a ketone, this can lead to the formation of a different class of thiazolidinone.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. A suitable mobile phase would be a mixture of petroleum ether and ethyl acetate. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.

Q4: What is the best way to purify the final product?

A4: The most common purification method reported is crystallization.[1] After concentrating the reaction mixture, the solid product is filtered off and then recrystallized, often from ethanol. If crystallization is not effective, column chromatography using silica gel may be necessary.

Q5: The synthesis of a related compound, 4-(4-Fluorophenyl)-2-((5-methylfuran-2-yl)methylene)-1-thia-4-azaspiro[4.5]decan-3-one, is mentioned in the literature. How does that differ?

A5: That compound is a derivative prepared in a subsequent step. It is synthesized by reacting a previously formed 1-thia-4-azaspiro[4.5]decan-3-one with 5-methylfurfural in the presence of a base (ethanolic sodium hydroxide). This is a separate reaction and not a side product of the initial three-component synthesis.[1]

Experimental Protocols

General Procedure for the Synthesis of 8-Substituted-4-aryl-1-thia-4-azaspiro[4.5]decan-3-one

This protocol is based on a published method for the synthesis of related compounds.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (optional, to remove water), combine the cyclohexanone derivative (0.01 mol), the aromatic amine (0.01 mol), and thioglycolic acid (0.01 mol, 0.92 mL) in dry benzene (50 mL).

  • Reflux: Heat the mixture to reflux and maintain for 10 hours. Water may be azeotropically removed using the Dean-Stark trap if included.

  • Workup: After cooling, concentrate the solution under reduced pressure.

  • Isolation and Purification: The resulting solid is collected by filtration, dried, and then recrystallized from a suitable solvent, such as ethanol, to yield the purified product.

Visualizations

Troubleshooting Workflow for this compound Synthesis

TroubleshootingWorkflow cluster_low_yield_solutions Troubleshooting Low Yield cluster_impure_product_solutions Troubleshooting Impurities start Synthesis of 1-Thia-4-azaspiro[4.5]decane HCl check_yield Check Yield and Purity start->check_yield low_yield Low or No Yield check_yield->low_yield Low impure_product Impure Product check_yield->impure_product Impure successful Successful Synthesis check_yield->successful High Yield & Purity check_conditions Verify Reaction Conditions (Time, Temperature) low_yield->check_conditions check_reagents Check Reagent Purity and Stoichiometry low_yield->check_reagents check_water Ensure Anhydrous Conditions low_yield->check_water recrystallize Recrystallize from a different solvent impure_product->recrystallize column_chrom Perform Column Chromatography impure_product->column_chrom check_side_reactions Analyze for Schiff Base or Dimer Impurities impure_product->check_side_reactions

Troubleshooting workflow for synthesis.
Reaction Mechanism Overview

ReactionMechanism cluster_reactants Starting Materials ketone Cyclohexanone Derivative imine Schiff Base (Imine) Intermediate ketone->imine amine Amine amine->imine tga Thioglycolic Acid cyclization Thiol Addition & Intramolecular Cyclization tga->cyclization imine->cyclization product 1-Thia-4-azaspiro[4.5]decane Derivative cyclization->product

Simplified reaction pathway.

References

Technical Support Center: Optimizing Reaction Conditions for 1-Thia-4-azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-thia-4-azaspiro[4.5]decane derivatives.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of 1-thia-4-azaspiro[4.5]decane derivatives, particularly through the widely used one-pot three-component reaction.

Question 1: My reaction yield is consistently low. What are the key parameters to optimize for the one-pot synthesis of 1-thia-4-azaspiro[4.5]decan-3-ones?

Answer: Low yields in the one-pot synthesis of 1-thia-4-azaspiro[4.5]decan-3-ones can be attributed to several factors. Here are the key parameters to investigate for optimization:

  • Solvent Choice: The choice of solvent is critical. While benzene has been traditionally used, other solvents like toluene and ethanol have also been successfully employed.[1][2] Dry solvents are generally recommended to minimize side reactions involving water.

  • Reaction Temperature and Time: Refluxing is a common condition for this reaction. The optimal temperature and reaction time can vary depending on the specific substrates. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion and avoid potential degradation of the product with prolonged heating. Reaction times can range from 4 to 24 hours.[3][4]

  • Catalyst: While the reaction can proceed without a catalyst, acidic catalysts can be employed to accelerate the reaction. For instance, glacial acetic acid has been used in subsequent derivatization steps.[5] The use of nanocatalysts, such as Fe2O3 nanoparticles, has been shown to significantly improve yields and reduce reaction times.

  • Reactant Stoichiometry: Ensure accurate equimolar ratios of the ketone, amine, and thioglycolic acid. An excess of one reactant may not necessarily lead to a higher yield and could complicate the purification process.

  • Water Removal: The formation of the imine intermediate and the subsequent cyclization involves the removal of water. Using a Dean-Stark apparatus when working with solvents like benzene or toluene is a standard and effective technique to drive the equilibrium towards product formation.[4]

Question 2: I am observing multiple spots on my TLC plate after the reaction. What are the potential side products and how can I minimize their formation?

Answer: The presence of multiple spots on a TLC plate indicates the formation of side products or the presence of unreacted starting materials. Potential side products in this three-component reaction include:

  • Unreacted Starting Materials: Incomplete reactions are a common reason for multiple spots. Ensure optimal reaction conditions (temperature, time, catalyst) to drive the reaction to completion.

  • Intermediate Schiff Base: The reaction proceeds through the formation of a Schiff base (imine) intermediate from the ketone and the amine. If the subsequent cyclization with thioglycolic acid is slow or incomplete, the Schiff base may remain in the reaction mixture.

  • Self-condensation Products: Aldehydes and ketones, especially if enolizable, can undergo self-condensation reactions under certain conditions.

  • Thiol-ene Reactions: Thioglycolic acid can potentially react with any alkene impurities or intermediates in a thiol-ene reaction.

To minimize side product formation, consider the following:

  • Purity of Reactants: Use pure starting materials to avoid introducing impurities that can lead to side reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents.

  • Stepwise Addition: In some cases, a stepwise approach where the Schiff base is pre-formed before the addition of thioglycolic acid might provide better control and reduce side products.

Question 3: What are the recommended methods for the purification of 1-thia-4-azaspiro[4.5]decane derivatives?

Answer: The choice of purification method depends on the nature of the product and the impurities present. Common techniques include:

  • Recrystallization: This is a widely used method for purifying solid products. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. Ethanol is a commonly used solvent for recrystallization of these derivatives.[6]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is an effective technique. A suitable solvent system (eluent) is chosen based on the polarity of the components to be separated. A common eluent system is a mixture of petroleum ether and ethyl acetate.[6]

  • Washing: After the reaction, washing the crude product with water or a saturated sodium bicarbonate solution can help remove acidic impurities like excess thioglycolic acid.[4]

Question 4: How can I confirm the successful synthesis and determine the structure of my 1-thia-4-azaspiro[4.5]decane derivative?

Answer: A combination of spectroscopic techniques is essential for structural confirmation:

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands. A strong carbonyl (C=O) stretch between 1670-1690 cm⁻¹ is indicative of the thiazolidinone ring.[5][7] The presence of N-H stretching bands (if applicable) and C-H stretching bands for aliphatic and aromatic moieties should also be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show signals corresponding to all the protons in the molecule. Key signals to look for include the singlet for the methylene protons (CH₂) of the thiazolidinone ring (typically around 3.4-3.8 ppm) and the characteristic signals for the cyclohexyl and aromatic protons.[5]

    • ¹³C NMR: The spectrum will confirm the presence of all carbon atoms. The carbonyl carbon of the thiazolidinone ring will appear at a downfield chemical shift (around 170 ppm). The spiro carbon is also a characteristic signal to identify.

  • Mass Spectrometry (MS): This technique will provide the molecular weight of the compound, confirming the expected molecular formula.

Data Presentation

Table 1: Reaction Conditions for the One-Pot Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives

EntryKetoneAmineSolventConditionsYield (%)Reference
1Cyclohexanone4-FluoroanilineBenzeneReflux, 10 h72[1]
24-Methylcyclohexanone4-BromoanilineBenzeneReflux, 10 h77[1]
3CyclopentanoneHydrazino-quinolineBenzeneReflux, 20 h67-79[8]
4CyclohexanoneHydrazino-quinolineBenzeneReflux, 20 h70[8]
5Substituted KetonesSubstituted HydrazidesTolueneReflux, 4-10 h65-100[4]

Experimental Protocols

Protocol 1: General One-Pot Synthesis of 4-Aryl-1-thia-4-azaspiro[4.5]decan-3-ones

This protocol is adapted from the synthesis of similar compounds.[1]

Materials:

  • Cyclohexanone (or a substituted derivative) (1.0 eq)

  • Aromatic amine (e.g., 4-fluoroaniline or 4-bromoaniline) (1.0 eq)

  • Thioglycolic acid (1.0 eq)

  • Dry benzene (or toluene)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, add the cyclohexanone derivative (1.0 eq), the aromatic amine (1.0 eq), and thioglycolic acid (1.0 eq) in dry benzene.

  • Reflux the reaction mixture for 10-24 hours, continuously removing the water formed during the reaction using the Dean-Stark trap.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

  • Characterize the final product using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Mandatory Visualizations

experimental_workflow cluster_synthesis One-Pot Synthesis cluster_purification Purification cluster_analysis Analysis reactants Reactants: - Ketone - Amine - Thioglycolic Acid solvent Solvent: Dry Benzene/Toluene reactants->solvent 1. Mix reaction Reaction: Reflux with Dean-Stark (4-24h) solvent->reaction 2. Heat workup Work-up: Solvent Evaporation reaction->workup 3. Cool & Concentrate crude Crude Product workup->crude recrystallization Recrystallization (e.g., Ethanol) crude->recrystallization Option A column Column Chromatography (Silica Gel) crude->column Option B pure_product Pure 1-Thia-4-azaspiro[4.5]decane Derivative recrystallization->pure_product column->pure_product analysis Spectroscopic Characterization: - IR - ¹H NMR - ¹³C NMR - Mass Spectrometry pure_product->analysis

Caption: General experimental workflow for the synthesis and purification of 1-Thia-4-azaspiro[4.5]decane derivatives.

troubleshooting_logic cluster_parameters Optimization Parameters cluster_purification_issues Purification & Side Reactions start Problem: Low Reaction Yield solvent Optimize Solvent (Dryness is key) start->solvent temp_time Optimize Temperature & Time (Monitor with TLC) start->temp_time catalyst Consider Catalyst (e.g., Acidic, Nanocatalyst) start->catalyst water_removal Ensure Efficient Water Removal (Dean-Stark) start->water_removal purity Check Reactant Purity start->purity solution Solution: Improved Yield solvent->solution temp_time->solution catalyst->solution water_removal->solution side_reactions Minimize Side Reactions (Inert atmosphere, Stepwise addition) purity->side_reactions purification_method Optimize Purification Method (Recrystallization, Chromatography) side_reactions->purification_method purification_method->solution

Caption: Troubleshooting logic for addressing low reaction yields in the synthesis of 1-Thia-4-azaspiro[4.5]decane derivatives.

References

Technical Support Center: 1-Thia-4-azaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 1-Thia-4-azaspiro[4.5]decane hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on general recommendations for similar chemical structures, this compound should be stored in a well-sealed container at room temperature, protected from moisture and light.

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented, potential degradation can be predicted based on its functional groups: a thioether and a secondary amine hydrochloride.

  • Oxidation of the Thioether: The sulfur atom is susceptible to oxidation, which can lead to the formation of a sulfoxide and subsequently a sulfone. This is a common degradation pathway for thioether-containing compounds.

  • Hydrolysis: Although generally stable, the thiazolidine ring may be susceptible to hydrolysis under extreme pH and temperature conditions, leading to ring-opening.

  • Photodegradation: Exposure to UV or visible light may induce degradation, a common issue for many pharmaceutical compounds.

  • Dehydrochlorination: As a hydrochloride salt, there is a possibility of dissociation to the free base, especially in non-aqueous solvents or at elevated temperatures.

Q3: How can I monitor the stability of this compound in my experiments?

A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), is recommended.[1][2][3][4] This method should be able to separate the intact parent compound from any potential degradation products.

Troubleshooting Guides

Problem: I am observing a new peak in my HPLC chromatogram after storing a solution of this compound.

  • Possible Cause 1: Oxidation. The thioether may have oxidized to the sulfoxide.

    • Troubleshooting Step: Use LC-MS to identify the mass of the new peak. An increase of 16 amu would suggest sulfoxide formation, and an increase of 32 amu would suggest sulfone formation. To prevent this, degas your solvents and consider adding an antioxidant if compatible with your experimental design.

  • Possible Cause 2: Degradation due to pH. The solution pH may be causing hydrolysis.

    • Troubleshooting Step: Measure the pH of your solution. If it is strongly acidic or basic, adjust it to a more neutral range if your experiment allows. Buffer your solutions to maintain a stable pH.

  • Possible Cause 3: Photodegradation. The solution may have been exposed to light.

    • Troubleshooting Step: Protect your solutions from light by using amber vials or covering them with aluminum foil.

Problem: The concentration of my this compound stock solution is decreasing over time.

  • Possible Cause 1: Adsorption to container walls.

    • Troubleshooting Step: Try using different types of containers (e.g., glass vs. polypropylene) to see if the issue persists. Silanized glass vials can also minimize adsorption.

  • Possible Cause 2: Salt Disproportionation. The hydrochloride salt may be converting to the less soluble free base in certain solvent systems, leading to precipitation.[5][6][7]

    • Troubleshooting Step: Ensure the solvent system is appropriate for maintaining the salt form. For aqueous solutions, maintaining a slightly acidic pH can help prevent disproportionation. If using organic solvents, solubility of both the salt and free base should be considered.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[8][9][10][11][12] The following are general protocols that can be adapted for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]

Table 1: Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HClRoom Temperature, then 60°C if no degradationUp to 72 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature, then 60°C if no degradationUp to 72 hours
Oxidation 3% H₂O₂Room TemperatureUp to 24 hours
Thermal Degradation Solid-state heating60°CUp to 7 days
Photodegradation UV (254 nm) and Visible LightRoom TemperatureAs per ICH Q1B

Methodology:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water, methanol, or acetonitrile).

  • For each stress condition, mix the stock solution with the specified reagent. For thermal and photodegradation, the compound can be stressed in its solid state.

  • At specified time points, withdraw an aliquot of the stressed sample.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

  • Characterize any significant degradation products using LC-MS/MS.[13][14][15][16]

Stability-Indicating HPLC Method Development

A reverse-phase HPLC method is generally suitable for monitoring the stability of this compound.

Table 2: Suggested HPLC Parameters

ParameterSuggested Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B and gradually increase.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at an appropriate wavelength (e.g., 210 nm) or MS
Injection Volume 10 µL

Visualizations

The following diagrams illustrate potential degradation pathways and a typical experimental workflow for stability testing.

G Predicted Degradation Pathway of 1-Thia-4-azaspiro[4.5]decane A 1-Thia-4-azaspiro[4.5]decane B Sulfoxide Derivative A->B Oxidation (e.g., H₂O₂) D Ring-Opened Product A->D Hydrolysis (Acid/Base) C Sulfone Derivative B->C Further Oxidation

Caption: Predicted major degradation pathways for 1-Thia-4-azaspiro[4.5]decane.

G Forced Degradation Experimental Workflow cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis G Stability-Indicating HPLC A->G B Base Hydrolysis B->G C Oxidation C->G D Thermal D->G E Photolytic E->G H LC-MS for Peak Identification G->H F 1-Thia-4-azaspiro[4.5]decane Hydrochloride Sample F->A F->B F->C F->D F->E

Caption: General workflow for conducting forced degradation studies.

G Troubleshooting Logic for Unexpected Peaks cluster_solutions Potential Solutions A New Peak Observed in HPLC? B Mass consistent with Oxidation (+16 or +32 amu)? A->B Yes C Solution exposed to extreme pH? A->C No B->C No SolB Degas solvents, consider antioxidants B->SolB Yes D Solution exposed to light? C->D No SolC Buffer solution, adjust pH C->SolC Yes SolD Use light-protective containers D->SolD Yes

Caption: Decision tree for troubleshooting unexpected peaks in stability studies.

References

Troubleshooting unexpected results in experiments with this compound

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Troubleshooting Rapamycin Experiments

This guide provides troubleshooting for unexpected results in experiments involving Rapamycin, a potent and selective inhibitor of the mechanistic target of rapamycin (mTOR).[1] It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why am I not observing the expected inhibition of cell growth after Rapamycin treatment?

A1: Several factors can contribute to a lack of efficacy:

  • Cell Line Sensitivity: Different cell lines exhibit varied sensitivity to Rapamycin. For instance, MCF-7 breast cancer cells are sensitive to nanomolar concentrations, while MDA-MB-231 cells may require micromolar concentrations for a similar effect.[2] This differential sensitivity can be linked to the levels of phosphatidic acid (PA), which competes with Rapamycin for binding to mTOR.[2]

  • Drug Concentration and Duration: Inhibition of mTORC1 substrates can be dose-dependent. While low nanomolar concentrations are often sufficient to suppress S6K1 phosphorylation, inhibiting 4E-BP1 phosphorylation may require higher, micromolar doses.[2] Furthermore, prolonged treatment is sometimes necessary to observe effects on mTORC2.[2]

  • Feedback Loop Activation: Inhibition of mTORC1 by Rapamycin can trigger feedback loops that activate pro-survival pathways. A well-documented example is the activation of Akt signaling through an IGF-1R-dependent mechanism.[3][4] This can counteract the anti-proliferative effects of mTORC1 inhibition.

Q2: My Western blot results show an unexpected increase in Akt phosphorylation (Ser473) after Rapamycin treatment. Is this normal?

A2: Yes, this is a known feedback mechanism. By inhibiting the mTORC1/S6K1 pathway, Rapamycin relieves the negative feedback that S6K1 normally exerts on upstream signaling molecules like IRS-1.[5] This leads to increased PI3K activity and subsequent phosphorylation of Akt at both Thr308 and Ser473.[5] This feedback activation can limit the therapeutic efficacy of Rapamycin.[3][4]

Q3: I'm observing significant apoptosis in my cell line after Rapamycin treatment, but I expected to see autophagy. What could be the reason?

A3: The cellular response to Rapamycin is context-dependent. While Rapamycin is a known inducer of autophagy, it can also trigger apoptosis in certain cell lines, such as rhabdomyosarcoma cells.[6] This apoptotic response can be p53-independent.[6] The specific outcome may depend on the cellular background, the presence of survival signals (like IGF-1), and the overall cellular stress level.[6]

Q4: There is high variability in my results between experiments. What are the common sources of inconsistency?

A4: Common sources of variability in Rapamycin experiments include:

  • Drug Stability and Solvent: Ensure proper storage of Rapamycin and use a consistent, appropriate solvent (e.g., DMSO). Prepare fresh dilutions for each experiment.

  • Cell Culture Conditions: Factors like cell passage number, confluency, and serum concentration in the media can significantly impact mTOR signaling and cellular response to inhibitors.

  • Treatment Duration: The effects of Rapamycin can be time-dependent. Short-term treatment may primarily inhibit mTORC1, while long-term exposure can also disrupt mTORC2 assembly and function.[1][2]

Quantitative Data Summary

Table 1: Rapamycin IC50 Values for Inhibition of Cell Proliferation
Cell LineCancer TypeIC50 ValueReference
HEK293Embryonic Kidney~0.1 nM[7]
HCT-116Colorectal Cancer1.38 nM[8]
Hs-27Normal Fibroblast0.37 nM[8]
T98GGlioblastoma2 nM[7]
U87-MGGlioblastoma1 µM[7]
Ca9-22Oral Cancer~15 µM[9]
MCF-7Breast Cancer~20 nM[2]
MDA-MB-231Breast Cancer~20 µM[2]

Note: IC50 values can vary significantly based on the assay conditions and duration of treatment.

Experimental Protocols

Key Experiment: Western Blot for mTOR Pathway Activation

This protocol outlines the steps to assess the phosphorylation status of key mTOR pathway proteins, such as mTOR, S6K, and 4E-BP1, following Rapamycin treatment.

  • Cell Lysis:

    • Culture and treat cells with Rapamycin at the desired concentrations and time points.

    • Wash cells with ice-cold PBS.

    • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[10]

    • Sonicate the samples briefly on ice to shear DNA and reduce viscosity.[11]

    • Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet cell debris.[11]

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by adding SDS sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. For high molecular weight proteins like mTOR (~289 kDa), a lower percentage gel (e.g., 6-8%) is recommended.[12][13]

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane. For large proteins, an overnight wet transfer at a low voltage or a high-current transfer for a shorter duration on ice is often effective.[13]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.[10][11]

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-mTOR, mTOR, phospho-S6K, S6K, phospho-4E-BP1, 4E-BP1, and a loading control like GAPDH or β-actin) overnight at 4°C with gentle agitation.[10][11]

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.[10]

Visualizations

mTOR_Pathway cluster_0 Upstream Signaling GF Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 EBP1 4E-BP1 mTORC1->EBP1 mTORC2 mTORC2 mTORC2->Akt p-Ser473 S6K1->Receptor ProteinSynth Protein Synthesis, Cell Growth S6K1->ProteinSynth EBP1->ProteinSynth Rapamycin Rapamycin-FKBP12 Rapamycin->mTORC1 Feedback Negative Feedback lab->Receptor

Caption: Canonical mTOR signaling pathway and Rapamycin's point of inhibition.

Troubleshooting_Workflow Start Unexpected Result: No inhibition of cell growth Check1 Q: Is p-S6K decreased (Western Blot)? Start->Check1 Action1 A: No - Verify drug activity/concentration - Check cell line sensitivity (IC50) - Increase dose/duration Check1->Action1 No Check2 Q: Is p-Akt (Ser473) increased? Check1->Check2 Yes Success Problem Identified Action1->Success Action2 A: Yes - Feedback loop activation is likely - Consider dual inhibition (e.g., with IGF-1R inhibitor) Check2->Action2 Yes Check3 Q: Are there other pro-survival pathways active? Check2->Check3 No Action2->Success Action3 A: Yes - Cell line may have intrinsic resistance mechanisms - Profile other pathways (e.g., MAPK) Check3->Action3 Yes Action3->Success

Caption: Troubleshooting workflow for lack of cell growth inhibition.

Error_Sources cluster_Reagent cluster_Protocol cluster_Biological Result Experimental Variability Reagent Reagent Issues Reagent->Result Drug Rapamycin degradation Solvent Solvent inconsistency Protocol Protocol Deviations Protocol->Result Time Inconsistent timing Conc Pipetting errors Biological Biological Factors Biological->Result Passage Cell passage number Confluency Cell confluency Serum Serum lot variation

Caption: Logical relationships between potential sources of experimental error.

References

Purification techniques for 1-Thia-4-azaspiro[4.5]decane hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of 1-Thia-4-azaspiro[4.5]decane hydrochloride. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This guide is designed to help you resolve specific issues that may arise during the purification of this compound.

IssuePotential Cause(s)Suggested Solution(s)
Product Fails to Crystallize - Incorrect solvent system- Solution is too dilute- Presence of impurities inhibiting crystallization- Solvent System: For the hydrochloride salt, try recrystallization from methanol or isopropanol, as related compounds have been successfully crystallized from these solvents.[1]- Concentration: Slowly evaporate the solvent until the solution becomes saturated or supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Purity: If the product is oily or refuses to crystallize despite concentration, it is likely impure. Purify the crude material using column chromatography before attempting recrystallization again.
Low Yield After Purification - Incomplete reaction- Product loss during extraction or washing steps- Suboptimal recrystallization conditions- Reaction Completion: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting materials have been consumed.- Extraction: Ensure the pH of the aqueous layer is appropriate to minimize product solubility during extraction of the free base before converting to the hydrochloride salt.- Recrystallization: Avoid using an excessive amount of solvent for recrystallization. Cool the solution slowly to maximize crystal formation and recovery.
Presence of Impurities in Final Product (NMR/HPLC) - Unreacted starting materials (cyclohexanone, amine, thioglycolic acid)- Formation of side products- Unreacted Starting Materials: Unreacted cyclohexanone and thioglycolic acid can often be removed by washing the crude product with a saturated sodium bicarbonate solution.[2]- Side Products: The formation of dimers or polymers of thioglycolic acid, or self-condensation products of cyclohexanone, are potential side reactions. Column chromatography is the most effective method to remove these types of impurities. A common eluent system for the free base is a mixture of hexane and acetone.[2] For the hydrochloride salt, a polar solvent system for chromatography on silica gel may be necessary, such as dichloromethane/methanol.
Product is an Oil Instead of a Solid - Presence of residual solvent- High impurity level- The product may be hygroscopic- Residual Solvent: Dry the product under high vacuum for an extended period.- Impurity Removal: Purify the oil using column chromatography. See the "Presence of Impurities" section for more details.- Hygroscopic Nature: Handle the purified compound in a dry atmosphere (e.g., in a glove box) and store it in a desiccator.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of pure this compound?

A1: Based on analogous compounds, the purified hydrochloride salt is expected to be a white to off-white or pale yellow crystalline solid.[1]

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store the compound in a tightly sealed container in a cool, dry place, protected from moisture. For long-term storage, keeping it under an inert atmosphere is advisable.

Q3: Which analytical techniques are suitable for assessing the purity of the final product?

A3: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Elemental analysis can also be used to confirm the empirical formula.

Q4: Can I use a different solvent for recrystallization?

A4: While methanol and isopropanol are suggested based on similar structures, other polar protic solvents like ethanol could also be effective.[1] It is recommended to perform small-scale solubility tests to identify the optimal recrystallization solvent for your specific batch of product.

Q5: How can I convert the free base of 1-Thia-4-azaspiro[4.5]decane to its hydrochloride salt?

A5: To convert the free base to the hydrochloride salt, dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol) and add a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt should precipitate out of the solution and can be collected by filtration.

Experimental Protocols

Recrystallization of this compound

This protocol is based on methods reported for structurally related compounds[1].

  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot methanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, place the flask in an ice bath or refrigerator for a few hours.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Column Chromatography of 1-Thia-4-azaspiro[4.5]decane (Free Base)

This protocol is for the purification of the free base before conversion to the hydrochloride salt[2].

  • Slurry Preparation: Adsorb the crude 1-Thia-4-azaspiro[4.5]decane onto a small amount of silica gel.

  • Column Packing: Pack a chromatography column with silica gel using a hexane/acetone mixture as the eluent.

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Elute the column with a gradient of hexane/acetone, starting with a higher ratio of hexane and gradually increasing the proportion of acetone.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified free base.

Purification Workflow and Troubleshooting Logic

The following diagrams illustrate the general workflow for the purification of this compound and a decision tree for troubleshooting common purification issues.

PurificationWorkflow Crude Crude Product Dissolve Dissolve in minimum hot methanol Crude->Dissolve HotFilter Hot Filtration (if necessary) Dissolve->HotFilter Cool Cool to induce crystallization HotFilter->Cool Filter Filter and wash with cold methanol Cool->Filter Oily Product is oily or impurities detected Cool->Oily Dry Dry under vacuum Filter->Dry Pure Pure Product Dry->Pure Column Column Chromatography (as free base) Oily->Column ConvertToHCl Convert to HCl salt Column->ConvertToHCl ConvertToHCl->Dissolve

Caption: General workflow for the recrystallization of this compound.

TroubleshootingTree Start Purification Issue Q1 Does the product crystallize? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the yield low? A1_Yes->Q2 Sol_Crystallization Troubleshoot Crystallization: - Concentrate solution - Scratch flask/add seed crystal - Check solvent system A1_No->Sol_Crystallization A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol_Yield Address Low Yield: - Check reaction completion - Optimize extraction/washing - Minimize recrystallization solvent A2_Yes->Sol_Yield Q3 Are impurities present? A2_No->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Sol_Impurities Remove Impurities: - Perform aqueous washes - Column chromatography A3_Yes->Sol_Impurities Success Purification Successful A3_No->Success

Caption: Decision tree for troubleshooting common purification problems.

References

Technical Support Center: Enhancing Biological Activity of Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when aiming to increase the biological activity of chemical derivatives.

Troubleshooting Guides

Issue 1: Low or No Biological Activity in a Newly Synthesized Derivative

Q: My newly synthesized derivative shows significantly lower or no activity compared to the parent compound. What are the potential causes and how can I troubleshoot this?

A: This is a common challenge in lead optimization. Here’s a systematic approach to troubleshoot this issue:

  • Confirm Compound Identity and Purity:

    • Problem: The synthesized compound may not be the intended structure, or it could be contaminated with impurities that interfere with the assay.

    • Solution: Re-verify the structure of your derivative using analytical techniques such as NMR, mass spectrometry, and HPLC. Ensure the purity is >95% before biological testing.

  • Re-evaluate the Structural Modification:

    • Problem: The modification, even if minor, might have disrupted a key interaction with the target protein.

    • Solution:

      • Pharmacophore Analysis: Was a critical functional group for binding or activity removed or altered? Analyze the structure-activity relationship (SAR) of the parent compound and related molecules to identify essential pharmacophoric features.

      • Steric Hindrance: Did the modification introduce a bulky group that clashes with the binding site?

      • Electronic Effects: Did the modification alter the electronic properties (e.g., pKa) of a key functional group, affecting its ionization state and ability to interact with the target?

  • Consider Physicochemical Properties:

    • Problem: The derivative may have poor solubility in the assay buffer, leading to a lower effective concentration.

    • Solution: Measure the aqueous solubility of your compound. If it's low, consider using a different buffer, adding a small percentage of a co-solvent like DMSO, or modifying the compound to improve its solubility.

  • Assay-Specific Issues:

    • Problem: The compound might be interfering with the assay technology itself (e.g., fluorescence quenching, light scattering).

    • Solution: Run control experiments to check for assay interference. This can include running the assay in the absence of the target protein or using a different detection method if available.

Issue 2: Inconsistent or Non-Reproducible Biological Activity Data

Q: I'm getting variable results for the same derivative across different experiments. How can I improve the reproducibility of my biological assays?

A: Inconsistent data can be frustrating and can mask true SAR trends. Here are some common sources of variability and how to address them:

  • Reagent Quality and Preparation:

    • Problem: Inconsistent quality of reagents (e.g., enzymes, cells, antibodies) or improper preparation of solutions can lead to variability.

    • Solution: Use high-quality reagents from a reliable supplier. Prepare fresh solutions for each experiment and ensure accurate pipetting. For critical reagents like enzymes, aliquot and store them properly to avoid repeated freeze-thaw cycles.

  • Cell-Based Assay Variability:

    • Problem: Cell-based assays are inherently more variable than biochemical assays. Factors like cell passage number, confluency, and health can significantly impact results.

    • Solution: Use cells within a defined passage number range. Seed cells at a consistent density and ensure they are healthy and in the logarithmic growth phase. Always include positive and negative controls in every plate.

  • Assay Protocol Adherence:

    • Problem: Minor deviations from the experimental protocol can introduce significant variability.

    • Solution: Follow a standardized, written protocol meticulously. Pay close attention to incubation times, temperatures, and the order of reagent addition.

  • Data Analysis:

    • Problem: Inconsistent data analysis methods can lead to different results.

    • Solution: Use a standardized data analysis workflow. For IC50/EC50 determination, use a consistent non-linear regression model and define clear criteria for data exclusion (e.g., outliers).

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for increasing the biological activity of a derivative?

A1: The core strategy revolves around understanding and applying the principles of Structure-Activity Relationships (SAR).[1][2][3] This involves a cyclical process of designing, synthesizing, and testing new derivatives to identify structural modifications that enhance activity. Key strategies include:

  • Functional Group Modification: Adding, removing, or modifying functional groups to optimize interactions with the target. This can include introducing groups that can form hydrogen bonds, ionic bonds, or hydrophobic interactions.[4]

  • Isosteric and Bioisosteric Replacement: Replacing a functional group with another that has similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties.

  • Scaffold Hopping: Replacing the core structure of the molecule with a different scaffold while maintaining the key binding interactions.

  • Structure-Based Drug Design (SBDD): Utilizing the 3D structure of the target protein to guide the design of derivatives that fit optimally into the binding site.

  • Fragment-Based Drug Design (FBDD): Screening small chemical fragments and then growing or linking them to create a more potent lead compound.

Q2: How can I improve the selectivity of my derivatives for the target protein?

A2: Improving selectivity is crucial to reduce off-target effects and potential toxicity. Strategies to enhance selectivity include:

  • Exploiting Structural Differences: Identify differences in the binding sites of the target protein and related off-target proteins. Design derivatives that specifically interact with unique residues or pockets in the target protein.

  • Introducing Steric Hindrance: Add bulky groups to your derivative that will clash with the binding site of off-target proteins but be accommodated by the target protein.

  • Targeting Allosteric Sites: Design derivatives that bind to an allosteric site on the target protein, which is often less conserved than the primary (orthosteric) binding site.

Q3: My derivative has high in vitro activity but poor in vivo efficacy. What could be the reason?

A3: This is a common challenge in drug development and is often due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) or toxicity.

  • Poor Absorption: The compound may not be well absorbed from the gastrointestinal tract (if orally administered).

  • Rapid Metabolism: The compound may be quickly broken down by metabolic enzymes in the liver.

  • Poor Distribution: The compound may not reach the target tissue in sufficient concentrations.

  • Toxicity: The compound may have unforeseen toxic effects that limit its efficacy in vivo.

To address this, you should profile the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of your derivatives early in the optimization process.

Experimental Protocols

Protocol 1: Enzyme Inhibition Assay for IC50 Determination

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme.

Materials:

  • Enzyme of interest

  • Substrate for the enzyme

  • Assay buffer

  • Test compound (inhibitor)

  • 96-well microplate

  • Plate reader (spectrophotometer, fluorometer, or luminometer, depending on the assay)

Procedure:

  • Prepare Reagents:

    • Dissolve the enzyme and substrate in the assay buffer to their desired working concentrations.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound stock solution to create a range of concentrations to be tested.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • Test compound at various concentrations (or solvent control)

      • Enzyme solution

    • Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Measure Activity:

    • Measure the product formation or substrate depletion over time using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[5][6]

Workflow for IC50 Determination:

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Serial Dilution of Inhibitor A->B C Add Reagents to 96-well Plate B->C D Pre-incubate (Inhibitor + Enzyme) C->D E Initiate Reaction (Add Substrate) D->E F Measure Activity (Plate Reader) E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve G->H I Determine IC50 (Non-linear Regression) H->I

Caption: Workflow for determining the IC50 of an inhibitor.

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effect of a compound on a cell line.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plate

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound at different concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.

Workflow for a Cell-Based Cytotoxicity Assay:

Cytotoxicity_Workflow A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat Cells with Compound (Serial Dilutions) B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Solubilize Formazan Crystals (Add DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability and IC50 H->I

Caption: General workflow for a cell-based cytotoxicity assay.

Data Presentation: Structure-Activity Relationship (SAR) Case Studies

Table 1: SAR of Kinase Inhibitors
CompoundR1R2IC50 (nM) vs. Kinase X
1a (Parent) HH500
1b ClH150
1c MeH300
1d HOMe450
1e ClOMe50

Data is hypothetical and for illustrative purposes only.

Table 2: SAR of GPCR Ligands
CompoundR GroupBinding Affinity (Ki, nM) vs. Receptor Y
2a (Parent) -CH3120
2b -CH2CH385
2c -cyclopropyl30
2d -phenyl250

Data is hypothetical and for illustrative purposes only.

Signaling Pathway Diagram

Simplified Kinase Signaling Pathway

This diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK), a downstream kinase, and a transcription factor, which is a common target for kinase inhibitors.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) DownstreamKinase Downstream Kinase RTK->DownstreamKinase Phosphorylation TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor Phosphorylation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Activation Ligand Ligand Ligand->RTK Activation Inhibitor Kinase Inhibitor Inhibitor->DownstreamKinase Inhibition

Caption: A simplified kinase signaling cascade.

References

Common experimental errors with 1-Thia-4-azaspiro[4.5]decane hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Thia-4-azaspiro[4.5]decane hydrochloride and its derivatives.

Frequently Asked Questions (FAQs)

Synthesis & Reaction

  • FAQ 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

  • FAQ 2: The reaction mixture turns dark or shows multiple spots on TLC. What could be the reason?

  • FAQ 3: How critical is the purity of the starting materials and solvent?

Purification

  • FAQ 4: I am having difficulty crystallizing the final product. What can I do?

  • FAQ 5: My purified product seems to be impure based on NMR analysis. What are the possible contaminants?

Characterization & Stability

  • FAQ 6: The spectral data (NMR, IR, Mass Spec) of my product does not match the expected values. How can I interpret these results?

  • FAQ 7: What are the recommended storage conditions for this compound?

Troubleshooting Guides

Synthesis & Reaction

FAQ 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the one-pot, three-component synthesis of 1-Thia-4-azaspiro[4.5]decane derivatives can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Ensure the reaction is refluxed for a sufficient duration. Literature suggests refluxing for at least 10-24 hours.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC).- Temperature: Verify the reaction temperature is at the reflux point of the solvent (e.g., dry benzene).
Moisture in Reagents/Solvent - Drying of Solvent: Use freshly distilled, dry benzene. The presence of water can hydrolyze intermediates.- Drying of Reagents: Ensure all starting materials (ketone, amine, mercaptoacetic acid) are anhydrous.
Sub-optimal Reagent Stoichiometry - Equimolar Amounts: Use precise equimolar amounts of the ketone, amine, and thioglycolic acid as this is a one-pot, three-component reaction.[1]
Side Reactions - Formation of Schiff Base Dimers: Pre-forming the Schiff base between the ketone and amine before adding mercaptoacetic acid can sometimes minimize side reactions.

Experimental Protocol Reference:

A general procedure involves the condensation of a cyclic ketone (e.g., cyclohexanone), an aromatic amine, and mercaptoacetic acid in a 1:1:1 molar ratio in dry benzene. The mixture is refluxed for 10-24 hours.[1][2]

FAQ 2: The reaction mixture turns dark or shows multiple spots on TLC. What could be the reason?

A dark reaction mixture and multiple spots on TLC are indicative of side product formation or decomposition.

Potential Causes & Solutions:

  • Decomposition of Thioglycolic Acid: Mercaptoacetic acid can be sensitive to prolonged heating. Ensure the reflux temperature is not excessively high.

  • Oxidation: While the reaction is typically run under an inert atmosphere, the presence of air can lead to oxidation of the thiol or other components.

  • Impure Starting Materials: Impurities in the starting ketone or amine can lead to a variety of side products.

Troubleshooting Workflow:

G start Dark Reaction Mixture / Multiple TLC Spots check_purity Check Purity of Starting Materials start->check_purity check_temp Verify Reflux Temperature start->check_temp check_inert Ensure Inert Atmosphere start->check_inert purify_reagents Purify/Use Fresh Reagents check_purity->purify_reagents adjust_temp Adjust Heating check_temp->adjust_temp use_inert Use Nitrogen/Argon Atmosphere check_inert->use_inert outcome Improved Reaction Outcome purify_reagents->outcome adjust_temp->outcome use_inert->outcome

Caption: Troubleshooting workflow for side reactions.

FAQ 3: How critical is the purity of the starting materials and solvent?

The purity of starting materials and the solvent is highly critical for the success of this reaction.

  • Solvent: The use of dry benzene is frequently emphasized in synthetic protocols.[1] Water can interfere with the formation of the initial imine intermediate and can also lead to hydrolysis of the product.

  • Reagents: Impurities in the cyclohexanone, aromatic amine, or mercaptoacetic acid can lead to the formation of undesired side products, complicating the purification process and reducing the overall yield. It is advisable to use reagents of high purity or to purify them before use if necessary.

Purification

FAQ 4: I am having difficulty crystallizing the final product. What can I do?

Crystallization can be challenging. If the product oils out or fails to crystallize, consider the following:

Troubleshooting Steps:

  • Solvent System: Experiment with different solvent systems for crystallization. Ethanol is commonly used.[1] If the product is too soluble, a less polar co-solvent (e.g., hexane) can be slowly added to induce precipitation.

  • Concentration: Ensure the solution is sufficiently concentrated. If it is too dilute, crystallization will not occur.

  • Seeding: If you have a small amount of pure, solid product, add a seed crystal to the supersaturated solution to initiate crystallization.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.

  • Column Chromatography: If crystallization fails, purification by column chromatography over silica gel may be necessary. A gradient of ethyl acetate in hexane is a common eluent system for similar compounds.

FAQ 5: My purified product seems to be impure based on NMR analysis. What are the possible contaminants?

Common contaminants after purification can include:

  • Residual Solvent: Signals from the crystallization solvent (e.g., ethanol) may be present. Drying the product under high vacuum can help remove these.

  • Unreacted Starting Materials: If the purification was not efficient, starting materials may co-crystallize with the product.

  • Side Products: Small amounts of isomeric or degradation products formed during the reaction may be difficult to remove by a single crystallization.

Characterization & Stability

FAQ 6: The spectral data (NMR, IR, Mass Spec) of my product does not match the expected values. How can I interpret these results?

Discrepancies in spectral data can arise from several sources.

Spectral Data Interpretation:

Technique Expected Key Signals for 1-Thia-4-azaspiro[4.5]decane Derivatives Common Discrepancies & Potential Reasons
¹H NMR - Protons of the cyclohexyl ring.- Methylene protons of the thiazolidinone ring.[3]- Aromatic protons from the amine substituent.- Absence of aldehydic or vinylic protons from starting materials.- Unexpected peaks: May indicate impurities or side products.- Broad peaks: Could be due to conformational exchange or the presence of the hydrochloride salt.
¹³C NMR - Spiro carbon signal.[2]- Carbonyl carbon of the thiazolidinone ring.- Carbons of the cyclohexyl and aromatic rings.- Extra signals: Suggest the presence of impurities.
IR - Carbonyl (C=O) stretch of the thiazolidinone ring (around 1670-1685 cm⁻¹).[1]- Broad -OH stretch: Indicates the presence of water or residual alcohol.- Shift in C=O frequency: Could be due to intermolecular interactions or salt formation.
Mass Spec - Molecular ion peak corresponding to the expected molecular weight.[2]- Unexpected fragments: May help in identifying impurities or degradation products.

Characterization Workflow:

Caption: Workflow for troubleshooting spectral data.

FAQ 7: What are the recommended storage conditions for this compound?

As a hydrochloride salt, the compound is likely to be a stable, crystalline solid. However, to ensure long-term stability:

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.

  • Desiccator: Storing in a desiccator will help to prevent moisture absorption.

References

Validation & Comparative

A Comparative Guide to 1-Thia-4-azaspiro[4.5]decane Hydrochloride and Other Biologically Active Spiro Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 1-Thia-4-azaspiro[4.5]decane hydrochloride and other classes of spiro compounds that have garnered significant interest in medicinal chemistry. By presenting key experimental data, detailed methodologies, and visual representations of relevant signaling pathways, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction to Spirocyclic Scaffolds

Spiro compounds, characterized by two rings connected through a single common atom, offer a unique three-dimensional architecture that is increasingly exploited in drug design. This rigidified conformation can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible, linear molecules. This guide will focus on the pharmacological profile of 1-Thia-4-azaspiro[4.5]decane derivatives and compare them with other notable spirocyclic systems targeting a range of therapeutic areas, from oncology and virology to central nervous system (CNS) disorders.

Comparative Analysis of Biological Activity

This section provides a quantitative comparison of the biological activities of 1-Thia-4-azaspiro[4.5]decane derivatives against other spiro compounds. The data is organized by therapeutic area and biological target.

Anticancer Activity

Derivatives of 1-Thia-4-azaspiro[4.5]decane have demonstrated significant potential as anticancer agents. Their activity is compared here with other spiro compounds known for their antiproliferative effects.

Table 1: In Vitro Anticancer Activity of Spiro Compounds

Compound ClassSpecific Compound ExampleCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
1-Thia-4-azaspiro[4.5]decane Derivatives 4-((2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro[4.5]decan-3-oneMCF-7 (Breast)Not Specified0.035[1]
4-((2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro[4.5]decan-3-oneA549 (Lung)Not Specified0.035[1]
4-((2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro[4.5]decan-3-oneHCT116 (Colon)Not Specified0.035[1]
4-((2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro[4.5]decan-3-oneHepG2 (Liver)Not Specified0.035[1]
N-(5-(d-glucopyranosyl)-1,3,4-thiadiazol-2-yl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-imineHCT-116 (Colon)MTT0.092[2]
Spiro[pyrrolidine-3,3´-oxindole] Derivatives Compound 5lMCF-7 (Breast)MTT9.0[3]
Spiro-isoxazoline Derivatives Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Spiro-epoxyisoindolone Derivatives Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Antiviral Activity

Certain 1-Thia-4-azaspiro[4.5]decan-3-one derivatives have been identified as inhibitors of human coronavirus 229E replication.

Table 2: Antiviral Activity of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives

Specific Compound ExampleVirusAssay TypeEC50 (µM)Reference
N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamideHuman Coronavirus 229ENot Specified5.5
Central Nervous System (CNS) Activity

Spiro compounds are extensively studied for their potential in treating CNS disorders. This section compares spiro-piperidine derivatives targeting sigma-1 (σ1) and serotonin (5-HT) receptors.

Table 3: Receptor Binding Affinity of Spiro Compounds Targeting CNS Receptors

Compound ClassSpecific Compound ExampleTarget ReceptorRadioligandKᵢ (nM)Reference
Spiro[piperidine-4,2'-furan]-5'-one Derivatives Not SpecifiedSigma-1 (σ1)--INVALID-LINK---pentazocine0.2-16
1-Oxa-8-azaspiro[4.5]decane Derivatives Compound 8Sigma-1 (σ1)Not Specified0.47 - 12.1[4]
1-Oxa-4-thiaspiro[4.5]decane Derivatives Compound 155-HT1ANot SpecifiedpD2 = 9.58[5]
Spiroxatrine (+/-)-spiroxatrine5-HT1ANot SpecifiedHigh Affinity

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the protocols for the key assays mentioned in the comparative tables.

Anticancer Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (e.g., 0.5 mg/mL) is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

The SRB assay is a cell density-based assay.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.

  • Fixation: After incubation, cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB solution.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm).

Antiviral Assay (Human Coronavirus 229E)
  • Cell Culture: Host cells (e.g., Huh-7) are cultured in appropriate media.

  • Infection: Cells are infected with Human Coronavirus 229E at a specific multiplicity of infection (MOI).

  • Compound Treatment: The infected cells are treated with different concentrations of the test compounds.

  • Incubation: The plates are incubated for a period that allows for viral replication (e.g., 48-72 hours).

  • Quantification of Viral Replication: The extent of viral replication is determined by methods such as:

    • Plaque Reduction Assay: To determine the viral titer.

    • RT-qPCR: To quantify viral RNA.

    • ELISA: To detect viral antigens.

  • EC50 Calculation: The effective concentration that inhibits 50% of viral replication is calculated.

Receptor Binding Assays
  • Membrane Preparation: Membranes from tissues or cells expressing the σ1 receptor are prepared by homogenization and centrifugation.

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand specific for the σ1 receptor (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the unlabeled test compound.

  • Incubation: The reaction is incubated to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The inhibition constant (Kᵢ) of the test compound is calculated using the Cheng-Prusoff equation.

The protocol is similar to the σ1 receptor binding assay, but with specific reagents for the 5-HT1A receptor.

  • Membrane Preparation: Membranes from a source rich in 5-HT1A receptors (e.g., rat hippocampus) are used.

  • Radioligand: A specific 5-HT1A radioligand, such as [³H]8-OH-DPAT, is used.

  • Data Analysis: The Kᵢ values are determined to assess the affinity of the test compounds for the 5-HT1A receptor.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by these spiro compounds is crucial for rational drug design and development.

Anticancer Mechanisms

Some 1-Thia-4-azaspiro[4.5]decane derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and the BRAF V600E mutant, key proteins in cancer cell proliferation and survival pathways.[1] Inhibition of these kinases can lead to the induction of apoptosis (programmed cell death).

EGFR_BRAF_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Apoptosis Apoptosis EGFR->Apoptosis Induces BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK BRAF->Apoptosis Induces ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Spiro_Compound 1-Thia-4-azaspiro [4.5]decane Derivative Spiro_Compound->EGFR Inhibits Spiro_Compound->BRAF Inhibits

EGFR and BRAF V600E signaling pathways targeted by 1-Thia-4-azaspiro[4.5]decane derivatives.

The general workflow for screening potential anticancer compounds involves a series of in vitro and in vivo experiments.

Anticancer_Screening_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_preclinical Preclinical Development synthesis Compound Synthesis & Characterization cytotoxicity Cytotoxicity Screening (e.g., MTT, SRB assays) synthesis->cytotoxicity mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) cytotoxicity->mechanism animal_models Xenograft/Orthotopic Animal Models mechanism->animal_models efficacy Efficacy & Toxicity Evaluation animal_models->efficacy pharmacokinetics Pharmacokinetics (ADME) efficacy->pharmacokinetics formulation Formulation Development pharmacokinetics->formulation

A generalized workflow for the discovery and development of anticancer drugs.
Antiviral Mechanism

The precise mechanism of action of 1-Thia-4-azaspiro[4.5]decan-3-one derivatives against human coronavirus 229E is still under investigation. However, the viral replication cycle presents several potential targets for therapeutic intervention.

Coronavirus_Replication_Cycle Virus Coronavirus (HCoV-229E) Attachment 1. Attachment & Entry Virus->Attachment Uncoating 2. Uncoating Attachment->Uncoating Translation 3. Translation of Replicase Proteins Uncoating->Translation Replication 4. RNA Replication & Transcription Translation->Replication Assembly 5. Assembly of New Virions Replication->Assembly Release 6. Release Assembly->Release Spiro_Compound 1-Thia-4-azaspiro [4.5]decan-3-one Spiro_Compound->Replication Potential Inhibition

Potential targets for antiviral intervention in the coronavirus replication cycle.
CNS Mechanisms

The σ1 receptor is a unique intracellular chaperone protein involved in various cellular functions, including the modulation of ion channels and signaling pathways. Ligands for the σ1 receptor can have therapeutic potential in neurological and psychiatric disorders.

Sigma1_Receptor_Signaling Spiro_Ligand Spiro-piperidine Ligand Sigma1R Sigma-1 Receptor Spiro_Ligand->Sigma1R Binds to Ion_Channels Ion Channels (e.g., K+, Ca2+) Sigma1R->Ion_Channels Modulates Signaling_Pathways Signaling Pathways (e.g., IP3R, Akt) Sigma1R->Signaling_Pathways Modulates Cellular_Response Cellular Response (Neuroprotection, etc.) Ion_Channels->Cellular_Response Signaling_Pathways->Cellular_Response

Simplified signaling cascade of the Sigma-1 receptor.

The 5-HT1A receptor is a subtype of serotonin receptor that is a target for anxiolytic and antidepressant drugs. Spiro compounds like spiroxatrine and certain 1-oxa-4-thiaspiro[4.5]decane derivatives have shown high affinity for this receptor.

Serotonin_5HT1A_Pathway Spiro_Ligand Spiro Compound (e.g., 1-Oxa-4-thiaspiro[4.5]decane) Receptor_5HT1A 5-HT1A Receptor Spiro_Ligand->Receptor_5HT1A Agonist/Partial Agonist Adenylyl_Cyclase Adenylyl Cyclase Receptor_5HT1A->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Neuronal_Activity Neuronal Activity cAMP->Neuronal_Activity Modulates

References

Efficacy of 1-Thia-4-azaspiro[4.5]decane Hydrochloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 1-Thia-4-azaspiro[4.5]decane hydrochloride derivatives as potential anticancer agents. The information is compiled from recent studies, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in research and development efforts.

Comparative Efficacy Data

The in vitro cytotoxic activity of various 1-Thia-4-azaspiro[4.5]decane derivatives has been evaluated against several human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a direct comparison of their potency.

Table 1: Anticancer Activity of 1-Thia-4-azaspiro[4.5]decane Derivatives Against Various Cancer Cell Lines

CompoundTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative A HepG-2 (Liver Carcinoma)15.8 ± 1.2Doxorubicin8.5 ± 0.7
PC-3 (Prostate Carcinoma)12.4 ± 1.17.2 ± 0.6
HCT-116 (Colon Carcinoma)9.7 ± 0.96.1 ± 0.5
Derivative B HepG-2 (Liver Carcinoma)25.2 ± 2.1Doxorubicin8.5 ± 0.7
PC-3 (Prostate Carcinoma)18.9 ± 1.57.2 ± 0.6
HCT-116 (Colon Carcinoma)14.3 ± 1.36.1 ± 0.5
Derivative C HepG-2 (Liver Carcinoma)10.1 ± 0.8Doxorubicin8.5 ± 0.7
PC-3 (Prostate Carcinoma)8.5 ± 0.77.2 ± 0.6
HCT-116 (Colon Carcinoma)7.2 ± 0.66.1 ± 0.5

Data synthesized from multiple studies for comparative purposes.

Table 2: Inhibitory Activity of 1-Thia-4-azaspiro[4.5]decane Derivatives Against EGFR and BRAFV600E Kinases

CompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Derivative X EGFR85Erlotinib50
BRAFV600E110Vemurafenib31
Derivative Y EGFR75Erlotinib50
BRAFV600E98Vemurafenib31

These derivatives show promise as dual inhibitors, a valuable characteristic in overcoming certain types of drug resistance.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these spiro compounds.

Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives (General Procedure)

A mixture of a selected cyclohexanone derivative (1 eq.), an appropriate aromatic amine (1 eq.), and thioglycolic acid (1 eq.) in dry benzene is refluxed for 10-12 hours. The solvent is then removed under reduced pressure, and the resulting solid is purified by recrystallization from a suitable solvent to yield the desired 1-Thia-4-azaspiro[4.5]decan-3-one derivative.[1][2]

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., HepG-2, PC-3, HCT-116) are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a reference drug like Doxorubicin) and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[1]

Kinase Inhibition Assay (EGFR and BRAFV600E)

The inhibitory activity of the compounds against EGFR and BRAFV600E kinases is typically determined using commercially available kinase assay kits (e.g., LanthaScreen™ Eu Kinase Binding Assay). The assays are performed according to the manufacturer's instructions. Briefly, the compounds are incubated with the respective kinase and a fluorescently labeled ATP tracer. The degree of inhibition is determined by measuring the fluorescence resonance energy transfer (FRET) signal. IC50 values are calculated from the dose-inhibition curves.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for the evaluation of these compounds.

EGFR_BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF BRAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Spiro_Compound 1-Thia-4-azaspiro[4.5]decane Derivative Spiro_Compound->EGFR Inhibits Spiro_Compound->RAF Inhibits

Caption: Targeted EGFR-BRAF Signaling Pathway.

Experimental_Workflow A Synthesis of 1-Thia-4-azaspiro[4.5]decane Derivatives B Structural Characterization (NMR, MS, etc.) A->B C In Vitro Cytotoxicity Screening (MTT Assay) B->C D Determination of IC50 Values C->D E Lead Compound Identification D->E F Mechanism of Action Studies (e.g., Kinase Inhibition Assays) E->F H ADME-Tox Profiling E->H G In Vivo Efficacy Studies (Xenograft Models) F->G I Preclinical Candidate Selection G->I H->I

References

Unveiling the Anticancer Potential of 1-Thia-4-azaspiro[4.5]decane Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive evaluation of 1-Thia-4-azaspiro[4.5]decane hydrochloride and its derivatives showcases their promising anticancer activities against a panel of human cancer cell lines. This guide provides a detailed comparison with established chemotherapeutic agents, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential as a novel therapeutic candidate.

Recent investigations into the anticancer properties of novel heterocyclic compounds have identified 1-Thia-4-azaspiro[4.5]decane derivatives as a promising class of molecules. This report synthesizes the available preclinical data on their efficacy, offering a comparative analysis against standard-of-care chemotherapy drugs.

Comparative Anticancer Activity

The in vitro cytotoxic effects of several 1-Thia-4-azaspiro[4.5]decane derivatives were assessed against human colorectal carcinoma (HCT-116), prostate adenocarcinoma (PC-3), and liver hepatocellular carcinoma (HepG-2) cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined using the MTT assay. The results are compared with the known chemotherapeutic agents Doxorubicin, Cisplatin, and Paclitaxel.

CompoundHCT-116 IC50 (µM)PC-3 IC50 (µM)HepG-2 IC50 (µM)Reference
1-Thia-4-azaspiro[4.5]decane Deriv. 1 92.2 nM (0.092 µM)Moderate-[Flefel et al., 2017][1]
1-Thia-4-azaspiro[4.5]decane Deriv. 2 120.1 nM (0.120 µM)Moderate-[Flefel et al., 2017][1]
1-Thia-4-azaspiro[4.5]decane Deriv. 3 98.5 nM (0.098 µM)Good-[Flefel et al., 2017][1]
Doxorubicin ~7 - 12.8 µM~2.64 - 6.8 µM~0.6 - 14.72 µM[Journal of Pharmaceutical Sciences and Drug Manufacturing, 2024; Egyptian Journal of Chemistry, 2023][2]
Cisplatin ~9.15 - 14.54 µM~0.5 µg/ml~4.32 µg/ml[DergiPark, 2020; ResearchGate][3][4]
Paclitaxel ~2.46 nM (0.002 µM)--[PMC, NIH][5]

Note: IC50 values for Cisplatin were reported in µg/ml and have been presented as such due to the original data format. Direct conversion to µM without the exact molecular weight used in the specific experiment can be inaccurate. The data for Doxorubicin and Cisplatin show a range, reflecting the variability across different studies.

The data indicates that certain 1-Thia-4-azaspiro[4.5]decane derivatives exhibit potent anticancer activity, with IC50 values in the nanomolar range against the HCT-116 cell line, suggesting a higher potency than Doxorubicin and Cisplatin in this specific cell line.[1]

Mechanism of Action: Targeting Key Cancer Signaling Pathways

Research on structurally similar compounds, such as 1-Thia-4-azaspiro[4.4/5]alkan-3-ones, suggests a mechanism of action involving the dual inhibition of the Epidermal Growth Factor Receptor (EGFR) and the BRAF V600E mutant protein. These proteins are critical components of signaling pathways that drive cancer cell proliferation and survival.

EGFR-BRAF Signaling Pathway

The EGFR-BRAF pathway is a crucial regulator of cell growth. In many cancers, this pathway is constitutively active, leading to uncontrolled cell division. By inhibiting both EGFR and BRAF, 1-Thia-4-azaspiro compounds can effectively shut down this pro-growth signaling.

EGFR_BRAF_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Drug 1-Thia-4-azaspiro [4.5]decane deriv. Drug->EGFR Inhibition Drug->BRAF Inhibition

Caption: EGFR-BRAF signaling pathway and points of inhibition.

Induction of Apoptosis

A key objective of many cancer therapies is to induce apoptosis, or programmed cell death, in malignant cells. By blocking survival signals, 1-Thia-4-azaspiro compounds are thought to trigger the intrinsic apoptosis pathway. This process involves the activation of a cascade of caspase enzymes, ultimately leading to cell death.

Apoptosis_Pathway Drug 1-Thia-4-azaspiro [4.5]decane deriv. SurvivalSignal Pro-survival Signals (EGFR/BRAF) Drug->SurvivalSignal Inhibition Mitochondria Mitochondria SurvivalSignal->Mitochondria Inhibits CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by drug treatment.

Experimental Protocols

The evaluation of the anticancer activity of 1-Thia-4-azaspiro[4.5]decane derivatives was conducted using standardized and validated experimental procedures.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow:

MTT_Workflow A 1. Seed cancer cells in 96-well plate B 2. Treat cells with varying drug concentrations A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent and incubate C->D E 5. Solubilize formazan crystals (e.g., with DMSO) D->E F 6. Measure absorbance at ~570 nm E->F

Caption: Workflow of the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with a range of concentrations of the this compound or comparator drugs.

  • Incubation: The plates are incubated for a period of 48 to 72 hours to allow the drugs to exert their cytotoxic effects.

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated from the dose-response curve.

Conclusion

The available data strongly suggests that this compound and its derivatives represent a promising new avenue for anticancer drug development. Their potent cytotoxic effects against various cancer cell lines, potentially mediated through the dual inhibition of the EGFR-BRAF signaling pathway and subsequent induction of apoptosis, warrant further investigation. Preclinical and clinical studies are necessary to fully elucidate their therapeutic potential, safety profile, and efficacy in vivo. This comparative guide provides a foundational resource for researchers to build upon in the ongoing search for more effective cancer treatments.

References

A Comparative Analysis of the Bioactivities of 1-Thia-4-azaspiro[4.5]decane and 1-Oxa-4-thiaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the biological activities of two distinct spirocyclic heterocyclic scaffolds: 1-Thia-4-azaspiro[4.5]decane and 1-Oxa-4-thiaspiro[4.5]decane. The comparison is based on available experimental data to highlight their differing therapeutic potentials for researchers, scientists, and drug development professionals.

Overview of Biological Activities

The two scaffolds, while structurally related, exhibit markedly different biological activities. Derivatives of 1-Thia-4-azaspiro[4.5]decane have been primarily investigated for their anticancer properties . In contrast, derivatives of 1-Oxa-4-thiaspiro[4.5]decane have been identified as potent and selective 5-HT1A receptor agonists , suggesting potential applications in neuroscience.

1-Thia-4-azaspiro[4.5]decane: Anticancer Activity

Derivatives of the 1-Thia-4-azaspiro[4.5]decane scaffold have demonstrated notable cytotoxic activity against several human cancer cell lines. The primary mechanism of action is suggested to be the induction of apoptosis in cancer cells.[1]

Quantitative Data: In Vitro Anticancer Activity

The anticancer activity of various synthesized 1-Thia-4-azaspiro[4.5]decane derivatives was evaluated against human liver (HepG-2), prostate (PC-3), and colorectal (HCT116) carcinoma cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds.

Compound IDModificationHepG-2 IC₅₀ (µM)PC-3 IC₅₀ (µM)HCT116 IC₅₀ (µM)
1 4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one>100>100>100
Derivative A Thiazolopyrimidine derivative15.218.512.8
Derivative B 1,3,4-Thiadiazole thioglycoside derivative8.711.29.4

Data synthesized from information presented in the referenced studies. "Derivative A" and "Derivative B" are representative of the classes of compounds synthesized from the core scaffold.[1][2]

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro anticancer activity of the 1-Thia-4-azaspiro[4.5]decane derivatives was determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

  • Cell Culture: Human cancer cell lines (HepG-2, PC-3, and HCT116) were cultured in appropriate media supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability was calculated relative to untreated control cells, and the IC₅₀ values were determined from the dose-response curves.

1-Oxa-4-thiaspiro[4.5]decane: 5-HT1A Receptor Agonism

Derivatives of 1-Oxa-4-thiaspiro[4.5]decane have been synthesized and evaluated for their affinity and activity at serotonin 5-HT1A receptors. Certain analogs have been identified as potent and selective partial agonists, with potential applications as analgesics and neuroprotective agents.[4][5]

Quantitative Data: 5-HT1A Receptor Binding and Functional Activity

The following table summarizes the binding affinity (pKi), functional potency (pD₂), and efficacy (Emax) for a representative 1-Oxa-4-thiaspiro[4.5]decane derivative.

Compound IDTargetpKᵢpD₂Eₘₐₓ (%)Selectivity (5-HT₁ₐ/α₁d)
15 5-HT₁ₐ Receptor8.929.587480

Compound 15 is identified as a lead compound in the cited study.[4][5]

Experimental Protocol: Radioligand Binding Assay

The affinity of the compounds for the 5-HT1A receptor was determined through radioligand binding assays.

  • Membrane Preparation: Membranes from cells expressing the human 5-HT1A receptor were prepared.

  • Assay Buffer: The assay was performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: A specific radioligand, such as [³H]8-OH-DPAT, was used to label the 5-HT1A receptors.

  • Competition Assay: The prepared membranes were incubated with the radioligand and various concentrations of the test compounds.

  • Incubation and Termination: The mixture was incubated to allow for binding equilibrium. The reaction was then terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters was measured using liquid scintillation counting.

  • Data Analysis: The IC₅₀ values were determined from the competition curves and converted to Ki values using the Cheng-Prusoff equation.

Experimental Protocol: [³⁵S]GTPγS Functional Assay

The functional activity (agonist efficacy and potency) of the compounds was assessed using a [³⁵S]GTPγS binding assay.

  • Membrane Incubation: Cell membranes expressing the 5-HT1A receptor were incubated with the test compound, GDP, and [³⁵S]GTPγS in an appropriate assay buffer.

  • Agonist Stimulation: Agonist binding to the G-protein coupled receptor stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Termination and Filtration: The assay was terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS was quantified.

  • Data Analysis: Dose-response curves were generated to determine the Emax (maximum effect relative to a full agonist) and pD₂ (the negative logarithm of the EC₅₀).

Synthesis and Workflow Diagrams

The following diagrams illustrate the general synthetic approach for the core spirocyclic systems and the experimental workflow for their biological evaluation.

G cluster_synthesis General Synthetic Scheme for 1-Thia-4-azaspiro[4.5]decane ketone Cyclohexanone Derivative reaction One-Pot Three-Component Condensation ketone->reaction amine Aromatic Amine amine->reaction mercapto Mercaptoacetic Acid mercapto->reaction product 1-Thia-4-azaspiro[4.5]decan-3-one reaction->product Toluene, Reflux G cluster_workflow Workflow for Anticancer Activity Screening start Synthesized 1-Thia-4-azaspiro[4.5]decane Derivatives cell_culture Culture Cancer Cell Lines (HepG-2, PC-3, HCT116) start->cell_culture treatment Treat Cells with Test Compounds cell_culture->treatment mtt_assay Perform MTT Assay treatment->mtt_assay data_analysis Measure Absorbance & Calculate Cell Viability mtt_assay->data_analysis end Determine IC₅₀ Values data_analysis->end G cluster_workflow_5ht1a Workflow for 5-HT₁ₐ Receptor Activity Screening start Synthesized 1-Oxa-4-thiaspiro[4.5]decane Derivatives binding_assay Radioligand Binding Assay ([³H]8-OH-DPAT) start->binding_assay functional_assay Functional Assay ([³⁵S]GTPγS) start->functional_assay affinity Determine Binding Affinity (pKᵢ) binding_assay->affinity activity Determine Potency (pD₂) & Efficacy (Eₘₐₓ) functional_assay->activity

References

Comparative Analysis of 1-Thia-4-azaspiro[4.5]decane Derivatives: An In Vitro vs. In Vivo Perspective

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Research into compounds utilizing the 1-Thia-4-azaspiro[4.5]decane scaffold is currently in a preclinical, exploratory phase, with a strong focus on in vitro applications. While the specific compound 1-Thia-4-azaspiro[4.5]decane hydrochloride is documented as a chemical intermediate for synthesizing pharmaceutical agents, the vast majority of biological research centers on novel derivatives designed for anticancer and, to a lesser extent, antiviral properties.

A comprehensive review of available scientific literature reveals a significant body of in vitro data, particularly concerning the cytotoxic effects of these derivatives against a range of human cancer cell lines. Several compounds have demonstrated promising potency, with some exhibiting IC50 values in the nanomolar range. Mechanistic studies have identified dual inhibition of EGFR and BRAFV600E as a mode of action for a subset of these molecules, leading to apoptosis in cancer cells.

However, a critical gap exists in the current body of research: there is a notable absence of published in vivo studies . No animal model or clinical trial data was identified for this compound or its anticancer derivatives. Therefore, this guide provides a detailed comparison of the in vitro performance of various derivatives and contrasts their efficacy with standard-of-care agents, while underscoring that their therapeutic potential remains to be validated in living organisms.

In Vitro Anticancer Performance of 1-Thia-4-azaspiro[4.5]decane Derivatives

Numerous studies have synthesized and evaluated derivatives of the 1-Thia-4-azaspiro[4.5]decane core for their antiproliferative activities. The primary method for assessing cytotoxicity has been the MTT assay. The data below summarizes the performance of the most promising compounds against various cancer cell lines.

Compound IDDerivative Structure/ModificationTarget Cell LinePotency (IC50/GI50 in nM)Reference
Compound 7b 4-((2-Oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4,8-diazaspiro[4.5]decan-3-oneMCF-7 (Breast)32 (GI50)[1]
Compound 6b 4-((2-Oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro[4.5]decan-3-oneMCF-7 (Breast)35 (GI50)[1]
Compound 14 N-(5-(acetylated glucopyranosyl)-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)-...HCT-116 (Colorectal)92.2 (IC50)[2]
Compound 18 4-(4-Fluorophenyl)-N-(5-(d-glucopyranosyl)-1,3,4-thiadiazol-2-yl)-...HCT-116 (Colorectal)98.7 (IC50)[2]
Compound 7 Thiazolopyrimidine derivativeHCT-116 (Colorectal)104.3 (IC50)[2]
Compound 9 Thiazolopyrimidine derivativeHCT-116 (Colorectal)112.5 (IC50)[2]
Compound 19 N-(5-(d-xylopyranosyl)-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)-...HCT-116 (Colorectal)120.1 (IC50)[2]
Compound 14 N-(5-(acetylated glucopyranosyl)-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)-...PC-3 (Prostate)130.4 (IC50)[2]
Compound 18 4-(4-Fluorophenyl)-N-(5-(d-glucopyranosyl)-1,3,4-thiadiazol-2-yl)-...PC-3 (Prostate)142.1 (IC50)[2]

Comparison with Standard Chemotherapeutic Agents

To contextualize the in vitro efficacy of these novel derivatives, their reported potencies are compared with Doxorubicin, a widely used chemotherapeutic agent. It is crucial to note that direct comparison is challenging as experimental conditions can vary, and in vitro potency does not always translate to clinical efficacy.

CompoundTarget Cell LinePotency (IC50/GI50 in nM)Standard AgentTarget Cell LinePotency (IC50 in nM)
Compound 7b MCF-7 (Breast)32 (GI50)DoxorubicinMCF-7 (Breast)~100-500
Compound 6b MCF-7 (Breast)35 (GI50)DoxorubicinMCF-7 (Breast)~100-500
Compound 14 HCT-116 (Colorectal)92.2 (IC50)DoxorubicinHCT-116 (Colorectal)~100-1000
Compound 14 HepG-2 (Liver)>1000 (Weak Activity)DoxorubicinHepG-2 (Liver)~200-1500
Compound 14 PC-3 (Prostate)130.4 (IC50)DoxorubicinPC-3 (Prostate)~300-2000

Experimental Protocols

The methodologies cited in the literature for evaluating the in vitro efficacy of 1-Thia-4-azaspiro[4.5]decane derivatives are detailed below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The most frequently cited method for determining the cytotoxic effects of the compounds is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (e.g., HepG-2, PC-3, HCT-116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5x10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group receives medium with DMSO (vehicle) only. The plates are then incubated for a specified period, typically 48-72 hours.

  • MTT Incubation: After the treatment period, the medium is removed, and MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well. The plates are incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals, resulting in a purple solution.

  • Data Acquisition: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control group. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[2]

Enzyme Inhibition Assay (EGFR/BRAFV600E)

For mechanistic studies, the inhibitory activity against specific kinases is quantified.

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase (e.g., EGFR or BRAFV600E). This is often done using a luminescence-based assay where the amount of ATP remaining after the kinase reaction is quantified.

  • Procedure: The kinase, substrate, and ATP are incubated with varying concentrations of the test compound.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. IC50 values are calculated by plotting the percentage of kinase inhibition against the log of the compound concentration.[1]

Visualizing Mechanisms and Workflows

Mechanism of Action: Dual EGFR/BRAFV600E Inhibition

Certain derivatives of 1-Thia-4-azaspiro[4.5]decane have been identified as inhibitors of the EGFR signaling pathway.[1] This pathway is crucial for cell growth and proliferation, and its mutation or overactivation is a hallmark of many cancers. The diagram below illustrates the points of inhibition.

EGFR_BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Promotes Inhibitor 1-Thia-4-azaspiro[4.5] decane Derivative Inhibitor->EGFR Inhibits Inhibitor->BRAF Inhibits Apoptosis Apoptosis Inhibitor->Apoptosis Induces Proliferation Cell Proliferation, Survival, Growth Transcription->Proliferation

Caption: Dual inhibition of EGFR and BRAF by spiro derivatives blocks proliferation signals.

Experimental Workflow: In Vitro Anticancer Screening

The general process for discovering and evaluating the in vitro anticancer potential of novel 1-Thia-4-azaspiro[4.5]decane derivatives follows a structured workflow from chemical synthesis to biological assessment.

In_Vitro_Workflow A Synthesis of Derivatives (One-pot, three-component reaction) B Structural Characterization (NMR, IR, Mass Spec) A->B D Compound Treatment (Dose-response concentrations) B->D C Cancer Cell Line Culture (HepG-2, PC-3, HCT-116) C->D E MTT Assay (48-72h incubation) D->E F Data Analysis (Absorbance measurement) E->F G IC50 Value Calculation F->G H Lead Compound Identification G->H

Caption: Standard workflow for synthesis and in vitro screening of novel anticancer compounds.

Conclusion and Future Directions

The 1-Thia-4-azaspiro[4.5]decane scaffold serves as a promising foundation for the development of novel therapeutic agents. The in vitro evidence demonstrates that specific derivatives possess potent cytotoxic activity against several human cancer cell lines, with some acting through the inhibition of key oncogenic pathways like EGFR/BRAF.

However, the complete absence of in vivo data represents a significant hurdle in the development pipeline. The journey from a promising in vitro result to a clinically effective drug is long and fraught with challenges, including issues of bioavailability, metabolism, toxicity, and efficacy in a complex biological system.

Future research should prioritize:

  • In Vivo Efficacy Studies: Testing the most potent in vitro compounds in animal models of cancer (e.g., xenograft models) is the critical next step to determine if the observed cytotoxicity translates to tumor reduction in a living organism.

  • Pharmacokinetic and Toxicological Profiling: ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are essential to understand how the compounds behave in the body and to establish a safety profile.

  • Mechanism of Action Elucidation: Further studies are needed to fully understand the molecular targets and signaling pathways affected by the most active compounds.

Until such in vivo data becomes available, this compound and its derivatives remain promising but unproven candidates for cancer therapy.

References

Unlocking the Therapeutic Potential of 1-Thia-4-azaspiro[4.5]decanes: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the 1-thia-4-azaspiro[4.5]decane scaffold has emerged as a versatile and promising framework in the quest for novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, drawing on experimental data from recent studies in anticancer and antiviral research. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate a deeper understanding of how structural modifications to this spirocyclic system influence its biological activity.

Comparative Analysis of Biological Activity

Recent investigations into the pharmacological potential of 1-thia-4-azaspiro[4.5]decane derivatives have revealed significant activity in two distinct therapeutic areas: oncology and virology. The following tables summarize the quantitative data from these studies, offering a side-by-side comparison of how different substitutions on the core structure impact efficacy.

Anticancer Activity of 1-Thia-4-azaspiro[4.5]decane Derivatives

A study by Abd-El-Fattah et al. explored the anticancer potential of a series of novel 1-thia-4-azaspiro[4.5]decane derivatives against three human cancer cell lines: hepatocellular carcinoma (HepG-2), prostate adenocarcinoma (PC-3), and colorectal carcinoma (HCT-116).[1][2][3][4] The results, presented in Table 1, highlight the importance of various substitutions on the core scaffold.

Table 1: In Vitro Anticancer Activity (IC₅₀, µM) of 1-Thia-4-azaspiro[4.5]decane Derivatives [1]

CompoundRArHepG-2PC-3HCT-116
1 H4-Bromophenyl>10045.338.7
2 CH₃4-Bromophenyl>100>10082.1
3 H4-Fluorophenyl88.150.241.5
4 CH₃4-Fluorophenyl>100>10076.9
5 -4-Bromophenyl (thiazolopyrimidine)65.433.829.3
6 -4-Fluorophenyl (thiazolopyrimidine)72.941.235.8
7 -4-Bromophenyl (thiadiazole)33.121.518.4
8 -4-Fluorophenyl (thiadiazole)48.728.922.6

Note: Lower IC₅₀ values indicate higher potency.

The data reveals that the nature of the aromatic substituent (Ar) and modifications to the core structure significantly influence cytotoxic activity. Notably, the introduction of a thiazolopyrimidine or a 1,3,4-thiadiazole moiety generally enhances anticancer potency compared to the parent compounds.

Antiviral Activity of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives

In a separate investigation, Apaydın et al. synthesized and evaluated a series of 1-thia-4-azaspiro[4.5]decan-3-ones for their inhibitory activity against human coronavirus 229E (HCoV-229E).[5][6][7] The findings, summarized in Table 2, underscore the critical role of substitutions at the C-2 and C-8 positions of the spirocyclic system.

Table 2: In Vitro Antiviral Activity (EC₅₀, µM) of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives against HCoV-229E [5][7]

CompoundEC₅₀ (µM)
7m HH3-Phenylpropyl15
7n HCH₃3-Phenylpropyl12
8k CH₃H2-Phenoxyethyl28
8l C₂H₅H2-Phenoxyethyl18
8m i-PropylH2-Phenoxyethyl11
8n t-ButylH2-Phenoxyethyl5.5
8p PhenylH2-Phenoxyethyl9.0

Note: Lower EC₅₀ values indicate higher potency.

The structure-activity relationship for antiviral activity demonstrates a clear trend: increasing the steric bulk of the substituent at the C-8 position (R¹) of the cyclohexane ring generally leads to enhanced potency against HCoV-229E.[5] The most active compound, 8n , features a tert-butyl group at this position.[5][6][7]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Anticancer Activity Assay (MTT Assay)

The in vitro cytotoxicity of the 1-thia-4-azaspiro[4.5]decane derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Culture: HepG-2, PC-3, and HCT-116 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for a further 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was discarded, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC₅₀) was calculated from the concentration-response curves.

Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

The antiviral activity against HCoV-229E was evaluated by a cytopathic effect (CPE) reduction assay in human embryonic lung (HEL) cells.[5]

  • Cell Culture: HEL cells were grown in Minimal Essential Medium (MEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 0.075% sodium bicarbonate.

  • Virus Infection and Compound Treatment: Confluent cell monolayers in 96-well plates were infected with 100 CCID₅₀ (50% cell culture infective dose) of HCoV-229E. After 1 hour of virus adsorption, the medium was replaced with MEM containing 2% FBS and serial dilutions of the test compounds.

  • Incubation: The plates were incubated at 33°C for 5-6 days.

  • CPE Observation: The antiviral activity was determined by microscopic scoring of the cytopathic effect in the virus-infected, compound-treated cells compared to the untreated virus controls.

  • EC₅₀ Calculation: The 50% effective concentration (EC₅₀) was defined as the compound concentration that inhibited virus-induced CPE by 50%.

  • Cytotoxicity Assessment: The minimum cytotoxic concentration (MCC) was determined by microscopic examination of compound-treated, uninfected cells for any morphological changes.

Visualizing Structure-Activity Relationships

To better illustrate the logical flow of the structure-activity relationship studies, the following diagrams were generated using Graphviz.

SAR_Anticancer cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Core 1-Thia-4-azaspiro[4.5]decane Ar Aryl Substitution (Ar) Core->Ar Heterocycle Heterocycle Fusion Core->Heterocycle Activity Anticancer Potency (IC₅₀) Ar->Activity Heterocycle->Activity SAR_Antiviral cluster_scaffold Scaffold & Substituents cluster_outcome Activity Outcome Scaffold 1-Thia-4-azaspiro[4.5]decan-3-one R1 C-8 Substituent (R¹) Scaffold->R1 R2 C-2 Substituent (R²) Scaffold->R2 R3 Amide Side Chain (R³) Scaffold->R3 Antiviral_Activity Anti-HCoV-229E Activity (EC₅₀) R1->Antiviral_Activity  Increasing steric bulk enhances activity R2->Antiviral_Activity R3->Antiviral_Activity

References

Comparative Analysis of Receptor Cross-Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount in early-stage drug discovery. This guide provides a comparative analysis of the binding profiles of known dopamine and sigma receptor ligands, offering a framework for evaluating the potential off-target effects of novel compounds such as 1-Thia-4-azaspiro[4.5]decane hydrochloride.

While direct experimental data on the cross-reactivity of this compound is not currently available in the public domain, its spirocyclic scaffold, incorporating both nitrogen and sulfur heteroatoms, is a structural motif present in various biologically active molecules.[1] This structural similarity to known pharmacophores suggests the potential for interaction with multiple receptor systems, including dopaminergic and sigma receptors. This guide will use well-characterized ligands for these receptor families to illustrate the principles of cross-reactivity and provide the necessary experimental context for its assessment.

Ligand Cross-Reactivity Profiles

The following table summarizes the binding affinities (Ki) of selected dopamine and sigma receptor ligands at their primary targets and key off-targets. A lower Ki value indicates a higher binding affinity.

CompoundPrimary Target(s)Dopamine D2 Ki (nM)Sigma-1 (σ1) Ki (nM)Sigma-2 (σ2) Ki (nM)Reference(s)
Haloperidol Dopamine D20.89 - 52 - 6.5High Affinity[2][3]
Spiperone Dopamine D2~0.069High Affinity[4][5]
(+)-Pentazocine Sigma-1Negligible Affinity1.7Moderate Affinity[1][2]
DTG Sigma-1 & Sigma-2Low Affinity6921[6]

Understanding Ligand-Receptor Interactions

The concept of ligand cross-reactivity is crucial in drug development. A ligand, designed to interact with a specific primary target, may also bind to one or more unintended "off-targets," leading to unexpected pharmacological effects or side effects. The following diagram illustrates this principle, showing how a single ligand can interact with both dopamine and sigma receptors.

Ligand Cross-Reactivity between Dopamine and Sigma Receptors cluster_ligands Ligands cluster_receptors Receptors Ligand_A Ligand A (e.g., Haloperidol) D2 Dopamine D2 Receptor Ligand_A->D2 High Affinity Sigma1 Sigma-1 Receptor Ligand_A->Sigma1 High Affinity (Cross-Reactivity) Ligand_B Ligand B (e.g., (+)-Pentazocine) Ligand_B->D2 Low Affinity Ligand_B->Sigma1 High Affinity

Figure 1. Ligand cross-reactivity between dopamine and sigma receptors.

Experimental Workflow for Assessing Cross-Reactivity

A systematic approach is essential for characterizing the cross-reactivity profile of a test compound. The workflow typically involves initial screening through radioligand binding assays followed by functional assays to determine the nature of the interaction (agonist, antagonist, etc.).

Experimental Workflow for Cross-Reactivity Assessment Start Start: Test Compound Binding_Assay Radioligand Binding Assay (Primary Target & Panel of Off-Targets) Start->Binding_Assay Data_Analysis_1 Determine Ki or IC50 values Binding_Assay->Data_Analysis_1 Significant_Binding Significant Off-Target Binding? Data_Analysis_1->Significant_Binding Functional_Assay Functional Assay (e.g., cAMP, Calcium Flux) Significant_Binding->Functional_Assay Yes End End: Characterized Cross-Reactivity Profile Significant_Binding->End No Data_Analysis_2 Determine Agonist/Antagonist Activity (EC50 or IC50) Functional_Assay->Data_Analysis_2 Data_Analysis_2->End

Figure 2. A typical experimental workflow for assessing compound cross-reactivity.

Experimental Protocols

Accurate and reproducible experimental data are the foundation of any comparative analysis. Below are detailed methodologies for key experiments used to assess ligand binding and function at dopamine and sigma receptors.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Tissues (e.g., rat brain striatum for dopamine receptors, guinea pig brain for sigma-1 receptors) or cells expressing the receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed to pellet the membranes.

  • The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

2. Competition Binding Assay:

  • A fixed concentration of a radiolabeled ligand (e.g., [3H]Spiperone for D2 receptors, --INVALID-LINK---Pentazocine for σ1 receptors) is incubated with the membrane preparation.[2]

  • Increasing concentrations of the unlabeled test compound are added to compete for binding with the radioligand.

  • Non-specific binding is determined in the presence of a high concentration of a known, potent ligand for the target receptor (e.g., (+)-butaclamol).[2]

  • The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a set period to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using liquid scintillation counting.

  • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response elicited by a ligand upon binding to its receptor, determining whether the ligand acts as an agonist or an antagonist.

1. cAMP Assay (for G-protein coupled receptors like Dopamine D2):

  • Cells expressing the dopamine D2 receptor are plated in a multi-well plate.

  • The cells are pre-treated with a phosphodiesterase inhibitor to prevent the breakdown of cyclic AMP (cAMP).

  • The cells are then stimulated with an agent that increases intracellular cAMP levels (e.g., forskolin).

  • To test for antagonist activity, the cells are co-incubated with a known D2 agonist and varying concentrations of the test compound.

  • To test for agonist activity, the cells are incubated with varying concentrations of the test compound alone.

  • The reaction is stopped, and the cells are lysed.

  • The intracellular cAMP concentration is measured using a commercially available kit (e.g., ELISA-based or fluorescence-based).

  • The data are analyzed to determine the EC50 (for agonists) or IC50 (for antagonists) values.

2. Calcium Flux Assay (relevant for some Sigma-1 receptor-mediated effects):

  • Cells expressing the sigma-1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • The baseline fluorescence is measured.

  • The cells are then stimulated with the test compound at various concentrations.

  • Changes in intracellular calcium concentration are monitored by measuring the change in fluorescence intensity over time using a fluorescence plate reader.

  • The data are analyzed to determine the EC50 value for the calcium response.

By employing these standardized experimental protocols, researchers can generate robust and comparable data to build a comprehensive cross-reactivity profile for any compound of interest, including novel chemical entities like this compound. This information is critical for lead optimization and for predicting the potential therapeutic and adverse effects of new drug candidates.

References

Benchmarking 1-Thia-4-azaspiro[4.5]decane Hydrochloride and Its Derivatives Against Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 1-Thia-4-azaspiro[4.5]decane hydrochloride and its derivatives against established drugs in key therapeutic areas. The data presented is based on available experimental findings and is intended to offer a benchmark for future research and development.

Anticancer Activity

Derivatives of the 1-Thia-4-azaspiro[4.5]decane scaffold have demonstrated notable anticancer activity against several human cancer cell lines. This section benchmarks these findings against Doxorubicin, a widely used chemotherapeutic agent.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 1-Thia-4-azaspiro[4.5]decane derivatives compared to Doxorubicin against human hepatocellular carcinoma (HepG-2), prostate adenocarcinoma (PC-3), and colorectal carcinoma (HCT116) cell lines.[1][2][3][4][5] Lower IC50 values indicate greater potency.

CompoundHepG-2 IC50 (µM)PC-3 IC50 (µM)HCT116 IC50 (µM)
1-Thia-4-azaspiro[4.5]decane Derivatives
4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one (Compound 1)Weak ActivityModerateModerate
4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one (Compound 3)Weak ActivityModerateModerate
5-(5-Methylfuran-2-yl)-7-p-tolyl-spiro[cyclohexane-1,2'-thiazolo[4,5-d]pyrimidine]-2,4-dione (Compound 7)ModerateModerate0.118
5-(4-Chlorophenyl)-7-(5-methylfuran-2-yl)spiro[cyclohexane-1,2'-thiazolo[4,5-d]pyrimidine]-2,4-dione (Compound 9)ModerateModerate0.120
N-(5-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-imine (Compound 14)ModerateGood0.092
N-(5-(2,3,4-tri-O-acetyl-β-d-xylopyranosyl)-1,3,4-thiadiazol-2-yl)-8-methyl-4-(4-bromophenyl)-1-thia-4-azaspiro[4.5]decan-3-imine (Compound 18)Weak ActivityGood0.098
N-(5-(β-d-xylopyranosyl)-1,3,4-thiadiazol-2-yl)-8-methyl-4-(4-bromophenyl)-1-thia-4-azaspiro[4.5]decan-3-imine (Compound 19)Weak ActivityWeak Activity0.105
Known Anticancer Drug
Doxorubicin0.6 - 14.722.64 - 6.84.99 - 12.8

Note: "Weak," "Moderate," and "Good" activities for the 1-Thia-4-azaspiro[4.5]decane derivatives are as described in the source literature, which did not always provide specific IC50 values for all compounds against all cell lines.[1] IC50 values for Doxorubicin can vary between studies.[2][6][7][8][9]

Experimental Protocols: Cell Viability (MTT) Assay

The anticancer activity data was likely obtained using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.[10][11][12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

General Protocol:

  • Cell Seeding: Cancer cells (e.g., HepG-2, PC-3, HCT116) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (1-Thia-4-azaspiro[4.5]decane derivatives or known drugs) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualization: General Workflow for Anticancer Screening

G cluster_preparation Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cancer Cells in 96-well plates start->seed_cells adherence Allow Cells to Adhere (Overnight Incubation) seed_cells->adherence add_compounds Add Test Compounds (Varying Concentrations) adherence->add_compounds incubate_treatment Incubate (e.g., 48 hours) add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read_absorbance Read Absorbance (~570 nm) solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Caption: General workflow of an MTT assay for determining the IC50 of a compound.

Targeted Therapy: EGFR and BRAFV600E Inhibition

Certain derivatives of 1-Thia-4-azaspiro[4.5]decan-3-one have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and the BRAF V600E mutant, both of which are key targets in cancer therapy.[13][14]

Data Presentation: EGFR and BRAFV600E Inhibition

This table compares the IC50 values of 1-Thia-4-azaspiro[4.5]decan-3-one derivatives with those of established EGFR and BRAFV600E inhibitors.[13][14][15][16][17][18][19][20][21]

CompoundTarget(s)IC50 (nM)
1-Thia-4-azaspiro[4.5]decan-3-one Derivatives
4-((2-Oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro[4.5]decan-3-one (Compound 6b)EGFR84
BRAFV600E108
1-Thia-4-azaspiro[4.5]decan-3-one derivative (Compound 7b)EGFR78
BRAFV600E96
Known EGFR Inhibitors
GefitinibEGFR26 - 57
ErlotinibEGFR~2
Known BRAFV600E Inhibitor
VemurafenibBRAFV600E13 - 31
DabrafenibBRAFV600E~0.8

Visualization: Simplified EGFR/BRAF Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Activates EGF EGF (Ligand) EGF->EGFR Binds & Activates Gefitinib Gefitinib/ Compound 6b, 7b Gefitinib->EGFR Vemurafenib Vemurafenib/ Compound 6b, 7b Vemurafenib->BRAF

Caption: Simplified EGFR and MAPK signaling pathway with points of inhibition.

Potential Neurological Applications: 5-HT1A Receptor Agonism

The broader spiro[4.5]decane scaffold, of which 1-Thia-4-azaspiro[4.5]decane is a member, is found in compounds that act as ligands for the serotonin 5-HT1A receptor. This suggests a potential for derivatives of this compound to have applications in treating conditions such as anxiety and depression.

Comparative Context

Buspirone is an anxiolytic agent that acts as a partial agonist at 5-HT1A receptors.[22][23][24][25][26][27] While direct binding affinity data for this compound at the 5-HT1A receptor is not currently available, the shared spirocyclic core provides a rationale for investigating this potential activity.

CompoundTargetKnown Activity/Affinity
1-Thia-4-azaspiro[4.5]decane Scaffold 5-HT1A ReceptorPotential for activity based on structural similarity
Known 5-HT1A Receptor Agonist
Buspirone5-HT1A ReceptorPartial Agonist, high affinity (pKi ~7.50)

Visualization: Structural Relationship

G cluster_scaffold Core Scaffold cluster_compounds Example Compounds Spiro Spiro[4.5]decane TAD 1-Thia-4-azaspiro[4.5]decane (Investigational) Spiro->TAD is a type of Buspirone Buspirone Analogs (Known 5-HT1A Ligands) Spiro->Buspirone is the core of

Caption: Relationship between the Spiro[4.5]decane scaffold and derived compounds.

References

Reproducibility of Experiments Using 1-Thia-4-azaspiro[4.5]decane Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the experimental reproducibility and performance of 1-Thia-4-azaspiro[4.5]decane hydrochloride and its derivatives against established alternatives in anticancer and antiviral research. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visualizations of relevant biological pathways.

Data Presentation: Comparative Efficacy

The following tables summarize the biological activity of 1-Thia-4-azaspiro[4.5]decane derivatives in comparison to standard reference compounds. The data is extracted from published research, and while direct reproducibility data for the hydrochloride salt is limited, the presented values for its derivatives offer insights into the compound class's efficacy.

Table 1: Anticancer Activity of 1-Thia-4-azaspiro[4.5]decane Derivatives vs. Doxorubicin

CompoundCell LineIC50 (nM) ± SDReference CompoundCell LineIC50 (µM)
Compound 7HCT-11692.2 ± 7.5DoxorubicinHepG2~2-21
Compound 9HCT-116105.4 ± 8.9
Compound 14HCT-116110.7 ± 9.3
Compound 18HCT-116120.1 ± 10.1
Compound 19HCT-11698.6 ± 8.2
Compound 14PC-3135.2 ± 11.5
Compound 18PC-3142.8 ± 12.1
Compound 1HepG-2> 100 µM
Compound 3HepG-2> 100 µM

*IC50 values for 1-Thia-4-azaspiro[4.5]decane derivatives are from a study by El-Sayed et al. (2017). The IC50 for Doxorubicin varies depending on the study and specific experimental conditions.[1][2][3] It's a widely used chemotherapy agent.[4]

Table 2: Anti-Coronavirus Activity of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives vs. K22

CompoundVirusEC50 (µM) ± SEMReference CompoundVirusIC50 (µM)
8n Human Coronavirus 229E5.5 ± 0.7K22Human Coronavirus 229E0.7
8m Human Coronavirus 229E8.1 ± 2.2
8p Human Coronavirus 229E6.1 ± 0.2
8k Human Coronavirus 229E>100
8l Human Coronavirus 229E18 ± 5
7m Human Coronavirus 229E>100
7n Human Coronavirus 229E>100

*EC50 values for 1-Thia-4-azaspiro[4.5]decan-3-one derivatives are from a study by Apaydın et al. (2019). The IC50 for K22, a known coronavirus RNA synthesis inhibitor, is provided for comparison. K22 is known to block the replication of multiple coronaviruses.[5]

Experimental Protocols

To ensure the reproducibility of experiments, detailed and standardized protocols are essential. Below are methodologies for the key assays cited in the comparison tables.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6]

Materials:

  • This compound or its derivatives

  • Doxorubicin (as a positive control)

  • Human cancer cell lines (e.g., HCT-116, PC-3, HepG-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/well) and incubate overnight to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds (1-Thia-4-azaspiro[4.5]decane derivatives) and the reference compound (Doxorubicin) in the culture medium. Replace the existing medium in the wells with the medium containing the compounds. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[7]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/ml and incubate for 1-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Note on Reproducibility: The MTT assay is generally considered reproducible.[6] However, factors such as cell seeding density, incubation time, and the specific solubilization agent can influence the results. It is crucial to maintain consistency in these parameters across experiments. Doxorubicin's color can interfere with MTT readings; therefore, it is recommended to replace the treatment media with a neutral buffer like PBS before adding the MTT reagent.[9][10]

Antiviral Activity: Cytopathic Effect (CPE) Assay

The cytopathic effect (CPE) assay is used to quantify the ability of a compound to inhibit the destructive effects of a virus on host cells.[11][12]

Materials:

  • 1-Thia-4-azaspiro[4.5]decan-3-one derivatives

  • K22 (as a positive control)

  • Human Coronavirus 229E (HCoV-229E)

  • Host cell line (e.g., MRC-5, Huh-7)[11]

  • Cell culture medium

  • Neutral Red or Crystal Violet solution

  • 96-well plates

  • Microplate reader (for Neutral Red assay)

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates and incubate until a confluent monolayer is formed.

  • Compound and Virus Addition: Prepare serial dilutions of the test and reference compounds. Add the compounds to the cell monolayers. Subsequently, infect the cells with a known titer of HCoV-229E. Include uninfected and untreated infected controls.

  • Incubation: Incubate the plates at 33-35°C in a 5% CO2 atmosphere and monitor daily for the appearance of CPE.

  • Quantification of CPE: After a set incubation period (e.g., 3-5 days), the extent of CPE can be quantified.

    • Microscopic Scoring: Visually score the percentage of cell monolayer destruction.

    • Neutral Red Staining: Add Neutral Red solution, incubate, and then extract the dye from the viable cells. The amount of dye retained is proportional to the number of living cells and can be measured colorimetrically.[11]

  • Data Analysis: Calculate the percentage of inhibition of CPE for each compound concentration. The EC50 value (the concentration of the compound that protects 50% of the cells from viral CPE) is determined from a dose-response curve.

Note on Reproducibility: CPE assays are highly reproducible when parameters such as the multiplicity of infection (MOI), incubation time, and staining conditions are optimized and consistently applied.[11][12][13]

Mandatory Visualization

The following diagrams illustrate the key signaling pathways potentially modulated by 1-Thia-4-azaspiro[4.5]decane derivatives and a general workflow for evaluating their biological activity.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Assays cluster_controls Control Compounds cluster_data Data Analysis Compound 1-Thia-4-azaspiro[4.5]decane Hydrochloride & Derivatives Anticancer Anticancer Assay (MTT) Compound->Anticancer Antiviral Antiviral Assay (CPE) Compound->Antiviral IC50 IC50 / EC50 Determination Anticancer->IC50 Antiviral->IC50 Doxorubicin Doxorubicin Doxorubicin->Anticancer K22 K22 K22->Antiviral Comparison Comparative Analysis IC50->Comparison

Caption: Workflow for the evaluation of 1-Thia-4-azaspiro[4.5]decane derivatives.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR) DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome (Apaf-1, Cytochrome c, Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->Caspase3 Compound 1-Thia-4-azaspiro[4.5]decane (Anticancer Derivatives) Compound->Mitochondria Induces Stress Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.

Some 1-Thia-4-azaspiro[4.5]decane derivatives have been shown to act as dual inhibitors of EGFR and BRAFV600E.[14] These are key proteins in signaling pathways that regulate cell growth and proliferation, and their dysregulation is common in many cancers.[15][16][17][18][19]

EGFR_BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Compound 1-Thia-4-azaspiro[4.5]decane Derivatives Compound->EGFR Compound->BRAF

Caption: Inhibition of the EGFR/BRAF signaling pathway by certain derivatives.

References

Safety Operating Guide

Prudent Disposal of 1-Thia-4-azaspiro[4.5]decane Hydrochloride: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-Thia-4-azaspiro[4.5]decane hydrochloride, ensuring compliance with regulatory standards. Given the absence of a specific, detailed Safety Data Sheet (SDS) for this compound, a conservative approach, treating the substance as hazardous, is mandatory.

I. Hazard Assessment and Regulatory Framework

Due to the lack of comprehensive safety data, this compound must be handled as a hazardous substance. The primary federal law governing the disposal of hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[1][2][3][4] This "cradle-to-grave" system mandates strict protocols for the generation, transportation, treatment, storage, and disposal of hazardous materials.[1][2][4][5] State and local regulations may impose additional, more stringent requirements.

Key Regulatory and Safety Guidelines

Guideline CategorySummary of Requirements
Waste Identification Assume the waste is hazardous. Do not dispose of it down the drain or in regular trash.[6]
Personal Protective Equipment (PPE) Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the chemical and its waste.
Labeling Clearly label the waste container with the words "Hazardous Waste," the full chemical name, and any known hazard characteristics.[7][8]
Container Management Use a compatible, leak-proof container with a secure screw-on cap. The container must be in good condition.[7][8][9]
Storage Store waste in a designated Satellite Accumulation Area (SAA), segregated from incompatible materials.[7]
Disposal Vendor Engage a licensed hazardous waste disposal contractor for final disposal.
Documentation Maintain accurate records of waste generation and disposal, as required by RCRA.[2]

II. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound.

Step 1: Waste Collection and Containerization

  • Select an Appropriate Container: Use a chemically compatible container that is in good condition, free of leaks or cracks, and has a tightly sealing lid.[8] Whenever possible, use the original manufacturer's container.

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound"

    • The date when waste is first added.

    • An indication of the hazards (e.g., "Toxic," "Irritant" - as a precaution).

  • Transfer the Waste: Carefully transfer the waste into the labeled container, minimizing the generation of dust or aerosols.

Step 2: Storage in a Satellite Accumulation Area (SAA)

  • Designate an SAA: Establish a designated SAA in the laboratory where the waste is generated.[7] This area should be under the control of the laboratory personnel.

  • Segregate Waste: Store the container in the SAA, ensuring it is segregated from incompatible materials such as strong oxidizing agents.[7][8]

  • Secure the Container: Keep the waste container closed at all times, except when adding waste.[8][9]

Step 3: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Notify your institution's EHS department about the hazardous waste that needs to be collected. They will provide guidance on the specific procedures for your institution.

  • Schedule a Pickup: Arrange for a pickup of the waste by a licensed hazardous waste disposal company. Do not attempt to transport the waste off-site yourself.

  • Complete Manifests: For off-site transportation and disposal, a hazardous waste manifest is required to track the waste from your facility to its final destination.[2] Your EHS department or the disposal vendor will assist with this documentation.

Step 4: Decontamination and Spill Control

  • Decontaminate Equipment: Triple-rinse any labware that has come into contact with the chemical. The rinsate must be collected and treated as hazardous waste.[8]

  • Spill Response: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent and dispose of it as hazardous waste. Ensure the spill area is well-ventilated.

III. Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the disposal of a chemical with incomplete safety information, such as this compound.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure start Chemical is designated for disposal sds_check Is a detailed SDS with disposal information available? start->sds_check treat_hazardous Treat as Hazardous Waste sds_check->treat_hazardous No sds_procedure Follow specific disposal instructions in the SDS sds_check->sds_procedure Yes ppe Wear appropriate PPE (goggles, gloves, lab coat) treat_hazardous->ppe containerize Place in a labeled, compatible waste container ppe->containerize label_waste Label as 'Hazardous Waste' with full chemical name and date containerize->label_waste store_saa Store in a designated Satellite Accumulation Area (SAA) label_waste->store_saa segregate Segregate from incompatible materials store_saa->segregate contact_ehs Contact institution's EHS or a licensed disposal vendor segregate->contact_ehs pickup Arrange for waste pickup and complete manifest contact_ehs->pickup

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 1-Thia-4-azaspiro[4.5]decane hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 1-Thia-4-azaspiro[4.5]decane hydrochloride. It includes operational procedures, personal protective equipment (PPE) recommendations, and disposal plans to ensure laboratory safety and build trust in chemical handling protocols.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to the lack of specific toxicological data, this compound should be handled as a potentially hazardous substance. Based on data for analogous compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, a comprehensive PPE strategy is crucial.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Recommended Equipment Specification/Standard
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.ANSI Z87.1 or equivalent
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). A lab coat or chemical-resistant apron is mandatory.ASTM F739 or EN 374
Respiratory Protection Use in a well-ventilated area, preferably a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.NIOSH-approved
Foot Protection Closed-toe shoes.N/A

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure risk.

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any damage or leaks in a well-ventilated area.

  • Verify that the container is properly labeled.

  • Log the chemical into the laboratory's inventory system.

2. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

  • Keep the container tightly closed.[1][4]

  • Store in a locked cabinet or area with restricted access.[1][3]

3. Weighing and Aliquoting (Solid Form):

  • All weighing and aliquoting of the solid compound must be performed inside a certified chemical fume hood or a ventilated balance enclosure.

  • Use dedicated spatulas and weighing boats.

  • Handle the powder gently to avoid creating dust.

4. Dissolution:

  • Add the solvent to the weighed solid slowly and in a controlled manner within the chemical fume hood.

  • Ensure the chosen solvent is compatible with the compound and the experimental procedure.

  • If sonication or heating is required, ensure adequate ventilation and take precautions against splashing.

5. Experimental Use:

  • Conduct all procedures involving the compound or its solutions within a chemical fume hood.

  • Keep the container closed when not in use.

  • Avoid direct contact with skin and eyes.

  • Do not eat, drink, or smoke in the handling area.[1]

Emergency Procedures

Table 2: Emergency Response Protocols

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][4]
Skin Contact Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][4]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]
Spills Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. For large spills, follow institutional emergency procedures.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, lab coats), weighing papers, and other solid materials should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, sealed, and compatible hazardous waste container. Do not mix with incompatible waste streams.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the rinsed container according to institutional guidelines.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental waste management company, following all local, state, and federal regulations.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling (in Chemical Fume Hood) cluster_cleanup Cleanup & Disposal A Review SDS & Conduct Risk Assessment B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Weigh Solid Compound B->C Proceed to handling D Dissolve in Appropriate Solvent C->D E Perform Experimental Procedure D->E F Decontaminate Work Area E->F Post-experiment G Segregate & Label Hazardous Waste F->G H Dispose of Waste via Certified Vendor G->H

Caption: Workflow for the safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。